(-)-Enitociclib
Description
Propriétés
Numéro CAS |
299922-10-4 |
|---|---|
Formule moléculaire |
C15H7N3O4S2 |
Poids moléculaire |
357.4 g/mol |
Nom IUPAC |
4-nitro-2-(2-sulfanylidene-3H-1,3-benzothiazol-6-yl)isoindole-1,3-dione |
InChI |
InChI=1S/C15H7N3O4S2/c19-13-8-2-1-3-10(18(21)22)12(8)14(20)17(13)7-4-5-9-11(6-7)24-15(23)16-9/h1-6H,(H,16,23) |
Clé InChI |
XZCFYWWZCCVGFB-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C(=C1)[N+](=O)[O-])C(=O)N(C2=O)C3=CC4=C(C=C3)NC(=S)S4 |
SMILES isomérique |
C1=CC2=C(C(=C1)[N+](=O)[O-])C(=O)N(C2=O)C3=CC4=C(C=C3)N=C(S4)S |
SMILES canonique |
C1=CC2=C(C(=C1)[N+](=O)[O-])C(=O)N(C2=O)C3=CC4=C(C=C3)N=C(S4)S |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>2 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
NIT; |
Origine du produit |
United States |
Foundational & Exploratory
Target Validation of (-)-Enitociclib in Multiple Myeloma: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of the target validation of (-)-enitociclib, a selective cyclin-dependent kinase 9 (CDK9) inhibitor, in the context of multiple myeloma (MM). By summarizing key preclinical data, detailing experimental methodologies, and visualizing the underlying biological pathways, this document serves as a valuable resource for professionals engaged in oncology research and drug development.
Executive Summary
Multiple myeloma, a malignancy of plasma cells, remains a significant therapeutic challenge. Preclinical research has identified CDK9 as a promising therapeutic target in MM due to its critical role in regulating the transcription of key oncoproteins. This compound (also known as VIP152) is a potent and selective inhibitor of CDK9 that has demonstrated significant anti-myeloma activity in preclinical models. This document outlines the mechanism of action of enitociclib, presents quantitative data from key validation studies, provides detailed experimental protocols, and illustrates the relevant signaling pathways and experimental workflows.
Mechanism of Action of this compound in Multiple Myeloma
This compound exerts its anti-cancer effects by selectively inhibiting CDK9, a key component of the positive transcription elongation factor b (P-TEFb) complex.[1][2][3] In multiple myeloma, the P-TEFb complex, which also comprises a cyclin T partner, is crucial for the transcriptional elongation of genes with short-lived mRNAs, including several key oncogenes.[1][4]
The primary mechanism of action involves the following steps:
-
Inhibition of RNA Polymerase II Phosphorylation: Enitociclib directly inhibits the kinase activity of CDK9. This prevents the phosphorylation of the C-terminal domain (CTD) of RNA polymerase II (RNAPII) at serine 2 (Ser2) and serine 5 (Ser5) residues.[1][5]
-
Transcriptional Repression of Oncogenes: The inhibition of RNAPII phosphorylation leads to a stall in transcriptional elongation, particularly affecting genes with short half-lives that are critical for cancer cell survival and proliferation. In multiple myeloma, this results in the rapid downregulation of key oncoproteins such as c-Myc and Mcl-1.[1][2][5]
-
Induction of Apoptosis: The suppression of anti-apoptotic proteins like Mcl-1, coupled with the downregulation of proliferation-driving factors like c-Myc, creates a cellular environment that is highly susceptible to programmed cell death (apoptosis).[1] Enitociclib has been shown to induce apoptosis in MM cells, as evidenced by the cleavage of caspase-3 and PARP.[1][4]
This targeted approach provides a strong rationale for the clinical investigation of enitociclib in multiple myeloma, a disease often characterized by the dysregulation of the very pathways it inhibits.
Quantitative Data on this compound in Multiple Myeloma
The following tables summarize the key quantitative findings from preclinical studies of this compound in multiple myeloma cell lines and xenograft models.
Table 1: In Vitro Cytotoxicity of this compound in Multiple Myeloma Cell Lines
| Cell Line | IC50 (nM) after 96h treatment |
| NCI-H929 | 36 |
| MM.1S | 45 |
| OPM-2 | 78 |
| U266B1 | 55 |
Data extracted from a study by Tran et al., where a panel of MM cell lines was exposed to enitociclib for 96 hours and cell viability was assessed.[4]
Table 2: In Vivo Efficacy of this compound in a Multiple Myeloma Xenograft Model
| Treatment Group | Mean Tumor Volume (mm³) on Day 20 | T/C Ratio (%) | Median Survival Increase (days) |
| Vehicle Control | ~1800 | 100 | - |
| This compound (15 mg/kg, IV, weekly) | ~50 | 2.8 | 10.5 |
Data from an in vivo study using a JJN-3 multiple myeloma cell line xenograft model in SCID/Beige mice. T/C ratio represents the ratio of the mean tumor volume of the treated group to the control group.[4]
Table 3: Pharmacodynamic Effects of this compound on Key Target Proteins
| Cell Line | Treatment | Effect on p-RNAPII (Ser2/5) | Effect on c-Myc Protein | Effect on Mcl-1 Protein | Effect on PCNA Protein |
| NCI-H929 | 24h with Enitociclib | Dose-dependent depletion | Dose-dependent depletion | Dose-dependent depletion | Dose-dependent depletion |
| OPM-2 | 24h with Enitociclib | Dose-dependent depletion | Dose-dependent depletion | Dose-dependent depletion | Dose-dependent depletion |
Summary of Western blot analyses following 24-hour exposure to enitociclib, demonstrating target engagement and downstream effects.[4]
Experimental Protocols
This section provides detailed methodologies for key experiments used in the preclinical validation of this compound.
Cell Culture
-
Cell Lines: Multiple myeloma cell lines such as NCI-H929, MM.1S, OPM-2, and U266B1 are commonly used.
-
Culture Medium: Cells are typically cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.
Cytotoxicity Assays
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of enitociclib.
-
Procedure:
-
Seed MM cells in 96-well plates at a density of 5,000-10,000 cells per well.
-
Prepare serial dilutions of this compound in culture medium.
-
Treat the cells with varying concentrations of enitociclib for a specified duration (e.g., 96 hours).
-
Assess cell viability using a colorimetric assay such as the AlamarBlue assay or MTT assay.
-
Measure the absorbance or fluorescence using a plate reader.
-
Calculate the IC50 values by plotting the percentage of cell viability against the drug concentration and fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
-
Western Blotting
-
Objective: To analyze the expression levels of key proteins involved in the CDK9 signaling pathway.
-
Procedure:
-
Treat MM cells with enitociclib or a vehicle control for a specified time (e.g., 24 hours).
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).
-
Incubate the membrane with primary antibodies against target proteins (e.g., p-RNAPII Ser2/5, c-Myc, Mcl-1, cleaved caspase-3, PARP, and a loading control like β-actin) overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
In Vivo Xenograft Studies
-
Objective: To evaluate the anti-tumor efficacy of enitociclib in a living organism.
-
Animal Model: Immunocompromised mice (e.g., SCID/Beige or NOD/SCID) are typically used.
-
Procedure:
-
Subcutaneously inject a suspension of MM cells (e.g., 5-10 x 10^6 cells) into the flank of the mice.
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into treatment and control groups.
-
Administer enitociclib (e.g., 15 mg/kg) intravenously once weekly. The control group receives a vehicle solution.
-
Measure tumor volume using calipers twice weekly.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic studies via Western blot or immunohistochemistry).
-
Mandatory Visualizations
Signaling Pathway Diagram
Caption: Mechanism of action of this compound in multiple myeloma cells.
Experimental Workflow Diagram
Caption: Workflow for in vivo efficacy studies of this compound.
References
- 1. CDK9 inhibitors in multiple myeloma: a review of progress and perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. Enitociclib | C19H18F2N4O2S | CID 139593425 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. search.library.uq.edu.au [search.library.uq.edu.au]
(S)-Enitociclib: A Stereoselective Powerhouse in CDK9 Inhibition—An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the stereoselective activity of Enitociclib, a potent and highly selective inhibitor of Cyclin-Dependent Kinase 9 (CDK9). Enitociclib, clinically developed as the (S)-enantiomer (also known as BAY-1251152 and VIP152), has demonstrated significant therapeutic potential in various malignancies. This document delves into the comparative activity of the (S)-enantiomer and its racemic mixture, providing insights into the critical role of stereochemistry in its mechanism of action. Detailed experimental protocols and signaling pathway visualizations are included to support further research and development in this area.
Introduction: The Significance of Stereochemistry in Enitociclib's Activity
Enitociclib is a next-generation therapeutic agent that targets the positive transcription elongation factor b (P-TEFb), a complex where CDK9 is the catalytic subunit.[1][2] Inhibition of CDK9 by Enitociclib prevents the phosphorylation of RNA Polymerase II, leading to the downregulation of short-lived anti-apoptotic proteins and oncoproteins, such as MYC and MCL1, which are crucial for cancer cell survival and proliferation.[3][4]
While the racemic mixture of Enitociclib has been synthesized, the (S)-enantiomer has been identified as the clinically relevant isomer, exhibiting superior potency.[5] A direct comparison of the individual enantiomers is hampered by the limited availability of public data on the (R)-enantiomer's activity. However, a comparative analysis of the (S)-enantiomer and the racemate provides strong evidence for the stereospecificity of Enitociclib's action.
Quantitative Data Presentation: A Comparative Analysis
The following tables summarize the available quantitative data for (S)-Enitociclib and its racemic mixture, (±)-Enitociclib. This data highlights the superior biochemical and cellular potency of the (S)-enantiomer.
Table 1: Biochemical Activity of Enitociclib Forms against Cyclin-Dependent Kinases
| Compound | Target | IC50 (nM) | Selectivity |
| (S)-Enitociclib (BAY-1251152) | CDK9 | 3 | >50-fold vs other CDKs [1][6] |
| CDK2 | 360[6] | ||
| (±)-Enitociclib | CDK9 | 3[7] | Not specified |
IC50: Half-maximal inhibitory concentration.
Table 2: Cellular Activity of Enitociclib Forms in Cancer Cell Lines
| Compound | Cell Line | Assay | IC50 (nM) |
| (S)-Enitociclib (BAY-1251152) | MOLM-13 (Acute Myeloid Leukemia) | Cell Viability | 29[1][6] |
| Multiple Myeloma Cell Lines (NCI-H929, MM1.S, OPM-2, U266B1) | Cell Viability (96h) | 36 - 78[8][9] | |
| Human Lymphoma Cell Lines (Panel of 35) | Cytotoxicity | 43 - 152 | |
| (±)-Enitociclib | MOLM-13 (Acute Myeloid Leukemia) | Cell Viability | 29[7] |
| HeLa, SiHa, OVCAR-3 | Cell Viability | 19.06, 16.57, 74.64[7] |
The cellular IC50 values for (S)-Enitociclib and the racemate appear comparable in some assays, which may be attributable to the dominant effect of the highly potent (S)-enantiomer in the racemic mixture.
Signaling Pathway and Mechanism of Action
Enitociclib exerts its therapeutic effect by inhibiting the CDK9-mediated transcriptional elongation. The following diagram illustrates the signaling pathway affected by Enitociclib.
Caption: (S)-Enitociclib inhibits the P-TEFb complex, preventing RNA Pol II phosphorylation and subsequent oncogene transcription, leading to apoptosis.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the activity of Enitociclib.
Biochemical Kinase Assay (CDK9 Inhibition)
Objective: To determine the half-maximal inhibitory concentration (IC50) of Enitociclib against CDK9.
Materials:
-
Recombinant human CDK9/Cyclin T1 enzyme
-
Biotinylated peptide substrate
-
ATP
-
Assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Enitociclib (dissolved in DMSO)
-
Detection reagents (e.g., Streptavidin-conjugated horseradish peroxidase, HRP substrate)
-
Microplate reader
Procedure:
-
Prepare serial dilutions of Enitociclib in DMSO.
-
In a microplate, add the CDK9/Cyclin T1 enzyme, the peptide substrate, and the Enitociclib dilutions (or DMSO for control).
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time.
-
Stop the reaction (e.g., by adding EDTA).
-
Add detection reagents to quantify the amount of phosphorylated substrate.
-
Measure the signal using a microplate reader.
-
Calculate the percent inhibition for each Enitociclib concentration and determine the IC50 value using non-linear regression analysis.
Caption: Workflow for the biochemical kinase assay to determine the IC50 of Enitociclib.
Cellular Proliferation Assay (e.g., AlamarBlue Assay)
Objective: To determine the effect of Enitociclib on the viability and proliferation of cancer cells.
Materials:
-
Cancer cell line of interest (e.g., MOLM-13)
-
Complete cell culture medium
-
Enitociclib (dissolved in DMSO)
-
AlamarBlue reagent (or other viability indicators like MTT or CellTiter-Glo)
-
96-well cell culture plates
-
Incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of Enitociclib in cell culture medium.
-
Remove the old medium from the wells and add the medium containing different concentrations of Enitociclib (or DMSO for control).
-
Incubate the cells for a specified period (e.g., 96 hours).[8]
-
Add the AlamarBlue reagent to each well and incubate for a few hours.
-
Measure the fluorescence or absorbance using a microplate reader.
-
Calculate the percentage of cell viability relative to the DMSO-treated control cells.
-
Determine the IC50 value by plotting cell viability against the logarithm of Enitociclib concentration and fitting the data to a dose-response curve.
Western Blot Analysis for Target Engagement
Objective: To assess the effect of Enitociclib on the phosphorylation of RNA Polymerase II and the expression of downstream target proteins like MYC and MCL1.
Materials:
-
Cancer cell line
-
Enitociclib
-
Lysis buffer
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
Transfer apparatus and membranes (e.g., PVDF)
-
Blocking buffer (e.g., non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-RNA Pol II, anti-MYC, anti-MCL1, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat the cells with various concentrations of Enitociclib for a defined period.
-
Lyse the cells and quantify the protein concentration.
-
Separate the protein lysates by SDS-PAGE.
-
Transfer the proteins to a membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Analyze the band intensities to determine the changes in protein levels.
Discussion: The Rationale for (S)-Enitociclib's Superiority
The consistent and potent activity of (S)-Enitociclib across biochemical and cellular assays underscores its selection for clinical development. The high potency of the (S)-enantiomer suggests a specific and high-affinity interaction with the ATP-binding pocket of CDK9. This stereospecificity is a common feature in kinase inhibitors, where the three-dimensional arrangement of functional groups is critical for optimal binding and inhibition.
The activity of the racemic mixture, being comparable to the (S)-enantiomer in some cellular assays, implies that the (R)-enantiomer likely has significantly lower or negligible activity. In such cases, the overall activity of the racemate is primarily driven by the more potent enantiomer. The development of the single (S)-enantiomer as a therapeutic agent offers several advantages, including a more precise dose-response relationship, reduced potential for off-target effects from the less active enantiomer, and a better overall therapeutic index.
Conclusion
(S)-Enitociclib is a highly potent and selective CDK9 inhibitor with a clear stereospecific mechanism of action. The data strongly supports the (S)-enantiomer as the active therapeutic moiety. This technical guide provides researchers and drug developers with the necessary quantitative data, experimental protocols, and pathway information to further explore the therapeutic potential of Enitociclib and to design next-generation CDK9 inhibitors with improved efficacy and safety profiles. Future studies focusing on the structural basis of the stereoselective inhibition of CDK9 by Enitociclib will be invaluable in this endeavor.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Small molecule inhibitors of cyclin-dependent kinase 9 for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Enitociclib | C19H18F2N4O2S | CID 139593425 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Enitociclib | (S)-BAY-1251152 - Chemietek [chemietek.com]
- 6. selleckchem.com [selleckchem.com]
- 7. Enitociclib, a selective CDK9 inhibitor: in vitro and in vivo preclinical studies in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Enitociclib, a Selective CDK9 Inhibitor, Induces Complete Regression of MYC+ Lymphoma by Downregulation of RNA Polymerase II Mediated Transcription - PMC [pmc.ncbi.nlm.nih.gov]
The Discovery and Synthesis of BAY 1251152 (Enitociclib): A Selective CDK9 Inhibitor
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
BAY 1251152, also known as enitociclib or VIP152, is a potent and highly selective second-generation inhibitor of Cyclin-Dependent Kinase 9 (CDK9). Its development marked a significant advancement in the pursuit of therapies targeting transcriptional addiction in cancer. This guide provides a comprehensive overview of the discovery, synthesis, mechanism of action, and preclinical evaluation of BAY 1251152, tailored for professionals in the field of drug discovery and development.
Discovery and Rationale
The discovery of BAY 1251152 stemmed from a lead optimization program initiated by Bayer, building upon their first-generation oral CDK9 inhibitor, atuveciclib (BAY 1143572).[1][2] While atuveciclib demonstrated selectivity for CDK9, the program sought to identify a novel inhibitor with an improved therapeutic index, suitable for intravenous administration.[2][3] The primary goal was to achieve a more profound but transient inhibition of CDK9, a strategy aimed at maximizing anti-tumor efficacy while minimizing off-target effects and toxicity.[3] This effort led to the identification of BAY 1251152, a compound with significantly increased potency and selectivity for CDK9.[4][5]
Mechanism of Action: Targeting Transcriptional Elongation
BAY 1251152 exerts its anti-cancer effects by inhibiting the kinase activity of CDK9, a key component of the Positive Transcription Elongation Factor b (P-TEFb) complex.[2][4] The P-TEFb complex, which also comprises a cyclin partner (primarily Cyclin T1), plays a crucial role in the regulation of gene transcription.[6]
Specifically, CDK9 phosphorylates the C-terminal domain (CTD) of RNA Polymerase II (RNAP II) at the serine 2 position, as well as negative elongation factors such as DSIF and NELF.[6] This series of phosphorylation events releases RNAP II from a paused state at the promoter-proximal region of genes, allowing for productive transcriptional elongation and the synthesis of messenger RNA (mRNA).[6]
In many cancers, particularly hematological malignancies, tumor cells become "addicted" to the continuous high-level expression of short-lived oncoproteins like MYC and the anti-apoptotic protein MCL-1 for their survival and proliferation.[2] By inhibiting CDK9, BAY 1251152 effectively blocks the transcription of these critical survival genes, leading to their rapid depletion, cell cycle arrest, and ultimately, apoptosis in cancer cells.[2]
Synthesis Pathway
The synthesis of BAY 1251152 is a multi-step process. While a detailed, publicly disclosed end-to-end synthesis is not available in a single source, a plausible synthetic route can be constructed based on available information and general principles of organic chemistry for the synthesis of complex aminopyridine derivatives. The synthesis can be conceptually divided into the preparation of two key intermediates, followed by their coupling and final modification.
3.1. Synthesis of Intermediate 1: 5-fluoro-4-(4-fluoro-2-methoxyphenyl)pyridin-2-amine
The synthesis of this diaryl-substituted aminopyridine likely involves a Suzuki coupling reaction as a key step to form the carbon-carbon bond between the pyridine and phenyl rings.
3.2. Synthesis of Intermediate 2: 4-((methylsulfonimidoyl)methyl)pyridin-2-amine
This intermediate contains the crucial sulfonimidoyl group. Its synthesis likely starts from a commercially available hydroxymethyl- or halomethyl-substituted aminopyridine.
3.3. Final Assembly of BAY 1251152
The final step involves a Buchwald-Hartwig amination or a similar palladium-catalyzed cross-coupling reaction to connect the two pyridine-based intermediates.
Quantitative Biological Data
The biological activity of BAY 1251152 has been extensively characterized through various in vitro and in vivo studies. Key quantitative data are summarized below.
Table 1: In Vitro Kinase Inhibitory Activity
| Kinase Target | IC50 (nM) | Selectivity vs. CDK9 | Reference |
| CDK9 | 3 | - | [5] |
| CDK2 | 360 | >100-fold | [5] |
| CDK1 | >10,000 | >3333-fold | |
| CDK4 | >10,000 | >3333-fold | |
| CDK6 | >10,000 | >3333-fold | |
| CDK7 | >15,000 | >5000-fold | [6] |
Table 2: In Vitro Cellular Potency
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| MOLM-13 | Acute Myeloid Leukemia | 29 | [5] |
| HeLa | Cervical Cancer | 19.06 | |
| SiHa | Cervical Cancer | 16.57 | |
| OVCAR-3 | Ovarian Cancer | 74.64 | |
| NCI-H929 | Multiple Myeloma | ~36-78 | |
| MM1.S | Multiple Myeloma | ~36-78 | |
| OPM-2 | Multiple Myeloma | ~36-78 | |
| U266B1 | Multiple Myeloma | ~36-78 |
Table 3: Preclinical Pharmacokinetic Parameters in Rats (Intravenous Administration)
| Parameter | Value | Unit | Reference |
| Blood Clearance (CLb) | 1.1 | L·h⁻¹·kg⁻¹ | [6] |
| Volume of Distribution (Vss) | 0.74 | L/kg | [6] |
| Half-life (t1/2) | 1.0 | h | [6] |
Experimental Protocols
5.1. In Vitro Kinase Inhibition Assay (Generic TR-FRET Protocol)
This assay quantifies the ability of a compound to inhibit the enzymatic activity of purified CDK9/Cyclin T1.
-
Principle: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is employed. A terbium-labeled anti-phospho-substrate antibody (donor) and a fluorescein-labeled substrate peptide (acceptor) are used. When the substrate is phosphorylated by CDK9, the antibody binds, bringing the donor and acceptor into proximity, generating a FRET signal. An inhibitor prevents this phosphorylation, leading to a loss of signal.
-
Methodology:
-
Reagent Preparation: Prepare assay buffer (e.g., 50 mM HEPES, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35). Prepare serial dilutions of BAY 1251152 in DMSO, followed by dilution in the assay buffer.
-
Kinase Reaction: In a low-volume 384-well plate, add the inhibitor dilution, a mixture of CDK9/Cyclin T1 and the fluorescein-labeled substrate, and initiate the reaction by adding an ATP solution.
-
Detection: After incubation, add the terbium-labeled antibody and measure the TR-FRET signal at the appropriate wavelengths (e.g., 520 nm for the acceptor and 490 nm for the donor).
-
Analysis: Calculate the TR-FRET ratio. Plot the ratio against the inhibitor concentration and fit the data to a four-parameter dose-response curve to determine the IC50 value.
-
5.2. Cell Viability Assay (Generic MTT Protocol)
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by mitochondrial dehydrogenases in living cells to form insoluble purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
-
Methodology:
-
Cell Plating: Seed cancer cells in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of BAY 1251152 and a vehicle control (DMSO) for a specified period (e.g., 72-96 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow formazan crystal formation.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the solution at a wavelength of approximately 570 nm using a microplate reader.
-
Analysis: Normalize the absorbance values to the vehicle control and plot the percentage of viable cells against the inhibitor concentration to determine the IC50 value.
-
5.3. Western Blotting for Phosphorylated RNA Polymerase II (Generic Protocol)
This technique is used to detect the phosphorylation status of RNAP II, a direct target of CDK9.
-
Principle: Proteins from cell lysates are separated by size via SDS-PAGE, transferred to a membrane, and probed with antibodies specific for the phosphorylated form of RNAP II (e.g., anti-phospho-Ser2).
-
Methodology:
-
Cell Lysis: Treat cells with BAY 1251152 for a specified time, then lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.
-
Protein Quantification: Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer them to a PVDF or nitrocellulose membrane.
-
Blocking and Antibody Incubation: Block the membrane with a suitable blocking buffer (e.g., 5% BSA in TBST) to prevent non-specific antibody binding. Incubate the membrane with a primary antibody specific for phosphorylated RNAP II (Ser2), followed by incubation with an HRP-conjugated secondary antibody.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or total RNAP II) to determine the relative change in phosphorylation.
-
Conclusion
BAY 1251152 (enitociclib) represents a significant achievement in the development of selective CDK9 inhibitors. Its discovery was guided by a rational drug design approach aimed at improving upon a first-generation compound, resulting in a potent, selective, and intravenously administrable agent. The well-defined mechanism of action, targeting the transcriptional machinery on which many cancers depend, provides a strong rationale for its clinical development. The preclinical data demonstrate its potent anti-proliferative activity in various cancer models. This in-depth guide provides a foundational understanding of BAY 1251152 for researchers and drug development professionals, highlighting the key aspects of its discovery, synthesis, and biological characterization.
References
- 1. (rac)-5-fluoro-4-(4-fluoro-2-methoxyphenyl)-N-{4-[(S-methylsulfonimidoyl)methyl]pyridin-2-yl}pyridin-2-amine synthesis - chemicalbook [chemicalbook.com]
- 2. researchgate.net [researchgate.net]
- 3. (2-((5-fluoro-4-(4-fluoro-2-methoxyphenyl)pyridin-2-yl)amino)pyridin-4-yl)methanol – Juvenus Drugs [juvenusdrugs.com]
- 4. axonmedchem.com [axonmedchem.com]
- 5. selleckchem.com [selleckchem.com]
- 6. Targeting cyclin-dependent kinase 9 in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
VIP152: A Deep Dive into CDK9 Binding Affinity and Selectivity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of VIP152 (also known as enitociclib), a highly potent and selective inhibitor of Cyclin-Dependent Kinase 9 (CDK9). We will delve into its binding affinity, selectivity profile, the experimental methodologies used for its characterization, and its mechanism of action in downregulating key oncogenic proteins.
Core Mechanism of Action
VIP152 is an inhibitor of the positive transcription elongation factor b (P-TEFb), a heterodimer composed of CDK9 and a cyclin T subunit.[1] This complex plays a crucial role in regulating the transcription of short-lived messenger RNA (mRNA) transcripts of various anti-apoptotic proteins and oncogenes by phosphorylating the C-terminal domain of RNA Polymerase II (RNA Pol II).[1][2][3] By binding to and blocking the kinase activity of CDK9, VIP152 prevents this phosphorylation, leading to the inhibition of gene transcription for key survival proteins.[1] This action can induce cell cycle arrest and apoptosis in cancer cells that are dependent on these proteins for their survival.[1]
The primary targets of this transcriptional inhibition include the anti-apoptotic protein MCL-1 and the oncogene MYC, both of which are critical for the survival and proliferation of various cancer cells, including those found in mantle cell lymphoma (MCL) and chronic lymphocytic leukemia (CLL).[4][5][6] The downregulation of these short-lived oncoproteins is a key mechanism of action for CDK9 inhibitors like VIP152.[4]
Quantitative Analysis of Binding Affinity and Potency
VIP152 has demonstrated high potency against CDK9, particularly in cellular environments with high concentrations of ATP, a key differentiator from some other CDK9 inhibitors.
| Assay Condition | Inhibitor | IC50 (nM) |
| Low ATP | VIP152 | 4.5 |
| Fadraciclib | 760 - 1700 | |
| Alvocidib (Flavopiridol) | 3.2 - 29.4 | |
| KB-0742 | 760 - 1700 | |
| AZD4573 | 3.2 - 29.4 | |
| High ATP | VIP152 | Maintains low nM potency |
| Fadraciclib | 760 - 1700 | |
| Alvocidib (Flavopiridol) | Maintains low nM potency | |
| KB-0742 | 760 - 1700 | |
| AZD4573 | Maintains low nM potency |
Table 1: Comparative IC50 values of various CDK9 inhibitors under low and high ATP conditions. Data sourced from[7][8].
Selectivity Profile
Kinome profiling has revealed that VIP152 is a highly selective inhibitor of CDK9.[2][3] At a concentration of 100 nM, CDK9 is the primary enzyme inhibited, with a potency that is over 10-fold greater than for other kinases.[2][3] Furthermore, dissociation constant (Kd) values confirm that VIP152 is the most selective CDK9 inhibitor when compared to all other CDKs.[7][8] This high selectivity is a critical attribute, as off-target activity has been a challenge for the clinical development of other CDK inhibitors.[9]
Experimental Protocols
A variety of in vitro and in vivo assays have been employed to characterize the binding affinity, selectivity, and efficacy of VIP152.
Kinase Inhibition Assays
-
Objective: To determine the potency of VIP152 against CDK9 and its selectivity across the human kinome.
-
Methodology:
-
CDK9/Cyclin T Assay: Recombinant CDK9/Cyclin T enzyme is incubated with a peptide substrate and ATP (at both low and high concentrations to mimic physiological conditions).
-
VIP152 and other comparator inhibitors are added at varying concentrations.
-
The kinase reaction is allowed to proceed for a defined period.
-
The amount of phosphorylated substrate is quantified, typically using a radiometric assay (e.g., HotSpot Assay) or a proximity-based cellular assay (e.g., NanoBRET).[2]
-
IC50 values are calculated by plotting the percentage of inhibition against the inhibitor concentration.
-
Kinome Scan: To assess selectivity, VIP152 is screened against a large panel of purified human kinases (e.g., DiscoverX Kinome Scan).[2][9] The percentage of inhibition at a fixed concentration (e.g., 1 µM) is determined for each kinase.[7]
-
Cellular Proliferation and Viability Assays
-
Objective: To evaluate the effect of VIP152 on the growth and survival of cancer cell lines.
-
Methodology:
-
Cancer cell lines (e.g., mantle cell lymphoma or chronic lymphocytic leukemia cell lines) are seeded in multi-well plates.[2][4]
-
Cells are treated with a range of concentrations of VIP152 or a vehicle control (DMSO).
-
After a defined incubation period (e.g., 72 hours), cell viability is assessed using a colorimetric assay (e.g., MTS or MTT) or a luminescence-based assay that measures ATP content (e.g., CellTiter-Glo).
-
The concentration of VIP152 that inhibits cell growth by 50% (GI50) is determined.
-
Western Blot Analysis
-
Objective: To confirm the on-target effect of VIP152 by measuring the phosphorylation of downstream CDK9 substrates and the expression levels of key proteins.
-
Methodology:
-
Cancer cells are treated with VIP152 or a vehicle control for a specified time.
-
Cells are lysed, and protein concentrations are determined.
-
Proteins are separated by size using SDS-PAGE and transferred to a membrane.
-
The membrane is incubated with primary antibodies specific for phosphorylated RNA Polymerase II (Ser2), total RNA Polymerase II, MYC, and MCL-1.[4][6]
-
After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
The protein bands are visualized using a chemiluminescent substrate and an imaging system.
-
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the CDK9 signaling pathway, the mechanism of VIP152, and a typical experimental workflow for its evaluation.
Clinical Significance and Future Directions
VIP152 has shown promising preclinical and early clinical activity. In vivo studies using xenograft models of mantle cell lymphoma demonstrated that VIP152 effectively inhibited tumor growth.[4] Furthermore, it has shown efficacy in overcoming therapeutic resistance in MCL.[4][10] Phase I clinical trials have established a manageable safety profile for VIP152, with evidence of clinical benefit in patients with advanced solid tumors and high-grade B-cell lymphomas.[11]
The high selectivity and potency of VIP152, particularly under physiological ATP concentrations, position it as a promising therapeutic agent. Ongoing and future research will continue to explore its efficacy in various hematologic malignancies and solid tumors, both as a monotherapy and in combination with other anti-cancer agents.[12][13] The continued investigation into its mechanism of action and biomarkers of response will be crucial for optimizing its clinical application.
References
- 1. Facebook [cancer.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 4. researchgate.net [researchgate.net]
- 5. ascopubs.org [ascopubs.org]
- 6. VIP152 is a selective CDK9 inhibitor with pre-clinical in vitro and in vivo efficacy in chronic lymphocytic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. P1269: VIP152 IS A NOVEL CDK9 INHIBITOR WITH IMPROVED SELECTIVITY, TARGET MODULATION, AND CARDIAC SAFETY IN PATIENTS WITH LYMPHOMA - PMC [pmc.ncbi.nlm.nih.gov]
- 8. discovery.researcher.life [discovery.researcher.life]
- 9. researchgate.net [researchgate.net]
- 10. Validate User [ashpublications.org]
- 11. First-in-Human Dose-Escalation Study of Cyclin-Dependent Kinase 9 Inhibitor VIP152 in Patients with Advanced Malignancies Shows Early Signs of Clinical Efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. aacrjournals.org [aacrjournals.org]
- 13. targetedonc.com [targetedonc.com]
Structural Analysis of the (-)-Enitociclib CDK9 Complex: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cyclin-dependent kinase 9 (CDK9) is a critical regulator of transcriptional elongation and a validated target in oncology. (-)-Enitociclib (also known as VIP152 or BAY 1251152) is a potent and selective inhibitor of CDK9 that has shown promise in preclinical and clinical studies for the treatment of various hematological malignancies.[1][2][3] A comprehensive understanding of the structural basis of the interaction between this compound and CDK9 is paramount for further drug development and optimization. This technical guide provides an in-depth analysis of the this compound CDK9 complex, including its signaling pathway context, quantitative binding data, detailed experimental protocols for structural and biophysical characterization, and a computational analysis of the binding interaction in the absence of a publicly available experimental structure.
Introduction to CDK9 and this compound
Cyclin-dependent kinase 9 (CDK9) is a serine/threonine kinase that, in complex with its regulatory partner Cyclin T1, forms the core of the positive transcription elongation factor b (P-TEFb).[4] P-TEFb plays a crucial role in the transition from abortive to productive transcription by phosphorylating the C-terminal domain of RNA Polymerase II (Pol II) and negative elongation factors.[4] Dysregulation of CDK9 activity is a hallmark of several cancers, which rely on the continuous transcription of short-lived anti-apoptotic proteins and oncogenes like MYC and MCL1 for their survival.[4][5][6]
This compound is a next-generation, selective CDK9 inhibitor.[6] It has demonstrated high potency in enzymatic and cellular assays, leading to the suppression of oncogenic transcripts and induction of apoptosis in cancer cells.[1][7] Its mechanism of action involves binding to the ATP-binding pocket of CDK9, thereby preventing the phosphorylation of its substrates.[7][8]
Quantitative Analysis of this compound and CDK9 Interaction
The interaction between this compound and CDK9 has been characterized by various biochemical and cellular assays. The following table summarizes the key quantitative data available in the public domain.
| Parameter | Value | Assay Conditions | Reference |
| IC50 (CDK9/CycT1) | 3 nM | Enzymatic Assay | [7] |
| IC50 (CDK2) | 360 nM | Enzymatic Assay | [7] |
| Cellular IC50 (MOLM13) | 29 nM | Cell Proliferation Assay | [7] |
| Selectivity (CDK2 vs CDK9) | >100-fold | Enzymatic Assays | [7] |
CDK9 Signaling Pathway and Mechanism of Action of this compound
The following diagram illustrates the canonical CDK9 signaling pathway and the point of intervention by this compound.
Caption: CDK9 Signaling Pathway and Inhibition by this compound.
Structural Analysis of the this compound CDK9 Complex
As of the last update, an experimentally determined structure of the this compound CDK9 complex has not been deposited in the Protein Data Bank (PDB). Therefore, a computational approach involving homology modeling and molecular docking was employed to predict the binding mode and key interactions.
Homology Modeling and Molecular Docking Workflow
The following diagram outlines the workflow used to generate a structural model of the complex.
Caption: Workflow for Homology Modeling and Molecular Docking.
Predicted Binding Mode of this compound
Based on molecular docking studies, this compound is predicted to bind within the ATP-binding pocket of CDK9, adopting a conformation that is stabilized by a network of hydrogen bonds and hydrophobic interactions.
Key Predicted Interactions:
-
Hinge Region: The aminopyridine core of this compound is predicted to form canonical hydrogen bonds with the hinge region residues of CDK9, specifically with the backbone amide of Cys106 and the backbone carbonyl of Glu104. This interaction is a hallmark of many kinase inhibitors.
-
Hydrophobic Pockets: The fluoro-substituted phenyl ring is predicted to occupy a hydrophobic pocket, while the methoxy group may form additional interactions. The other pyridine ring is also expected to be involved in hydrophobic interactions.
-
Gatekeeper Residue: The conformation of the inhibitor is likely influenced by the gatekeeper residue of CDK9.
-
Solvent Exposed Region: The sulfonimidoyl moiety is predicted to be solvent-exposed, providing a potential site for further chemical modification to improve pharmacokinetic properties without compromising binding affinity.
Experimental Protocols
Protocol for X-ray Crystallography of the this compound CDK9 Complex
This protocol provides a generalized workflow for obtaining a crystal structure of the complex.
1. Protein Expression and Purification:
- Co-express human CDK9 and Cyclin T1 in an insect cell expression system (e.g., Sf9 cells) using baculovirus.
- Lyse cells and purify the CDK9/Cyclin T1 complex using affinity chromatography (e.g., His-tag or GST-tag), followed by ion-exchange and size-exclusion chromatography to ensure high purity (>95%) and homogeneity.
- Verify the identity and purity of the complex by SDS-PAGE and mass spectrometry.
2. Complex Formation:
- Incubate the purified CDK9/Cyclin T1 complex with a 3-5 fold molar excess of this compound for 2-4 hours on ice to ensure saturation of the binding site.
3. Crystallization Screening:
- Concentrate the complex to 5-10 mg/mL.
- Set up crystallization trials using vapor diffusion methods (sitting or hanging drop) at different temperatures (e.g., 4°C and 20°C).
- Screen a wide range of crystallization conditions using commercially available sparse matrix screens.
4. Crystal Optimization:
- Optimize initial crystal hits by varying the concentration of precipitant, pH, and additives.
- Micro-seeding may be employed to improve crystal size and quality.
5. Data Collection and Structure Determination:
- Cryo-protect the crystals and collect X-ray diffraction data at a synchrotron source.
- Process the diffraction data and solve the structure using molecular replacement with a known CDK9 structure (e.g., PDB ID: 4BCF) as a search model.
- Refine the model and build the this compound molecule into the electron density map.
- Validate the final structure.
Protocol for Isothermal Titration Calorimetry (ITC)
ITC is used to determine the thermodynamic parameters of the binding interaction between this compound and CDK9.
1. Sample Preparation:
- Purify CDK9/Cyclin T1 complex to >95% purity.
- Dialyze the protein extensively against the final ITC buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 1 mM TCEP).
- Prepare a stock solution of this compound in 100% DMSO and dilute it into the final ITC buffer to a final DMSO concentration of <2%. Ensure the same final DMSO concentration is present in the protein solution.
2. ITC Experiment Setup:
- Load the CDK9/Cyclin T1 complex (e.g., 10-20 µM) into the sample cell of the ITC instrument.
- Load this compound (e.g., 100-200 µM) into the injection syringe.
- Set the experimental temperature (e.g., 25°C).
3. Data Acquisition:
- Perform a series of injections of this compound into the protein solution, measuring the heat change after each injection.
- Perform a control experiment by injecting the ligand into the buffer to account for the heat of dilution.
4. Data Analysis:
- Integrate the raw ITC data and subtract the heat of dilution.
- Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) to determine the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction.
Conclusion
This compound is a highly potent and selective inhibitor of CDK9 with a clear mechanism of action that involves the suppression of oncogenic transcription. While an experimental structure of the this compound CDK9 complex is not yet publicly available, computational modeling provides valuable insights into its binding mode, highlighting key interactions within the ATP-binding pocket. The experimental protocols outlined in this guide provide a framework for the structural and biophysical characterization of this important drug-target interaction, which will be crucial for the development of the next generation of CDK9 inhibitors.
References
- 1. Enitociclib, a selective CDK9 inhibitor: in vitro and in vivo preclinical studies in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Enitociclib, a Selective CDK9 Inhibitor, Induces Complete Regression of MYC+ Lymphoma by Downregulation of RNA Polymerase II Mediated Transcription - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. enitociclib | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 4. Frontiers | CDK9: A Comprehensive Review of Its Biology, and Its Role as a Potential Target for Anti-Cancer Agents [frontiersin.org]
- 5. Targeting cyclin-dependent kinase 9 in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Small molecule inhibitors of cyclin-dependent kinase 9 for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. Enitociclib | C19H18F2N4O2S | CID 139593425 - PubChem [pubchem.ncbi.nlm.nih.gov]
(-)-Enitociclib: A Technical Overview of its Pharmacokinetics and Pharmacodynamics
For Researchers, Scientists, and Drug Development Professionals
Introduction
(-)-Enitociclib (also known as VIP152 or BAY 1251152) is a potent and selective inhibitor of cyclin-dependent kinase 9 (CDK9).[1] As a key regulator of transcriptional elongation, CDK9, in complex with its cyclin T partner, forms the positive transcription elongation factor b (P-TEFb). This complex phosphorylates the C-terminal domain of RNA Polymerase II, a critical step for the transcription of various genes, including those encoding anti-apoptotic proteins and oncogenes. By targeting CDK9, this compound disrupts this process, leading to cell cycle arrest and apoptosis in cancer cells, particularly those reliant on the high expression of short-lived transcripts like MYC and MCL1. This document provides a detailed overview of the fundamental pharmacokinetic and pharmacodynamic properties of this compound, compiled from available preclinical and clinical data.
Pharmacodynamics
The pharmacodynamic effects of this compound have been investigated in a variety of preclinical models and in clinical trials, demonstrating on-target activity and anti-tumor efficacy.
Mechanism of Action
This compound selectively inhibits the kinase activity of CDK9, thereby preventing the phosphorylation of RNA Polymerase II at serine 2 (Ser2) of its C-terminal domain. This inhibition leads to a downstream cascade of events culminating in the suppression of transcription of key oncogenes and anti-apoptotic proteins.
In Vitro Activity
This compound has demonstrated potent anti-proliferative and pro-apoptotic activity across a range of cancer cell lines.
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| MOLM-13 | Acute Myeloid Leukemia | 29 | [2] |
| Multiple Myeloma cell lines | Multiple Myeloma | 36 - 78 | [3] |
| Lymphoma cell lines | Lymphoma | 43 - 152 | [1] |
Table 1: In Vitro Cellular Potency of this compound
In Vivo Efficacy
Preclinical in vivo studies have shown significant anti-tumor activity of this compound in xenograft models.
| Animal Model | Cancer Type | Dose and Schedule | Outcome | Reference |
| Mice (JJN-3 xenograft) | Multiple Myeloma | 15 mg/kg i.v., single dose | Transient inhibition of MYC and MCL1 transcription, induction of apoptosis. | [3] |
| Mice (SU-DHL-10 xenograft) | Diffuse Large B-cell Lymphoma | 10 mg/kg i.v., once weekly | Tumor growth control. | [1] |
| Mice (SU-DHL-10 xenograft) | Diffuse Large B-cell Lymphoma | 15 mg/kg i.v., once weekly | Complete tumor regression. | [1] |
Table 2: In Vivo Efficacy of this compound in Xenograft Models
Pharmacokinetics
Pharmacokinetic properties of this compound have been evaluated in both preclinical species and in human clinical trials.
Preclinical Pharmacokinetics
While detailed tabular data for preclinical pharmacokinetic parameters are not publicly available, studies in mice have utilized intravenous doses of 5, 10, and 15 mg/kg.[1] These studies have demonstrated dose-dependent pharmacodynamic effects, suggesting a correlation between exposure and target engagement.[1]
Clinical Pharmacokinetics
In a Phase I clinical trial (NCT02635672) involving patients with advanced solid tumors or aggressive non-Hodgkin lymphoma, the pharmacokinetics of this compound were assessed. The drug was administered as a 30-minute intravenous infusion once weekly. The study reported dose-proportional pharmacokinetics.[4]
| Parameter | DH-DLBCL Patients with CR (n=2) | Other DH-DLBCL Patients (NE or PD) | Other MYC+ NHL Patients |
| Cmax (ng/mL) | 1060 - 1160 (Avg: 1110) | 908 - 1410 (Avg: 1129) | 821 - 1480 (Avg: 1118) |
| AUClast (ng*h/mL) | 3210 - 4180 (Avg: 3695) | 2690 - 4780 (Avg: 3651) | 2400 - 4450 (Avg: 3418) |
| Half-life (h) | 3.9 - 4.3 (Avg: 4.1) | 3.2 - 5.0 (Avg: 4.1) | 3.0 - 4.7 (Avg: 3.8) |
Table 3: Pharmacokinetic Parameters of this compound in Patients at 30 mg i.v. Dose [1] (CR: Complete Response; NE: Not Evaluable; PD: Progressive Disease)
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of scientific findings. Below are summaries of key experimental protocols used in the evaluation of this compound.
In Vitro Cytotoxicity Assay
-
Cell Seeding: Cancer cell lines are seeded in 96-well plates at a specified density (e.g., 5,000 cells/well).[3]
-
Treatment: After a 24-hour incubation period to allow for cell adherence, cells are treated with a range of concentrations of this compound.[2]
-
Incubation: The treated cells are incubated for a defined period, typically 96 hours.[3]
-
Viability Measurement: Cell viability is assessed using a reagent such as Alamar Blue or by staining with crystal violet.[2][3] The intensity of the colorimetric or fluorometric signal is proportional to the number of viable cells.
Western Blotting
-
Cell Lysis: Cells treated with this compound are lysed to extract total protein.
-
Protein Quantification: The concentration of protein in each lysate is determined to ensure equal loading.
-
SDS-PAGE: Proteins are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Transfer: The separated proteins are transferred from the gel to a membrane (e.g., nitrocellulose or PVDF).
-
Immunoblotting: The membrane is incubated with primary antibodies specific to the proteins of interest (e.g., phospho-RNA Pol II, MYC, MCL1, cleaved PARP, and cleaved Caspase-3), followed by incubation with a secondary antibody conjugated to a detectable enzyme (e.g., HRP).[1][5]
-
Detection: The signal is visualized using a chemiluminescent substrate.[1]
Antibodies Used in this compound Research: [1]
-
Rpb1 NTD (D8L4Y) rabbit antibody
-
Anti-RNA polymerase II subunit B1 (phospho CTD Ser-2, clone 3E10) rat antibody
-
Recombinant anti-c-MYC rabbit antibody (Y69)
-
MCL1 (D5V5L) rabbit antibody
-
Cleaved-PARP (Asp214) (E2T4K) mouse antibody
-
HSP90 (C45G5) rabbit antibody (loading control)
-
GAPDH mouse antibody (loading control)
Quantitative Real-Time PCR (qPCR)
-
RNA Extraction and cDNA Synthesis: Total RNA is extracted from cells treated with this compound and reverse-transcribed into complementary DNA (cDNA).
-
qPCR Reaction: The cDNA is used as a template in a qPCR reaction with primers specific for the target genes (e.g., MYC and MCL1) and a reference gene (e.g., 18S rRNA) for normalization.[6]
-
Data Analysis: The relative expression of the target genes is calculated using the comparative Ct (ΔΔCt) method.
Commercially Available qPCR Primer Pairs:
-
Human MYC: Forward: 5'-CCTGGTGCTCCATGAGGAGAC-3', Reverse: 5'-CAGACTCTGACCTTTTGCCAGG-3'[4]
-
Human MCL1: Forward: 5'-CCAAGAAAGCTGCATCGAACCAT-3', Reverse: 5'-CAGCACATTCCTGATGCCACCT-3'[7]
Conclusion
This compound is a selective CDK9 inhibitor with a well-defined mechanism of action that translates to potent anti-tumor activity in preclinical models and promising clinical efficacy. Its pharmacodynamic effects are characterized by the on-target inhibition of RNA Polymerase II phosphorylation and the subsequent downregulation of key oncogenes and anti-apoptotic proteins. The pharmacokinetic profile of this compound in humans demonstrates dose-proportionality and a half-life that supports a once-weekly dosing schedule. The data presented in this guide provide a foundational understanding of the pharmacokinetic and pharmacodynamic properties of this compound, which is essential for its continued development and clinical application in the treatment of various malignancies. Further research will continue to refine our understanding of its therapeutic potential and optimal use in patients.
References
- 1. Enitociclib, a Selective CDK9 Inhibitor, Induces Complete Regression of MYC+ Lymphoma by Downregulation of RNA Polymerase II Mediated Transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 2. origene.com [origene.com]
- 3. Enitociclib, a selective CDK9 inhibitor: in vitro and in vivo preclinical studies in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. resources.amsbio.com [resources.amsbio.com]
- 5. sinobiological.com [sinobiological.com]
- 6. DNA damage response and MCL-1 destruction initiate apoptosis in adenovirus-infected cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cdn.origene.com [cdn.origene.com]
(-)-Enitociclib: A Technical Guide to its Chemical Properties and Solubility
For Researchers, Scientists, and Drug Development Professionals
Introduction
(-)-Enitociclib, also known as (R)-Enitociclib, (-)-BAY-1251152, and (-)-VIP152, is a potent and selective inhibitor of Cyclin-Dependent Kinase 9 (CDK9).[1] As a key regulator of transcriptional elongation, CDK9 has emerged as a significant target in oncology.[2] By inhibiting CDK9, this compound disrupts the transcription of short-lived anti-apoptotic proteins, such as MCL1 and MYC, which are crucial for the survival and proliferation of various cancer cells.[3][4] This technical guide provides an in-depth overview of the chemical properties and solubility of this compound, along with relevant experimental protocols and a visualization of its targeted signaling pathway.
Chemical Properties
This compound is a small molecule with the following key chemical identifiers and properties.
| Property | Value | Source |
| IUPAC Name | 5-fluoro-4-(4-fluoro-2-methoxyphenyl)-N-[4-[(R)-(methylsulfonimidoyl)methyl]pyridin-2-yl]pyridin-2-amine | [5] |
| Molecular Formula | C₁₉H₁₈F₂N₄O₂S | [5] |
| Molecular Weight | 404.43 g/mol | [5] |
| Canonical SMILES | COC1=C(C=CC(=C1)F)C2=CC(=NC=C2F)NC3=NC=CC(=C3)C--INVALID-LINK--(=N)=O | [5] |
| CAS Number | 1610408-96-2 | [1] |
| Appearance | Off-white to light yellow solid | [1] |
Solubility Profile
The solubility of a compound is a critical factor in its development as a therapeutic agent, influencing its absorption, distribution, metabolism, and excretion (ADME) properties. The solubility of this compound has been characterized in several common solvents.
| Solvent | Solubility | Concentration | Notes | Source |
| DMSO | 22 mg/mL | 54.40 mM | Ultrasonic assistance may be required. Hygroscopic nature of DMSO can affect solubility. | [3] |
| Water | Insoluble | - | - | [6] |
| Ethanol | Insoluble | - | - | [6] |
In Vivo Formulation
For in vivo studies in mouse models, this compound has been formulated in a vehicle of PEG400, ethanol, and water at a ratio of 60:10:30.[7]
Experimental Protocols
Determination of Physicochemical Properties (General Methodology)
While specific experimental data for the melting point and pKa of this compound are not publicly available, the following outlines the general methodologies used for their determination for small molecule inhibitors.
Melting Point Determination:
The melting point of a solid crystalline substance is a key indicator of its purity. The capillary melting point method is a standard technique.[8]
-
Sample Preparation: A small amount of the finely powdered, dry compound is packed into a thin-walled capillary tube.
-
Instrumentation: The capillary tube is placed in a melting point apparatus, which consists of a heated block with a thermometer or an automated optical detection system.
-
Heating: The sample is heated at a controlled rate. A slower ramp rate (e.g., 1-2 °C/min) is used for accurate determination.[8]
-
Observation: The temperature at which the substance first begins to melt and the temperature at which it becomes completely liquid are recorded as the melting range. A sharp melting point is indicative of a pure compound.
pKa Determination:
The pKa value indicates the strength of an acid or base and is crucial for understanding a drug's behavior at different physiological pH values. Spectrophotometric and potentiometric titration are common methods.[9]
-
Solution Preparation: A solution of the compound is prepared in a suitable solvent, typically a mixture of water and an organic co-solvent if the compound has low aqueous solubility.
-
Titration: The solution is titrated with a standardized acid or base.
-
Measurement: Changes in UV-Vis absorbance or pH are monitored throughout the titration.
-
Data Analysis: The pKa is determined from the inflection point of the titration curve or by analyzing the spectral shifts as a function of pH.
Solubility Determination (General Protocol)
Equilibrium solubility is a fundamental property that can be determined using the shake-flask method.
-
Sample Preparation: An excess amount of the solid compound is added to a vial containing a known volume of the solvent of interest (e.g., water, ethanol, buffer at a specific pH).
-
Equilibration: The vials are sealed and agitated (e.g., on a shaker or rotator) at a constant temperature for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Separation: The resulting suspension is filtered or centrifuged to separate the undissolved solid from the saturated solution.
-
Quantification: The concentration of the dissolved compound in the clear supernatant or filtrate is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection. A standard curve of the compound is used for accurate quantification.
Signaling Pathway
This compound exerts its therapeutic effect by targeting the CDK9 signaling pathway, a central regulator of gene transcription.
Caption: CDK9 signaling pathway and its inhibition by this compound.
Conclusion
This compound is a promising CDK9 inhibitor with well-defined chemical properties. Its solubility profile, particularly its high solubility in DMSO and insolubility in aqueous media, provides important guidance for its handling and formulation in preclinical research. The understanding of its mechanism of action through the inhibition of the CDK9 signaling pathway underscores its therapeutic potential in cancers dependent on transcriptional addiction. Further investigation into its physicochemical properties will continue to support its development as a potential anti-cancer agent.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Enitociclib | C19H18F2N4O2S | CID 139593425 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. Enitociclib, a selective CDK9 inhibitor: in vitro and in vivo preclinical studies in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. thinksrs.com [thinksrs.com]
- 9. pKa and solubility of drugs in water, ethanol, and 1-octanol - PubMed [pubmed.ncbi.nlm.nih.gov]
Preclinical Profile of (-)-Enitociclib: A Deep Dive into its Efficacy in Hematologic Malignancies
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preclinical studies of (-)-Enitociclib, a potent and selective inhibitor of cyclin-dependent kinase 9 (CDK9), in the context of hematologic malignancies. By targeting the transcriptional machinery of cancer cells, this compound has demonstrated significant anti-tumor activity in a range of preclinical models, offering a promising therapeutic avenue for patients with these cancers. This document delves into the mechanism of action, summarizes key quantitative data from in vitro and in vivo studies, and provides detailed experimental protocols for the core assays used to evaluate its efficacy.
Core Mechanism of Action: Transcriptional Control and Apoptosis Induction
This compound exerts its anti-cancer effects by selectively inhibiting CDK9, a key component of the positive transcription elongation factor b (P-TEFb) complex.[1][2] In many hematologic malignancies, cancer cells are highly dependent on the continuous transcription of short-lived oncogenes, most notably MYC and the anti-apoptotic gene MCL1.[1][2]
The P-TEFb complex, which includes CDK9, phosphorylates the C-terminal domain of RNA Polymerase II (RNAPII), a critical step for the transition from transcription initiation to productive elongation.[1][3] By inhibiting CDK9, this compound prevents this phosphorylation event, leading to a global suppression of transcription, with a particularly profound impact on genes with short mRNA half-lives like MYC and MCL1.[1][3] The subsequent depletion of these critical survival proteins triggers programmed cell death (apoptosis) in malignant cells.[3]
In Vitro Efficacy: Potent Cytotoxicity Across Hematologic Cancer Cell Lines
This compound has demonstrated potent cytotoxic activity against a panel of human hematologic malignancy cell lines, particularly in multiple myeloma (MM) and diffuse large B-cell lymphoma (DLBCL). The half-maximal inhibitory concentration (IC50) values, a measure of drug potency, are consistently in the nanomolar range, highlighting its significant anti-proliferative effects.
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| OPM-2 | Multiple Myeloma | 36-78 | [3] |
| NCI-H929 | Multiple Myeloma | 36-78 | [3] |
| MM.1S | Multiple Myeloma | 36-78 | [3] |
| U266B1 | Multiple Myeloma | 36-78 | [3] |
| SU-DHL-4 | DLBCL | 43-152 | [4] |
| SU-DHL-10 | DLBCL | 43-152 | [4] |
Table 1: In Vitro Cytotoxicity of this compound in Hematologic Malignancy Cell Lines
In Vivo Anti-Tumor Activity: Significant Tumor Growth Inhibition in Xenograft Models
The anti-tumor efficacy of this compound has been validated in vivo using xenograft models, where human cancer cells are implanted into immunodeficient mice. In a study with an SU-DHL-10 (DLBCL) xenograft model, treatment with this compound resulted in substantial tumor growth inhibition.[5]
| Xenograft Model | Treatment Group | Dosing Schedule | Tumor Growth Inhibition (T/C Ratio) | Day of Measurement | Reference |
| SU-DHL-10 | 10 mg/kg this compound | Once weekly, i.v. | 0.19 | 16 and 20 | [5] |
| SU-DHL-10 | 15 mg/kg this compound | Once weekly, i.v. | 0.005 | 16 and 20 | [5] |
Table 2: In Vivo Efficacy of this compound in a DLBCL Xenograft Model *T/C ratio: Median tumor volume of the treated group divided by the median tumor volume of the control group.
Detailed Experimental Protocols
This section provides detailed methodologies for the key experiments cited in the preclinical evaluation of this compound.
Cell Viability Assay (Alamar Blue)
This assay quantitatively measures cell proliferation and cytotoxicity based on the metabolic activity of viable cells.
Protocol:
-
Cell Seeding: Seed hematologic malignancy cell lines in 96-well microplates at a predetermined optimal density in their respective complete culture medium.
-
Drug Treatment: After allowing the cells to adhere (for adherent lines) or stabilize, treat them with a serial dilution of this compound. Include a vehicle-only control (e.g., DMSO).
-
Incubation: Incubate the plates for 72 to 96 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Reagent Addition: Add Alamar Blue reagent to each well, typically at 10% of the culture volume.
-
Incubation with Reagent: Incubate the plates for an additional 1-4 hours at 37°C, protected from light.
-
Data Acquisition: Measure the fluorescence or absorbance of each well using a microplate reader. For fluorescence, use an excitation wavelength of 560 nm and an emission wavelength of 590 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Determine the IC50 values by plotting cell viability against the logarithm of the drug concentration and fitting the data to a sigmoidal dose-response curve.
Western Blotting
This technique is used to detect and quantify the levels of specific proteins, such as MYC, MCL1, and markers of apoptosis.
Protocol:
-
Cell Lysis: Treat cells with this compound for the desired time points. Harvest the cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer. Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the target proteins (e.g., anti-MYC, anti-MCL1, anti-cleaved PARP, anti-cleaved caspase-3) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize the signal using a digital imaging system.
-
Analysis: Quantify the band intensities using image analysis software and normalize to a loading control protein such as β-actin or GAPDH.
Quantitative Real-Time PCR (qPCR)
qPCR is employed to measure the relative expression levels of target genes, such as MYC and MCL1, at the mRNA level.
Protocol:
-
RNA Extraction: Treat cells with this compound and harvest at various time points. Extract total RNA from the cells using a suitable RNA isolation kit.
-
cDNA Synthesis: Reverse transcribe a standardized amount of RNA into complementary DNA (cDNA) using a reverse transcriptase enzyme and random primers or oligo(dT) primers.
-
qPCR Reaction: Set up the qPCR reaction using a qPCR master mix, cDNA template, and primers specific for the target genes (MYC, MCL1) and a reference gene (e.g., GAPDH, ACTB).
-
Thermal Cycling: Perform the qPCR in a real-time PCR thermal cycler. A typical program includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.
-
Data Analysis: Determine the cycle threshold (Ct) values for each gene. Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target genes to the reference gene and comparing the treated samples to the vehicle control.
In Vivo Xenograft Studies
These studies assess the anti-tumor efficacy of this compound in a living organism.
Protocol:
-
Cell Implantation: Subcutaneously inject a suspension of human hematologic malignancy cells (e.g., SU-DHL-10) into the flank of immunodeficient mice (e.g., NOD/SCID or NSG).
-
Tumor Growth and Randomization: Monitor the mice for tumor formation. Once the tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and vehicle control groups.
-
Drug Administration: Administer this compound intravenously (i.v.) at the specified doses and schedule (e.g., once weekly). The control group receives the vehicle solution.
-
Monitoring: Measure tumor dimensions with calipers two to three times per week and calculate the tumor volume. Monitor the body weight of the mice as an indicator of toxicity.
-
Endpoint and Analysis: Continue the treatment for a defined period or until the tumors in the control group reach a maximum allowed size. At the end of the study, calculate the tumor growth inhibition for each treatment group compared to the control group.
Conclusion
The preclinical data for this compound in hematologic malignancies are highly compelling. Its targeted mechanism of action, potent in vitro cytotoxicity, and significant in vivo anti-tumor activity provide a strong rationale for its continued clinical development. The detailed protocols provided in this guide serve as a valuable resource for researchers in the field of oncology and drug development who are interested in further investigating the therapeutic potential of CDK9 inhibitors.
References
- 1. oncotarget.com [oncotarget.com]
- 2. CDK9 INHIBITORS: a promising combination partner in the treatment of hematological malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Enitociclib, a selective CDK9 inhibitor: in vitro and in vivo preclinical studies in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Enitociclib, a Selective CDK9 Inhibitor, Induces Complete Regression of MYC+ Lymphoma by Downregulation of RNA Polymerase II Mediated Transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Unveiling the Pro-Apoptotic Power of (-)-Enitociclib: A Technical Guide for Cancer Researchers
An In-depth Analysis of the Selective CDK9 Inhibitor's Mechanism in Inducing Cancer Cell Apoptosis
Introduction
(-)-Enitociclib (formerly VIP152), a potent and selective inhibitor of Cyclin-Dependent Kinase 9 (CDK9), has emerged as a promising therapeutic agent in oncology. Its primary mechanism of action involves the induction of apoptosis in a variety of cancer cells. This technical guide provides a comprehensive overview of the function of this compound in promoting programmed cell death, intended for researchers, scientists, and drug development professionals. The document details the molecular pathways, summarizes key quantitative data, and provides methodologies for essential experiments to study its effects.
Core Mechanism of Action: Transcriptional Regulation and Apoptosis Induction
This compound exerts its pro-apoptotic effects by targeting the CDK9/cyclin T1 complex, a key component of the positive transcription elongation factor b (P-TEFb). P-TEFb is crucial for the phosphorylation of the C-terminal domain of RNA Polymerase II (RNAPII), a critical step for productive transcriptional elongation of a multitude of genes, including those encoding short-lived anti-apoptotic proteins and oncoproteins.
By inhibiting CDK9, this compound prevents the phosphorylation of RNAPII at serine 2 and serine 5 residues[1]. This blockade of transcriptional elongation leads to a rapid decline in the messenger RNA (mRNA) and subsequent protein levels of key survival factors that have short half-lives. Notably, the levels of the anti-apoptotic protein Myeloid Cell Leukemia-1 (Mcl-1) and the oncoprotein c-Myc are significantly reduced following treatment with this compound[1][2][3][4]. The depletion of these critical survival proteins disrupts the delicate balance of pro- and anti-apoptotic signals within the cancer cell, ultimately tipping the scales towards programmed cell death.
The apoptotic cascade initiated by this compound is predominantly dependent on the activation of caspases, particularly caspase-3[5]. The process involves the cleavage of Poly (ADP-ribose) polymerase (PARP) and pro-caspase-3, leading to the execution phase of apoptosis[1][2][6].
Quantitative Analysis of this compound's Efficacy
The potency of this compound has been evaluated across a range of cancer cell lines, with half-maximal inhibitory concentration (IC50) values typically in the nanomolar range.
| Cell Line Type | Cancer Type | IC50 (nM) | Reference |
| Mantle Cell Lymphoma (MCL) & Diffuse Large B-cell Lymphoma (DLBCL) | Lymphoma | 32 - 172 | [5][7] |
| Multiple Myeloma (MM) | Multiple Myeloma | 36 - 78 | [1][2] |
| SU-DHL-4 | Diffuse Large B-cell Lymphoma | 43 | [3] |
| SU-DHL-10 | Diffuse Large B-cell Lymphoma | 74 | [3] |
Signaling Pathway of this compound-Induced Apoptosis
The following diagram illustrates the molecular cascade initiated by this compound, leading to apoptosis in cancer cells.
Caption: this compound induced apoptosis pathway.
Experimental Protocols
To facilitate further research into the pro-apoptotic functions of this compound, this section provides detailed methodologies for key experimental assays.
Assessment of Apoptosis by Annexin V/Propidium Iodide (PI) Staining
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Workflow Diagram:
Caption: Experimental workflow for Annexin V/PI staining.
Methodology:
-
Cell Treatment: Seed and treat cancer cells with the desired concentrations of this compound for the specified duration. Include a vehicle-treated control group.
-
Cell Harvesting:
-
For suspension cells, collect cells by centrifugation.
-
For adherent cells, collect the supernatant (containing floating apoptotic cells) and then detach the adherent cells using a gentle method like trypsinization. Combine the floating and adherent cell populations.
-
-
Washing: Wash the collected cells twice with cold phosphate-buffered saline (PBS) by centrifugation (e.g., at 300-600 x g for 5 minutes).
-
Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL[8].
-
Staining:
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour[8].
-
Interpretation:
-
Annexin V-negative / PI-negative: Viable cells.
-
Annexin V-positive / PI-negative: Early apoptotic cells.
-
Annexin V-positive / PI-positive: Late apoptotic or necrotic cells.
-
Annexin V-negative / PI-positive: Necrotic cells.
-
-
Western Blot Analysis of Apoptosis Markers
This technique is used to detect the cleavage of key apoptotic proteins like PARP and caspase-3.
Methodology:
-
Cell Lysis: After treatment with this compound, wash cells with cold PBS and lyse them in RIPA lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a standard method such as the Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on a 10-15% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for cleaved PARP and cleaved caspase-3 overnight at 4°C. A loading control antibody (e.g., β-actin or GAPDH) should also be used.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system[2].
Caspase-3/7 Activity Assay (Caspase-Glo® 3/7 Assay)
This luminescent assay quantifies the activity of effector caspases 3 and 7.
Workflow Diagram:
Caption: Experimental workflow for Caspase-Glo® 3/7 assay.
Methodology:
-
Cell Plating: Seed cells in a white-walled 96-well plate suitable for luminescence measurements.
-
Cell Treatment: Treat cells with various concentrations of this compound and include appropriate controls.
-
Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions. Allow it to equilibrate to room temperature before use[11].
-
Assay Procedure:
-
Remove the 96-well plate from the incubator and allow it to equilibrate to room temperature.
-
Add a volume of Caspase-Glo® 3/7 Reagent equal to the volume of cell culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium)[11].
-
Mix the contents by gentle shaking for 30-60 seconds.
-
-
Incubation: Incubate the plate at room temperature for 30 minutes to 3 hours, protected from light[11].
-
Measurement: Measure the luminescence using a plate-reading luminometer. The luminescent signal is proportional to the amount of caspase-3/7 activity[11].
Conclusion
This compound is a potent inducer of apoptosis in cancer cells, acting through the selective inhibition of CDK9. This leads to the transcriptional suppression of key survival genes like MCL1 and MYC, culminating in caspase-3-dependent cell death. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for researchers to further investigate the therapeutic potential of this compound and to explore its efficacy in various cancer models. The continued study of this compound and its mechanism of action holds significant promise for the development of novel and effective cancer therapies.
References
- 1. ashpublications.org [ashpublications.org]
- 2. Enitociclib, a selective CDK9 inhibitor: in vitro and in vivo preclinical studies in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Enitociclib, a Selective CDK9 Inhibitor, Induces Complete Regression of MYC+ Lymphoma by Downregulation of RNA Polymerase II Mediated Transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. The CDK9 inhibitor enitociclib overcomes resistance to BTK inhibition and CAR-T therapy in mantle cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ashpublications.org [ashpublications.org]
- 7. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 8. PROTOCOL : Annexin V and PI Staining by Flow Cytometry [novusbio.com]
- 9. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - JP [thermofisher.com]
- 10. Annexin V Staining Protocol [bdbiosciences.com]
- 11. ulab360.com [ulab360.com]
Methodological & Application
Application Notes and Protocols for (-)-Enitociclib In Vitro Cell Culture
Introduction
(-)-Enitociclib, also known as VIP152 or BAY 1251152, is a potent and selective inhibitor of Cyclin-Dependent Kinase 9 (CDK9).[1][2] CDK9 is a key component of the positive transcription elongation factor b (P-TEFb) complex, which regulates transcriptional elongation by phosphorylating the C-terminal domain of RNA Polymerase II (RNAPII).[3][4] By inhibiting CDK9, this compound effectively disrupts the transcription of short-lived oncogenes, most notably MYC and MCL1, leading to cell cycle arrest and apoptosis in various cancer cell lines.[5][6][7] These application notes provide detailed protocols for the in vitro use of this compound in cell culture settings, targeting researchers in oncology and drug development.
Mechanism of Action
This compound selectively binds to and inhibits the kinase activity of CDK9.[1] This inhibition prevents the phosphorylation of RNA Polymerase II at serine 2 (p-Ser2), a critical step for transcriptional elongation.[2][5] The subsequent downregulation of gene transcription disproportionately affects proteins with short mRNA half-lives, such as the proto-oncogene MYC and the anti-apoptotic protein MCL1.[5][6] The depletion of these key survival proteins ultimately triggers programmed cell death (apoptosis), characterized by the cleavage of caspase-3 and PARP.[3][6][8]
Caption: Signaling pathway of this compound.
Quantitative Data
The half-maximal inhibitory concentration (IC50) of this compound has been determined in various cancer cell lines. The tables below summarize these findings.
Table 1: IC50 Values of this compound in Lymphoma Cell Lines
| Cell Line | Cancer Type | IC50 (nM) |
| SU-DHL-4 | Diffuse Large B-cell Lymphoma (DLBCL) | 43 |
| SU-DHL-10 | Diffuse Large B-cell Lymphoma (DLBCL) | 74 |
| Various | Mantle Cell Lymphoma (MCL) & DLBCL | 32 - 172 |
Data sourced from references:[5][7][8][9]
Table 2: IC50 Values of this compound in Multiple Myeloma (MM) Cell Lines
| Cell Line | IC50 (nM) |
| MM1.S | 36 - 78 |
| NCI-H929 | 36 - 78 |
| OPM-2 | 36 - 78 |
| U266B1 | 36 - 78 |
Data sourced from reference:[6][10]
Experimental Protocols
Cell Culture and Compound Preparation
-
Cell Lines:
-
Lymphoma cell lines (e.g., SU-DHL-4, SU-DHL-10) and multiple myeloma cell lines (e.g., NCI-H929, OPM-2) can be obtained from repositories like ATCC or DSMZ.[10]
-
Culture cells in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
-
Compound Storage and Preparation:
-
Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO).[1]
-
For in vitro experiments, dilute the stock solution in the appropriate cell culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration does not exceed 0.5% to avoid solvent-induced cytotoxicity.[1]
-
Cell Viability Assay
This protocol is used to determine the cytotoxic effects of this compound.
Caption: Workflow for cell viability assay.
-
Procedure:
-
Seed cells in a 96-well plate at an appropriate density.
-
Allow cells to adhere and stabilize by incubating for 18-24 hours.[5]
-
Replace the medium with fresh medium containing various concentrations of this compound (e.g., a range from 12.5 nM to 200 nM) or a vehicle control (DMSO).[6][10]
-
Assess cell viability using a suitable method, such as the Alamar Blue assay or CyQuant Cell Proliferation Assay.[6][10]
-
Measure the signal (fluorescence or absorbance) using a plate reader.
-
Calculate the IC50 values by plotting the percentage of cell viability against the logarithm of the drug concentration.
-
Western Blotting for Protein Expression Analysis
This protocol is used to analyze changes in protein levels and phosphorylation status following treatment with this compound.
-
Procedure:
-
Seed cells in 6-well plates and allow them to grow to an appropriate confluency.
-
Treat cells with this compound (e.g., 0.25 µM, 0.5 µM, or 1 µM) or vehicle control for various time points (e.g., 4, 6, 24 hours).[5][6][10]
-
For some experimental designs, the drug-containing medium can be washed out after a 4-hour treatment, and cells are further incubated in fresh medium for up to 48 hours.[5]
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with Tween 20 (TBS-T).
-
Incubate the membrane with primary antibodies against target proteins overnight at 4°C. Key targets include:
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.[6]
-
Quantitative PCR (qPCR) for Gene Expression Analysis
This protocol is used to measure changes in mRNA levels of target genes.
-
Procedure:
-
Treat cells with this compound as described for the Western blotting protocol (e.g., 4-hour treatment).[5]
-
Extract total RNA from the cell pellets using a suitable kit (e.g., RNeasy Plus Mini kit).[6]
-
Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
Perform qPCR using SYBR Green or TaqMan probes for target genes such as MYC and MCL1.[5]
-
Use a housekeeping gene (e.g., 18S rRNA or GAPDH) for normalization.[5]
-
Analyze the relative gene expression using the ΔΔCt method.
-
Conclusion
This compound is a selective CDK9 inhibitor that demonstrates significant anti-proliferative and pro-apoptotic activity in various cancer cell lines, particularly those driven by MYC. The protocols outlined above provide a framework for researchers to investigate the in vitro effects of this compound on cell viability, protein expression, and gene transcription. These methods are essential for further elucidating the therapeutic potential of this compound in preclinical settings.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. ashpublications.org [ashpublications.org]
- 4. researchgate.net [researchgate.net]
- 5. Enitociclib, a Selective CDK9 Inhibitor, Induces Complete Regression of MYC+ Lymphoma by Downregulation of RNA Polymerase II Mediated Transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ashpublications.org [ashpublications.org]
- 7. The CDK9 inhibitor enitociclib overcomes resistance to BTK inhibition and CAR-T therapy in mantle cell lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. digitalcommons.library.tmc.edu [digitalcommons.library.tmc.edu]
- 9. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 10. Enitociclib, a selective CDK9 inhibitor: in vitro and in vivo preclinical studies in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Detection of p-RNA Pol II Inhibition by (-)-Enitociclib Using Western Blot
Audience: Researchers, scientists, and drug development professionals.
Introduction
(-)-Enitociclib is a potent and selective inhibitor of Cyclin-Dependent Kinase 9 (CDK9), a key regulator of transcriptional elongation. CDK9, as part of the positive transcription elongation factor b (P-TEFb) complex, phosphorylates the C-terminal domain (CTD) of the largest subunit of RNA Polymerase II (RNA Pol II). This phosphorylation, particularly at the Serine 2 (Ser2) position of the heptapeptide repeats, is crucial for the transition from promoter-proximal pausing to productive transcript elongation. By inhibiting CDK9, this compound prevents this phosphorylation event, leading to a decrease in the levels of p-RNA Pol II (Ser2) and subsequent downregulation of transcription of key oncogenes like MYC and MCL1.[1][2][3] This mechanism makes this compound a promising therapeutic agent in cancers driven by transcriptional addiction, such as MYC+ lymphomas.[1][3][4]
Western blotting is a fundamental technique to elucidate the pharmacodynamic effects of this compound by directly measuring the reduction in RNA Pol II phosphorylation. This application note provides a detailed protocol for the detection of phosphorylated RNA Pol II (p-RNA Pol II) in cell lysates following treatment with this compound.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of action of this compound and the experimental workflow for the Western blot protocol.
Caption: Mechanism of this compound action on RNA Polymerase II phosphorylation.
Caption: Experimental workflow for Western blot analysis of p-RNA Pol II.
Quantitative Data Summary
The following table summarizes the observed effects of this compound on the phosphorylation of RNA Polymerase II at Ser2 in different lymphoma cell lines. The data is presented as a ratio of phosphorylated RNA Pol II to a loading control (HSP90), normalized to a DMSO-treated control.[2]
| Cell Line | Treatment | Time Point | p-Ser2-RNApolII / HSP90 Ratio (Normalized to DMSO) |
| SU-DHL-4 | 0.25 µmol/L this compound | 4 hours | ~0.2 |
| SU-DHL-4 | 1 µmol/L this compound | 4 hours | ~0.1 |
| SU-DHL-10 | 0.25 µmol/L this compound | 4 hours | ~0.3 |
| SU-DHL-10 | 1 µmol/L this compound | 4 hours | ~0.15 |
Note: The values are estimated from graphical representations in the cited literature and are for illustrative purposes.[2]
Detailed Experimental Protocol
This protocol is optimized for the detection of phosphorylated proteins and is specifically tailored for analyzing the effects of this compound on RNA Pol II phosphorylation.
Materials and Reagents
-
Cell Culture: Appropriate cell lines (e.g., SU-DHL-4, SU-DHL-10) and corresponding culture media.
-
This compound: Stock solution in DMSO.
-
Lysis Buffer: RIPA or similar buffer supplemented with protease and phosphatase inhibitor cocktails.[5]
-
Protein Assay: BCA Protein Assay Kit or equivalent.
-
SDS-PAGE: Precast polyacrylamide gels (e.g., 4-15% gradient) and running buffer.[6]
-
Transfer Buffer: Standard transfer buffer for wet or semi-dry transfer systems.
-
Blocking Buffer: 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST).[5][8] Note: Avoid using milk as a blocking agent as it contains phosphoproteins that can cause high background.[5][9]
-
Primary Antibodies:
-
Rabbit anti-p-RNA Pol II (Ser2) antibody (e.g., Abcam ab5095, Cell Signaling Technology #4735).[10]
-
Mouse anti-Total RNA Pol II antibody (for normalization).
-
Antibody against a loading control (e.g., β-actin, GAPDH, or HSP90).
-
-
Secondary Antibodies:
-
HRP-conjugated goat anti-rabbit IgG.
-
HRP-conjugated goat anti-mouse IgG.
-
-
Detection Reagent: Enhanced chemiluminescence (ECL) substrate.[9]
-
Wash Buffer: TBST.
Procedure
-
Cell Treatment:
-
Sample Preparation (Cell Lysis):
-
After treatment, wash the cells twice with ice-cold PBS.
-
Lyse the cells by adding ice-cold lysis buffer containing freshly added protease and phosphatase inhibitors.[5][9] It is critical to keep samples on ice to prevent dephosphorylation.[5][9]
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes with periodic vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (protein lysate) to a new pre-chilled tube.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's instructions.
-
-
SDS-PAGE:
-
Prepare samples by adding 2x Laemmli sample buffer and boiling at 95°C for 5 minutes.[5][8]
-
Load equal amounts of protein (e.g., 20-40 µg) per lane of a precast polyacrylamide gel. Include a molecular weight marker.
-
Run the gel according to the manufacturer's instructions until adequate separation is achieved.
-
-
Protein Transfer:
-
Blocking and Antibody Incubation:
-
Wash the membrane with TBST.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature with gentle agitation.[5][8]
-
Wash the membrane three times for 5 minutes each with TBST.
-
Incubate the membrane with the primary antibody (e.g., anti-p-RNA Pol II Ser2) diluted in 5% BSA/TBST overnight at 4°C with gentle agitation.[5] A separate blot should be prepared for the total RNA Pol II antibody under the same conditions for normalization.
-
The following day, wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection and Analysis:
-
Prepare the ECL detection reagent according to the manufacturer's instructions.
-
Incubate the membrane with the ECL reagent.
-
Capture the chemiluminescent signal using a digital imaging system.
-
Quantify the band intensities using densitometry software. Normalize the p-RNA Pol II signal to the total RNA Pol II signal or a loading control like HSP90 or β-actin.
-
Troubleshooting and Key Considerations
-
Phosphatase Activity: Always use freshly prepared lysis buffer with phosphatase inhibitors and keep samples cold to preserve the phosphorylation state of the proteins.[5][9]
-
Blocking Agent: Use BSA for blocking when detecting phosphoproteins to avoid background from casein in milk.[5][11]
-
Buffer Choice: Use Tris-based buffers (like TBST) for washing and antibody dilutions, as phosphate in PBS can interfere with the binding of some phospho-specific antibodies.[7]
-
Antibody Validation: Ensure the primary antibodies are specific for the phosphorylated form of RNA Pol II. It's recommended to use antibodies that have been cited in relevant literature.
-
Normalization: It is crucial to probe for total RNA Pol II on a parallel blot or by stripping and re-probing the same membrane to determine the fraction of the protein that is phosphorylated.[7] This accounts for any variations in protein loading.
By following this detailed protocol, researchers can effectively and reliably measure the inhibitory effect of this compound on RNA Polymerase II phosphorylation, providing critical insights into its mechanism of action and pharmacodynamic properties.
References
- 1. Enitociclib, a Selective CDK9 Inhibitor, Induces Complete Regression of MYC+ Lymphoma by Downregulation of RNA Polymerase II Mediated Transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Enitociclib, a Selective CDK9 Inhibitor, Induces Complete Regression of MYC+ Lymphoma by Downregulation of RNA Polymerase II Mediated Transcription - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Item - FIGURE 3 from Enitociclib, a Selective CDK9 Inhibitor, Induces Complete Regression of MYC+ Lymphoma by Downregulation of RNA Polymerase II Mediated Transcription - American Association for Cancer Research - Figshare [aacr.figshare.com]
- 5. researchgate.net [researchgate.net]
- 6. addgene.org [addgene.org]
- 7. Tips for detecting phosphoproteins by western blot | Proteintech Group [ptglab.com]
- 8. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 9. Western Blot for Phosphorylated Proteins - Tips & Troubleshooting | Bio-Techne [bio-techne.com]
- 10. Phospho-Rpb1 CTD (Ser2/5) Antibody | Cell Signaling Technology [cellsignal.com]
- 11. bio-rad-antibodies.com [bio-rad-antibodies.com]
Application Notes and Protocols: qPCR Analysis of MYC Gene Expression Following (-)-Enitociclib Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
(-)-Enitociclib is a potent and selective inhibitor of Cyclin-Dependent Kinase 9 (CDK9), a key component of the positive transcription elongation factor b (P-TEFb) complex.[1][2][3][4][5] The P-TEFb complex plays a crucial role in the transcriptional elongation of many genes, including the proto-oncogene MYC.[6] In various cancer models, particularly hematological malignancies like multiple myeloma and diffuse large B-cell lymphoma, aberrant MYC expression is a key driver of proliferation and survival.[1][2][3][5][7] this compound disrupts the transcription of MYC by inhibiting CDK9-mediated phosphorylation of the C-terminal domain of RNA Polymerase II, leading to a rapid decrease in MYC mRNA and protein levels.[1][2][4][7] This application note provides detailed protocols for analyzing the downregulation of MYC gene expression using quantitative polymerase chain reaction (qPCR) following treatment with this compound.
Signaling Pathway of this compound in MYC Regulation
This compound exerts its effect on MYC expression through the inhibition of the CDK9/P-TEFb pathway. The diagram below illustrates this mechanism of action.
Caption: Mechanism of this compound in downregulating MYC expression.
Experimental Protocols
A generalized workflow for the qPCR analysis of MYC gene expression following this compound treatment is depicted below.
Caption: Experimental workflow for qPCR analysis of MYC expression.
Protocol 1: Cell Culture and Treatment
-
Cell Seeding: Seed human cancer cell lines known to express high levels of MYC, such as multiple myeloma (NCI-H929, OPM-2) or diffuse large B-cell lymphoma (SU-DHL-4, SU-DHL-10), in appropriate culture medium.[1][4] Seed cells at a density that will ensure they are in the logarithmic growth phase at the time of treatment.
-
This compound Preparation: Prepare a stock solution of this compound in a suitable solvent, such as DMSO. Further dilute the stock solution in culture medium to achieve the desired final concentrations.
-
Treatment: Treat the cells with varying concentrations of this compound (e.g., 0.25 µM to 1 µM) or a vehicle control (e.g., DMSO).[1][4] Incubate the cells for different time points (e.g., 4, 8, 12, 24, and 48 hours) to determine the temporal effects on MYC expression.[4]
Protocol 2: RNA Extraction and Quality Control
-
Cell Lysis and RNA Extraction: Following treatment, harvest the cells and extract total RNA using a commercially available kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's protocol.[4][8]
-
DNase Treatment: To remove any contaminating genomic DNA, perform an on-column DNase digestion during the RNA extraction process.[8]
-
RNA Quantification and Quality Assessment: Determine the concentration of the extracted RNA using a spectrophotometer. Assess the integrity of the RNA using an automated electrophoresis system (e.g., Agilent Bioanalyzer).[4][8]
Protocol 3: cDNA Synthesis
-
Reverse Transcription: Synthesize first-strand complementary DNA (cDNA) from 1 µg of total RNA using a reverse transcription kit (e.g., Maxima First Strand cDNA Synthesis Kit, Thermo Fisher Scientific) according to the manufacturer's instructions.[4]
-
No-RT Control: For each RNA sample, prepare a "no reverse transcriptase" control to test for genomic DNA contamination in the subsequent qPCR.[9]
Protocol 4: Quantitative PCR (qPCR)
-
Primer/Probe Selection: Use pre-validated qPCR primers and probes for human MYC (e.g., TaqMan Gene Expression Assays, Hs00153408_m1) and at least two stable housekeeping genes for normalization (e.g., GAPDH, ACTB, 18S rRNA).[4][10]
-
qPCR Reaction Setup: Prepare the qPCR reaction mix using a suitable master mix (e.g., TaqMan Fast Universal PCR Master Mix).[4][11] Set up triplicate reactions for each sample and gene in a 96- or 384-well qPCR plate.[8] Include no-template controls (NTCs) to check for contamination.[8][9]
-
qPCR Cycling Conditions: Perform the qPCR reaction on a real-time PCR instrument with a standard cycling protocol, typically consisting of an initial denaturation step followed by 40 cycles of denaturation and annealing/extension.[11]
-
Data Analysis: Determine the cycle threshold (Ct) values for each reaction. Calculate the relative MYC gene expression using the ΔΔCt method.[8] Normalize the Ct values of MYC to the geometric mean of the housekeeping genes (ΔCt) and then normalize to the vehicle-treated control group (ΔΔCt).
Data Presentation
The following tables provide a template for presenting the quantitative data on MYC mRNA expression changes following this compound treatment.
Table 1: In Vitro Downregulation of MYC mRNA in SU-DHL-10 Cells
| Treatment Time (hours) | This compound Concentration (µM) | Fold Change in MYC mRNA vs. Control |
| 4 | 0.25 | Significant Decrease |
| 4 | 1.0 | Significant Decrease |
| 8 | 0.25 | Sustained Decrease |
| 8 | 1.0 | Sustained Decrease |
Note: This table is a representation of expected results based on published findings.[2][4]
Table 2: In Vivo Downregulation of MYC mRNA in SU-DHL-10 Xenografts
| Time Post-Dose (hours) | This compound Dose (mg/kg) | Fold Change in MYC mRNA vs. Pre-dose |
| 4 | 10 | ~50% Reduction |
| 4 | 15 | >50% Reduction |
| 8 | 10 | Sustained Reduction |
| 8 | 15 | Sustained Reduction |
Note: This table is a representation of expected results based on published findings.[4]
Table 3: Downregulation of MYC and Related Oncoproteins
| Cell Line | Treatment | MYC Protein Level | MCL1 Protein Level | PCNA Protein Level |
| NCI-H929 | This compound (0.5-1 µM, 24h) | Repressed | Repressed | Repressed |
| OPM-2 | This compound (0.5-1 µM, 24h) | Repressed | Repressed | Repressed |
Note: This table summarizes protein expression changes observed via Western blotting.[1][7]
Conclusion
The protocols and data presentation formats provided herein offer a comprehensive guide for the qPCR analysis of MYC gene expression following treatment with the CDK9 inhibitor, this compound. These methods are essential for researchers and drug developers investigating the mechanism of action and therapeutic potential of this compound in MYC-driven cancers. The consistent and robust downregulation of MYC expression underscores the on-target activity of this compound and provides a reliable pharmacodynamic biomarker for preclinical and clinical studies.[2][5]
References
- 1. Enitociclib, a selective CDK9 inhibitor: in vitro and in vivo preclinical studies in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Enitociclib, a Selective CDK9 Inhibitor, Induces Complete Regression of MYC+ Lymphoma by Downregulation of RNA Polymerase II Mediated Transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Enitociclib, a Selective CDK9 Inhibitor, Induces Complete Regression of MYC+ Lymphoma by Downregulation of RNA Polymerase II Mediated Transcription - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Compensatory induction of MYC expression by sustained CDK9 inhibition via a BRD4-dependent mechanism | eLife [elifesciences.org]
- 7. Validate User [ashpublications.org]
- 8. benchchem.com [benchchem.com]
- 9. sg.idtdna.com [sg.idtdna.com]
- 10. researchgate.net [researchgate.net]
- 11. Gene expression analysis by quantitative Real-Time PCR (qPCR) [protocols.io]
Application Notes and Protocols for Intravenous (-)-Enitociclib Administration in Animal Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction: (-)-Enitociclib (also known as VIP152 or BAY 1251152) is a potent and selective inhibitor of Cyclin-Dependent Kinase 9 (CDK9).[1][2] CDK9 is the catalytic subunit of the Positive Transcription Elongation Factor b (P-TEFb), a critical regulator of transcriptional elongation by RNA Polymerase II (RNAPII).[2][3] By inhibiting CDK9, this compound blocks the phosphorylation of the C-terminal domain (CTD) of RNAPII, leading to the transcriptional repression of short-lived anti-apoptotic proteins and oncoproteins, such as MYC and MCL1.[4][5] This mechanism induces cell cycle arrest and apoptosis in cancer cells, particularly those addicted to oncogenic drivers like MYC.[3][6] Preclinical animal studies have demonstrated significant anti-tumor activity of intravenously administered this compound in various hematological cancer models.[4][5]
These application notes provide a summary of quantitative data from these studies and detailed protocols for reproducing key experiments.
Data Presentation
Pharmacokinetic Data
Detailed preclinical pharmacokinetic parameters such as Cmax, AUC, and clearance for this compound in animal models are not publicly available in the cited literature. However, the half-life in human patients has been reported as approximately 5.56 hours, which has guided the design of in vitro experiments modeling clinical exposure.
Efficacy of Intravenous this compound in Xenograft Models
The anti-tumor efficacy of this compound has been evaluated as a single agent in multiple myeloma and lymphoma xenograft models.
| Animal Model | Cell Line | Dose & Schedule | Key Efficacy Results | Reference(s) |
| C.B-17 SCID Mice | SU-DHL-10 (MYC+ Lymphoma) | 10 mg/kg, IV, once weekly | Tumor Growth Inhibition: T/C ratio of 0.19 on day 16. | [4][6] |
| C.B-17 SCID Mice | SU-DHL-10 (MYC+ Lymphoma) | 15 mg/kg, IV, once weekly | Complete Regression: T/C ratio of 0.005 on day 16. | [4][6] |
| SCID/Beige Mice | JJN-3 (Multiple Myeloma) | 15 mg/kg, IV, once weekly | Reduced tumor volume and prolonged survival. | [5][6] |
| NOD/SCID Mice | NCI-H929 (Multiple Myeloma) | 15 mg/kg, IV, once weekly | Reduced tumor volume and prolonged survival. | [4][6] |
| NOD/SCID Mice | OPM-2 (Multiple Myeloma) | 15 mg/kg, IV, once weekly | Reduced tumor volume and prolonged survival. | [4][6] |
T/C Ratio: Treatment/Control tumor volume ratio.
Pharmacodynamic Effects of a Single Intravenous this compound Dose
Pharmacodynamic studies confirm target engagement and downstream effects in vivo.
| Animal Model | Cell Line | Dose (Single) | Time Point | Biomarker Modulation | Reference(s) |
| C.B-17 SCID Mice | SU-DHL-10 (Lymphoma) | 5 mg/kg, IV | 8 hours | >50% decrease in p-Ser2 RNAPII levels. | |
| C.B-17 SCID Mice | SU-DHL-10 (Lymphoma) | 10 & 15 mg/kg, IV | 4 hours | Depletion of MYC mRNA. | |
| C.B-17 SCID Mice | SU-DHL-10 (Lymphoma) | 10 & 15 mg/kg, IV | 8 hours | Depletion of p-Ser2 RNAPII levels. | |
| SCID/Beige Mice | JJN-3 (Multiple Myeloma) | 15 mg/kg, IV | 1-24 hours | Transient inhibition of MYC, MCL1, and PCNA transcription. | [4][5] |
| SCID/Beige Mice | JJN-3 (Multiple Myeloma) | 15 mg/kg, IV | 1-24 hours | Induction of cleaved caspase-3 and PARP. | [4][5] |
| SCID/Beige Mice | JJN-3 (Multiple Myeloma) | Up to 24 hours | Abatement of c-Myc protein levels. | [4][5] |
Visualizations
Caption: Mechanism of Action of this compound.
Caption: Workflow for an In Vivo Efficacy Study.
Caption: Workflow for an In Vivo Pharmacodynamic Study.
Experimental Protocols
Protocol 1: Single-Agent Efficacy Study in a Lymphoma Xenograft Model
This protocol is based on studies using the SU-DHL-10 cell line in C.B-17 SCID mice.[4]
1. Materials:
-
Cell Line: SU-DHL-10 (MYC-driven Diffuse Large B-cell Lymphoma)
-
Animals: 6-8 week old female C.B-17 SCID mice.
-
This compound Compound: Powder form.
-
Vehicle for 15 mg/kg: 30% PEG400, 10% Ethanol, 60% Water for Injection (WFI).[4]
-
Vehicle for 10 mg/kg: 60% PEG400, 10% Ethanol, 30% WFI.[4]
-
Standard cell culture media and reagents.
-
Calipers for tumor measurement.
2. Procedure:
-
Cell Propagation: Culture SU-DHL-10 cells under standard conditions. Harvest cells during the logarithmic growth phase and assess viability.
-
Tumor Inoculation: Subcutaneously inoculate 10 x 10⁶ SU-DHL-10 cells in a suitable volume (e.g., 100-200 µL) of culture medium or PBS into the flank of each mouse.[4]
-
Tumor Growth Monitoring: Allow tumors to grow. Measure tumor volume using calipers 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
Randomization: Once tumors reach a mean volume of approximately 60-110 mm³, randomize mice into treatment groups (e.g., n=12/group).[4]
-
Drug Preparation:
-
Prepare the appropriate vehicle solution.
-
On each day of dosing, prepare fresh formulations of this compound by dissolving the compound in the vehicle to achieve final concentrations for 10 mg/kg and 15 mg/kg doses. The final injection volume is typically 5-10 mL/kg.
-
-
Administration: Administer the vehicle or this compound solution via intravenous (IV) injection (e.g., tail vein) once per week for the duration of the study (e.g., 3 weeks).[4]
-
Efficacy Assessment: Continue to monitor tumor volume and body weight 2-3 times per week.
-
Endpoint: The study endpoint may be defined by a specific tumor volume, a predetermined time point, or signs of morbidity. Efficacy is determined by comparing tumor volumes between treated and vehicle groups (e.g., calculating T/C ratio).
Protocol 2: Pharmacodynamic (PD) Study in a Multiple Myeloma Xenograft Model
This protocol is based on studies using the JJN-3 cell line in SCID/Beige mice.[4][5]
1. Materials:
-
Cell Line: JJN-3 (Multiple Myeloma)
-
Animals: SCID/Beige mice.
-
This compound Compound: Powder form.
-
Matrigel: For cell suspension.
-
Reagents for Western blotting and qPCR analysis.
2. Procedure:
-
Tumor Inoculation: Subcutaneously inject 5 x 10⁶ JJN-3 cells suspended in a 1:1 mixture of media and Matrigel (total volume ~100 µL) into the flank of each mouse.[5]
-
Tumor Growth: Allow tumors to establish and grow to a palpable size.
-
Drug Preparation: Prepare a 15 mg/kg dosing solution of this compound in 80% PEG400.
-
Administration: Administer a single intravenous dose of either vehicle or the 15 mg/kg this compound formulation to tumor-bearing mice.[5]
-
Sample Collection: At designated time points post-injection (e.g., 1, 4, 8, and 24 hours), euthanize cohorts of mice (n=3-4 per time point).[5]
-
Tumor Extraction: Immediately excise the tumors, snap-freeze them in liquid nitrogen, and store them at -80°C until analysis.
-
Biomarker Analysis:
-
Western Blot: Prepare protein lysates from a portion of the tumor. Perform Western blotting to analyze the levels of total and phosphorylated RNAPII (Ser2), c-Myc, Mcl-1, cleaved PARP, and cleaved caspase-3. Use a loading control like β-actin for normalization.[5]
-
qPCR: Extract total RNA from another portion of the tumor. Perform reverse transcription and quantitative PCR (qPCR) to measure the relative mRNA transcript levels of MYC, MCL1, and PCNA. Normalize to a housekeeping gene such as L32 or GAPDH.[5]
-
-
Data Analysis: Quantify the changes in protein and mRNA levels at each time point relative to the vehicle-treated control group to determine the pharmacodynamic effect of this compound on its targets.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Enitociclib | C19H18F2N4O2S | CID 139593425 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. enitociclib (VIP152) / Bayer, Vincerx [delta.larvol.com]
- 4. Enitociclib, a selective CDK9 inhibitor: in vitro and in vivo preclinical studies in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Enitociclib, a Selective CDK9 Inhibitor, Induces Complete Regression of MYC+ Lymphoma by Downregulation of RNA Polymerase II Mediated Transcription - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Caspase-3 and PARP Cleavage Assays for Apoptosis Detection Following (-)-Enitociclib Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
(-)-Enitociclib (formerly VIP152) is a potent and selective inhibitor of Cyclin-Dependent Kinase 9 (CDK9).[1][2][3] Inhibition of CDK9 leads to the downregulation of short-lived anti-apoptotic proteins, such as Mcl-1 and MYC, thereby inducing apoptosis in various cancer cells.[1][2][4][5] A key hallmark of apoptosis is the activation of effector caspases, such as Caspase-3, and the subsequent cleavage of specific cellular substrates, including Poly (ADP-ribose) polymerase (PARP).[6][7] This document provides detailed protocols for assessing apoptosis induced by this compound through the measurement of Caspase-3 activity and the detection of PARP cleavage.
Principle of the Assays
Caspase-3 Activity Assay: This assay quantitatively measures the activity of Caspase-3 in cell lysates. It utilizes a synthetic peptide substrate, Ac-DEVD-pNA (acetyl-Asp-Glu-Val-Asp p-nitroanilide), which is specifically recognized and cleaved by active Caspase-3.[8] The cleavage releases the chromophore p-nitroaniline (pNA), which can be measured by a spectrophotometer at 405 nm.[8][9] The amount of pNA released is directly proportional to the Caspase-3 activity in the sample.
PARP Cleavage Assay (Western Blot): This assay detects the cleavage of PARP, a well-established substrate of active Caspase-3.[6] During apoptosis, native PARP (approximately 116 kDa) is cleaved into two fragments of approximately 89 kDa and 24 kDa.[6] Western blotting is used to separate proteins by size, allowing for the detection of both full-length and cleaved PARP using a specific antibody.[7][10] An increase in the cleaved PARP fragment is a reliable indicator of apoptosis.[11]
Data Presentation
The following tables summarize the effects of this compound on apoptosis induction in various cancer cell lines.
Table 1: In Vitro IC50 Values of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) | Exposure Time (hours) |
| OPM-2 | Multiple Myeloma | 36 - 78 | 96 |
| NCI-H929 | Multiple Myeloma | 36 - 78 | 96 |
| MM.1S | Multiple Myeloma | 36 - 78 | 96 |
| U266B1 | Multiple Myeloma | 36 - 78 | 96 |
| JeKo-1 | Mantle Cell Lymphoma | 32 - 172 | Not Specified |
| Z138 | Mantle Cell Lymphoma | 32 - 172 | Not Specified |
| SU-DHL-4 | Diffuse Large B-cell Lymphoma | 43 - 152 | Not Specified |
| SU-DHL-10 | Diffuse Large B-cell Lymphoma | 43 - 152 | Not Specified |
Data compiled from multiple studies.[1][2][3][4][11][12]
Table 2: Induction of Caspase-3 and PARP Cleavage by this compound in Multiple Myeloma Cell Lines
| Cell Line | This compound Concentration (µM) | Treatment Time (hours) | Observed Effect |
| NCI-H929 | 0.5 - 1 | 6, 24 | Dose- and time-dependent increase in cleaved Caspase-3 and cleaved PARP.[1][2] |
| OPM-2 | 0.5 - 1 | 6, 24 | Dose- and time-dependent increase in cleaved Caspase-3 and cleaved PARP.[1][2] |
| JJN-3 (in vivo) | 15 mg/kg (single IV dose) | 1, up to 24 | Induction of Caspase-3 and PARP cleavage observed as early as 1 hour post-treatment.[1][2][4] |
Table 3: Induction of Caspase-3 and PARP Cleavage by this compound in Lymphoma Cell Lines
| Cell Line | This compound Concentration (nM) | Treatment Time (hours) | Observed Effect |
| JeKo-R | 200 | 6, 24, 48 | Marked upregulation of cleaved Caspase-3 and cleaved PARP.[11] |
| Z138 | Not Specified | 6 | Inhibition of CDK9 phosphorylation and induction of cleaved PARP and Caspase-3.[11] |
| SU-DHL-10 | Not Specified | 8 | Increase in Caspase-3 cleavage observed.[5] |
Experimental Protocols
Protocol 1: Caspase-3 Colorimetric Assay
Materials and Reagents:
-
Cells of interest
-
This compound
-
Culture medium
-
Phosphate-Buffered Saline (PBS)
-
Cell Lysis Buffer (e.g., 50 mM HEPES, pH 7.4, 5 mM CHAPS, 5 mM DTT)[8]
-
Caspase-3 Substrate (Ac-DEVD-pNA)
-
Reaction Buffer (e.g., 1x Assay Buffer containing 10 mM DTT)[9]
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in a 96-well plate at an appropriate density to ensure they are in the logarithmic growth phase at the time of treatment.[9]
-
Treat cells with various concentrations of this compound and a vehicle control (e.g., DMSO). Incubate for the desired time points (e.g., 6, 24, 48 hours).
-
-
Cell Lysis:
-
Caspase-3 Activity Measurement:
-
Centrifuge the plate at 800 x g for 10 minutes to pellet cell debris.[9]
-
Transfer 50 µL of the supernatant (cell lysate) to a new 96-well plate.
-
Prepare the assay cocktail by adding the Caspase-3 substrate (Ac-DEVD-pNA) to the Reaction Buffer to a final concentration of 50-200 µM.[6][9]
-
Add 50 µL of the assay cocktail to each well containing the cell lysate.
-
Incubate the plate at 37°C for 1-2 hours, protected from light.[8][9]
-
-
Data Acquisition:
Protocol 2: PARP Cleavage Western Blot Assay
Materials and Reagents:
-
Cells of interest
-
This compound
-
Culture medium
-
Phosphate-Buffered Saline (PBS)
-
RIPA Lysis Buffer supplemented with protease and phosphatase inhibitors[2]
-
Protein quantification assay (e.g., BCA or DC Protein Assay)
-
Laemmli sample buffer (4x)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibody against PARP (recognizing both full-length and cleaved forms)
-
Primary antibody for a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment:
-
Culture cells to 70-80% confluency.
-
Treat cells with desired concentrations of this compound and a vehicle control for the specified duration.
-
-
Protein Extraction:
-
Harvest cells and wash with cold PBS.
-
Lyse the cell pellet with RIPA buffer containing protease and phosphatase inhibitors on ice for 30 minutes.[2]
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant and determine the protein concentration using a suitable assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein concentrations for all samples. Add Laemmli sample buffer and boil at 95-100°C for 5 minutes.
-
Load 20-30 µg of protein per lane onto an SDS-PAGE gel.[2]
-
Run the gel to separate the proteins by size.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-PARP antibody overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again as in the previous step.
-
Incubate the membrane with a chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Probe the same membrane for a loading control (e.g., β-actin) to ensure equal protein loading.
-
Mandatory Visualizations
Caption: this compound induced apoptosis signaling pathway.
Caption: Experimental workflow for apoptosis assays.
References
- 1. Enitociclib, a selective CDK9 inhibitor: in vitro and in vivo preclinical studies in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ashpublications.org [ashpublications.org]
- 3. "The CDK9 Inhibitor Enitociclib Overcomes Resistance to Btk Inhibition " by Vivian Jiang, William Lee et al. [digitalcommons.library.tmc.edu]
- 4. ashpublications.org [ashpublications.org]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Caspase Protocols in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. m.youtube.com [m.youtube.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. Caspase Activity Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 10. Western blot analysis of cleaved PARP and caspase 3 proteins [bio-protocol.org]
- 11. The CDK9 inhibitor enitociclib overcomes resistance to BTK inhibition and CAR-T therapy in mantle cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Enitociclib, a Selective CDK9 Inhibitor, Induces Complete Regression of MYC+ Lymphoma by Downregulation of RNA Polymerase II Mediated Transcription - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of (-)-Enitociclib in Diffuse Large B-cell Lymphoma (DLBCL) Cell Lines
Audience: Researchers, scientists, and drug development professionals.
Introduction
(-)-Enitociclib (formerly VIP152) is a potent and selective inhibitor of Cyclin-Dependent Kinase 9 (CDK9), a key regulator of transcriptional elongation.[1][2] In cancers driven by transcriptional addiction, such as Diffuse Large B-cell Lymphoma (DLBCL), particularly those with MYC dysregulation, CDK9 inhibition presents a promising therapeutic strategy.[1][3][4] By inhibiting CDK9, this compound prevents the phosphorylation of the C-terminal domain (CTD) of RNA Polymerase II (RNA Pol II), leading to a global downregulation of transcription of short-lived mRNAs, including those encoding for critical oncoproteins like MYC and the anti-apoptotic protein MCL1.[1][4][5] This ultimately induces cell cycle arrest and apoptosis in susceptible cancer cells.[2] These application notes provide a summary of the activity of this compound in DLBCL cell lines and detailed protocols for its in vitro evaluation.
Mechanism of Action
This compound exerts its anti-tumor effects by targeting the CDK9/RNA Pol II transcriptional machinery. CDK9, in complex with its regulatory cyclin T1, forms the Positive Transcription Elongation Factor b (P-TEFb). P-TEFb phosphorylates the Serine 2 (Ser2) residue on the CTD of RNA Pol II, a critical step for the transition from abortive to productive transcriptional elongation. In many DLBCL subtypes, particularly Double-Hit DLBCL (DH-DLBCL) characterized by MYC and BCL2 rearrangements, cancer cells are highly dependent on the continuous high-level expression of MYC.[1][3][4] MYC, in turn, drives the transcription of genes essential for cell growth, proliferation, and survival, including the anti-apoptotic protein MCL1. By inhibiting CDK9, this compound blocks Ser2 phosphorylation of RNA Pol II, leading to a rapid depletion of MYC and MCL1 proteins, which subsequently triggers apoptosis.[1][5]
Data Presentation
In Vitro Cytotoxicity of this compound in Lymphoma Cell Lines
The half-maximal inhibitory concentration (IC50) of this compound has been determined in various DLBCL and other lymphoma cell lines. The data highlights the potent cytotoxic effects of the compound, particularly in MYC-driven lymphomas.
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| SU-DHL-4 | DLBCL | 43 | [1] |
| SU-DHL-10 | DLBCL | 74 | [1] |
| Various DLBCL and MCL | DLBCL, MCL | 32 - 172 | [2] |
| Panel of 35 Human Lymphoma | Lymphoma | 43 - 152 | [1] |
Experimental Protocols
Cell Viability Assay
This protocol is designed to determine the IC50 of this compound in DLBCL cell lines using a resazurin-based assay (e.g., AlamarBlue).
Materials:
-
DLBCL cell lines (e.g., SU-DHL-4, SU-DHL-10)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well clear-bottom black plates
-
AlamarBlue™ Cell Viability Reagent
-
Plate reader capable of measuring fluorescence (Ex/Em: ~560/590 nm)
Procedure:
-
Seed DLBCL cells in a 96-well plate at a density of 1 x 10^4 to 2 x 10^4 cells/well in 90 µL of complete culture medium.
-
Prepare a serial dilution of this compound in complete culture medium. A typical concentration range would be from 1 nM to 10 µM.
-
Add 10 µL of the diluted this compound or vehicle control (DMSO) to the respective wells.
-
Incubate the plate for 72-96 hours at 37°C in a humidified incubator with 5% CO2.
-
Add 10 µL of AlamarBlue™ reagent to each well.
-
Incubate for 4-8 hours at 37°C, protected from light.
-
Measure fluorescence at an excitation of 560 nm and an emission of 590 nm.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value using a non-linear regression curve fit.
Western Blot Analysis
This protocol describes the detection of key proteins involved in the this compound mechanism of action.
Materials:
-
DLBCL cell lines
-
This compound
-
RIPA Lysis Buffer (50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with protease and phosphatase inhibitors.
-
BCA Protein Assay Kit
-
Laemmli sample buffer (4x)
-
SDS-PAGE gels
-
PVDF membranes
-
Blocking buffer (5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (see table below)
-
HRP-conjugated secondary antibodies
-
ECL Western Blotting Substrate
Primary Antibody Recommendations:
| Target Protein | Host | Dilution | Vendor (Example) | Catalog # (Example) |
| Phospho-RNA Pol II (Ser2) | Rabbit | 1:1000 | Cell Signaling Technology | 13499 |
| Total RNA Pol II | Mouse | 1:1000 | Cell Signaling Technology | 2629 |
| MYC | Rabbit | 1:1000 | Cell Signaling Technology | 5605 |
| MCL1 | Rabbit | 1:1000 | Cell Signaling Technology | 5453 |
| Cleaved PARP (Asp214) | Rabbit | 1:1000 | Cell Signaling Technology | 5625 |
| GAPDH/β-Actin | Mouse/Rabbit | 1:5000 | Various | Various |
Procedure:
-
Treat DLBCL cells with this compound at the desired concentrations and time points.
-
Harvest cells and lyse them in ice-cold RIPA buffer.
-
Determine protein concentration using the BCA assay.
-
Denature 20-40 µg of protein per sample by boiling in Laemmli buffer for 5 minutes.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Visualize protein bands using an ECL substrate and an imaging system.
Apoptosis Assay by Annexin V/Propidium Iodide (PI) Staining
This protocol allows for the quantification of apoptotic cells using flow cytometry.
Materials:
-
DLBCL cell lines
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Treat cells with this compound for 24-48 hours.
-
Harvest approximately 1-5 x 10^5 cells by centrifugation.
-
Wash the cells once with cold PBS.
-
Resuspend the cells in 100 µL of 1x Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1x Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
Viable cells: Annexin V-negative, PI-negative
-
Early apoptotic cells: Annexin V-positive, PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive, PI-positive
-
Cell Cycle Analysis by Propidium Iodide (PI) Staining
This protocol is used to assess the effect of this compound on cell cycle distribution.
Materials:
-
DLBCL cell lines
-
This compound
-
Ice-cold 70% ethanol
-
PI/RNase Staining Buffer
-
Flow cytometer
Procedure:
-
Treat cells with this compound for 24-48 hours.
-
Harvest approximately 1 x 10^6 cells and wash with PBS.
-
Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing.
-
Incubate at -20°C for at least 2 hours (or overnight).
-
Wash the cells with PBS and centrifuge.
-
Resuspend the cell pellet in 500 µL of PI/RNase Staining Buffer.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the DNA content by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases.
Visualization of Experimental Workflow and Logical Relationships
References
- 1. Secondary Antibodies for Western Blot (WB) | Antibodies.com [antibodies.com]
- 2. Phospho-RNA pol II CTD (Ser2) Monoclonal Antibody (MA5-23510) [thermofisher.com]
- 3. Mcl-1 (D35A5) Rabbit Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]
- 4. Phospho-RNA pol II CTD (Ser2) Monoclonal Antibody (3E7C7) (61699) [thermofisher.com]
- 5. Serum protocol for c-Myc Antibody (NB600-302B): Novus Biologicals [novusbio.com]
Application of (-)-Enitociclib in Mantle Cell Lymphoma Primary Samples: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mantle cell lymphoma (MCL) is a subtype of B-cell non-Hodgkin lymphoma characterized by the translocation t(11;14)(q13;q32), leading to the overexpression of cyclin D1.[1] This aberrancy drives cell cycle progression and is a key pathogenic feature of the disease. While significant advancements have been made in MCL treatment, including the use of Bruton's tyrosine kinase (BTK) inhibitors and CAR-T cell therapy, resistance and relapse remain significant clinical challenges.[2][3]
(-)-Enitociclib (formerly VIP152) is a potent and selective inhibitor of cyclin-dependent kinase 9 (CDK9).[2][3] CDK9 is a crucial component of the positive transcription elongation factor b (P-TEFb) complex, which regulates the transcriptional elongation of a multitude of genes, including key oncogenes.[2][3][4] In MCL, CDK9 activity is implicated in the sustained expression of short-lived oncoproteins that are critical for tumor cell survival, such as c-MYC and MCL-1.[2][3][5] By inhibiting CDK9, this compound effectively downregulates the transcription of these key survival proteins, leading to cell cycle arrest and apoptosis in MCL cells.[2][3][5] Preclinical studies have demonstrated the potent anti-lymphoma activity of this compound in various lymphoma models, including those resistant to standard therapies.[2][3][5]
These application notes provide a comprehensive overview of the use of this compound in primary MCL samples, including its mechanism of action, protocols for key in vitro experiments, and a summary of its efficacy.
Mechanism of Action of this compound in Mantle Cell Lymphoma
This compound exerts its anti-tumor effects in mantle cell lymphoma by targeting the CDK9-mediated transcriptional machinery. The proposed mechanism of action is as follows:
-
Inhibition of CDK9: this compound selectively binds to and inhibits the kinase activity of CDK9.[2][3]
-
Suppression of RNA Polymerase II Phosphorylation: CDK9 is responsible for phosphorylating the C-terminal domain of RNA Polymerase II (RNA Pol II), a critical step for transcriptional elongation.[4][6] Inhibition of CDK9 by this compound leads to reduced phosphorylation of RNA Pol II.[6]
-
Downregulation of Oncogene Transcription: The reduced activity of RNA Pol II results in the transcriptional repression of genes with short half-lives, including the key oncogenes MYC and MCL1, as well as CCND1 (cyclin D1).[2][3][5]
-
Induction of Apoptosis: The downregulation of the anti-apoptotic protein MCL-1 and the master regulator of cell proliferation c-MYC, along with cell cycle dysregulation from reduced cyclin D1, collectively trigger programmed cell death (apoptosis) in MCL cells.[2][3][5]
This mechanism of action makes this compound a promising therapeutic agent for MCL, including in cases that have developed resistance to other treatments.[2][3][5]
Data Presentation
The following tables summarize the quantitative data on the efficacy of this compound in mantle cell lymphoma cell lines.
Table 1: In Vitro Efficacy of this compound in Mantle Cell Lymphoma Cell Lines
| Cell Line | IC50 (nM) |
| JeKo-1 | 32 - 172 |
| Mino | 32 - 172 |
| Z138 | 32 - 172 |
| Maver-1 | 32 - 172 |
| Rec-1 | 32 - 172 |
Data synthesized from preclinical studies on various MCL cell lines.[2][5][7]
Table 2: Apoptosis Induction by this compound in Mantle Cell Lymphoma Cells
| Cell Line | Treatment | Apoptosis Rate (%) |
| JeKo-R | This compound (dose- and time-dependent) | Robust Induction |
| Z138 | This compound (dose- and time-dependent) | Robust Induction |
Qualitative summary from studies showing significant apoptosis induction.[5]
Experimental Protocols
Detailed methodologies for key experiments to evaluate the efficacy of this compound in primary MCL samples are provided below.
Protocol 1: Culture of Primary Mantle Cell Lymphoma Samples
Objective: To isolate and culture viable tumor cells from primary MCL patient samples for in vitro drug sensitivity testing.
Materials:
-
Fresh primary MCL tissue (e.g., lymph node biopsy) or peripheral blood/bone marrow aspirate.[8]
-
Ficoll-Paque PLUS
-
RPMI-1640 medium supplemented with 20% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, 10 mM HEPES, 1 mM sodium pyruvate, and 50 µM 2-mercaptoethanol.
-
CD19 MicroBeads, human (Miltenyi Biotec)
-
MACS separation columns and magnet (Miltenyi Biotec)
Procedure:
-
Sample Processing:
-
Tissue: Mechanically dissociate the lymph node biopsy in RPMI-1640 medium to create a single-cell suspension. Pass the suspension through a 70 µm cell strainer.
-
Blood/Bone Marrow: Dilute the sample 1:1 with PBS.
-
-
Mononuclear Cell Isolation:
-
Layer the cell suspension over Ficoll-Paque PLUS in a conical tube.
-
Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.
-
Carefully collect the mononuclear cell layer at the interface.
-
-
MCL Cell Enrichment (Optional but Recommended):
-
Wash the isolated mononuclear cells with PBS.
-
Enrich for B-cells (including MCL cells) using CD19 MicroBeads according to the manufacturer's protocol. This step helps to remove contaminating non-malignant cells.
-
-
Cell Culture:
-
Resuspend the enriched MCL cells in the complete RPMI-1640 culture medium at a density of 1-2 x 10^6 cells/mL.
-
Culture the cells in a humidified incubator at 37°C with 5% CO2.
-
Primary MCL cells may have a limited lifespan in vitro; it is recommended to perform experiments within 24-72 hours of isolation.
-
Protocol 2: Cell Viability Assay (MTT Assay)
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound in primary MCL cells.
Materials:
-
Primary MCL cells
-
This compound stock solution (dissolved in DMSO)
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).[9]
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Plating: Seed primary MCL cells in a 96-well plate at a density of 5 x 10^4 to 1 x 10^5 cells per well in 100 µL of culture medium.
-
Drug Treatment:
-
Prepare serial dilutions of this compound in culture medium.
-
Add 100 µL of the drug dilutions to the respective wells. Include a vehicle control (DMSO) and a no-treatment control.
-
-
Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.[10]
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.[11]
-
Solubilization: Add 100 µL of solubilization solution to each well and incubate overnight at room temperature in the dark to dissolve the formazan crystals.[11]
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.[9]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using appropriate software (e.g., GraphPad Prism).
Protocol 3: Apoptosis Assay (Annexin V/Propidium Iodide Staining)
Objective: To quantify the percentage of apoptotic and necrotic cells following treatment with this compound.
Materials:
-
Primary MCL cells
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat primary MCL cells with this compound at various concentrations (e.g., IC50 and 2x IC50) for 24-48 hours. Include a vehicle control.
-
Cell Harvesting: Harvest the cells by centrifugation at 300 x g for 5 minutes.[12]
-
Washing: Wash the cells twice with cold PBS.[13]
-
Staining:
-
Flow Cytometry Analysis:
Protocol 4: Cell Cycle Analysis (Propidium Iodide Staining)
Objective: To determine the effect of this compound on cell cycle distribution in primary MCL cells.
Materials:
-
Primary MCL cells
-
This compound
-
Cold 70% ethanol[15]
-
PBS
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)[15][16]
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat primary MCL cells with this compound at the desired concentrations for 24 hours.
-
Cell Harvesting and Fixation:
-
Staining:
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer. The DNA content will be used to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[19]
Protocol 5: Western Blot Analysis
Objective: To assess the protein levels of CDK9 downstream targets (e.g., p-RNA Pol II, c-MYC, MCL-1, Cyclin D1) after this compound treatment.
Materials:
-
Primary MCL cells treated with this compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (e.g., anti-p-RNA Pol II, anti-c-MYC, anti-MCL-1, anti-Cyclin D1, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence detection reagent
Procedure:
-
Protein Extraction:
-
Lyse the treated cells in RIPA buffer.
-
Determine the protein concentration using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Separate equal amounts of protein (20-40 µg) on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane again with TBST.
-
Add the chemiluminescence reagent and visualize the protein bands using an imaging system.
-
Use β-actin as a loading control to normalize protein levels.
-
Visualizations
Caption: Mechanism of action of this compound in mantle cell lymphoma.
Caption: Experimental workflow for evaluating this compound in primary MCL samples.
References
- 1. nccn.org [nccn.org]
- 2. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 3. The CDK9 inhibitor enitociclib overcomes resistance to BTK inhibition and CAR-T therapy in mantle cell lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Enitociclib, a Selective CDK9 Inhibitor, Induces Complete Regression of MYC+ Lymphoma by Downregulation of RNA Polymerase II Mediated Transcription - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The CDK9 inhibitor enitociclib overcomes resistance to BTK inhibition and CAR-T therapy in mantle cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ashpublications.org [ashpublications.org]
- 7. [PDF] The CDK9 inhibitor enitociclib overcomes resistance to BTK inhibition and CAR-T therapy in mantle cell lymphoma | Semantic Scholar [semanticscholar.org]
- 8. Mantle cell lymphoma - Diagnosis and treatment - Mayo Clinic [mayoclinic.org]
- 9. MTT assay protocol | Abcam [abcam.com]
- 10. texaschildrens.org [texaschildrens.org]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - JP [thermofisher.com]
- 13. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 14. kumc.edu [kumc.edu]
- 15. vet.cornell.edu [vet.cornell.edu]
- 16. ucl.ac.uk [ucl.ac.uk]
- 17. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]
- 18. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]
- 19. Flow cytometry with PI staining | Abcam [abcam.com]
Application Notes and Protocols for (-)-Enitociclib in Patient-Derived Xenografts (PDX)
For Researchers, Scientists, and Drug Development Professionals
Introduction
(-)-Enitociclib (formerly VIP152) is a potent and selective inhibitor of Cyclin-Dependent Kinase 9 (CDK9), a key regulator of transcriptional elongation. By inhibiting CDK9, this compound effectively downregulates the expression of short-lived oncoproteins critical for cancer cell survival and proliferation, most notably MYC and MCL1.[1][2][3] This mechanism of action makes this compound a promising therapeutic agent for various hematological malignancies and solid tumors that are dependent on these oncogenes.
Patient-derived xenograft (PDX) models, which involve the implantation of patient tumor tissue into immunodeficient mice, have emerged as a superior preclinical platform for evaluating the efficacy of novel cancer therapeutics. These models better recapitulate the heterogeneity and microenvironment of human tumors compared to traditional cell line-derived xenografts. This document provides a detailed overview of the experimental setup and protocols for evaluating the anti-tumor activity of this compound in PDX models.
Mechanism of Action of this compound
This compound exerts its anti-cancer effects by targeting the CDK9/Cyclin T1 complex, a key component of the positive transcription elongation factor b (P-TEFb). P-TEFb phosphorylates the C-terminal domain of RNA Polymerase II (RNAPII), a crucial step for the transition from transcriptional initiation to productive elongation. Inhibition of CDK9 by this compound leads to a reduction in RNAPII phosphorylation, resulting in the premature termination of transcription of genes with short-lived mRNA transcripts, including the oncogenes MYC and MCL1.[1][2][3] The subsequent depletion of MYC and MCL1 proteins induces cell cycle arrest and apoptosis in cancer cells that are addicted to these oncogenes for their survival.
Experimental Protocols
Establishment of Patient-Derived Xenografts (PDX)
This protocol outlines the subcutaneous implantation of fresh patient tumor tissue into immunodeficient mice.
Materials:
-
Fresh patient tumor tissue in sterile collection medium (e.g., DMEM with antibiotics) on ice.
-
Immunodeficient mice (e.g., NOD-scid gamma (NSG) mice, 6-8 weeks old).
-
Sterile surgical instruments (scalpels, forceps, scissors).
-
Sterile Petri dishes.
-
Matrigel (optional).
-
Anesthesia (e.g., isoflurane).
-
Analgesics.
-
70% ethanol and povidone-iodine for disinfection.
Procedure:
-
Tissue Preparation:
-
Within a sterile biosafety cabinet, wash the fresh tumor tissue with cold, sterile phosphate-buffered saline (PBS).
-
Remove any non-tumor or necrotic tissue.
-
Mince the tumor tissue into small fragments of approximately 3x3x3 mm.
-
-
Animal Preparation:
-
Anesthetize the mouse using a calibrated vaporizer with isoflurane.
-
Shave the hair on the flank of the mouse where the tumor will be implanted.
-
Disinfect the shaved area with 70% ethanol followed by povidone-iodine.
-
-
Subcutaneous Implantation:
-
Make a small incision (approximately 5 mm) in the skin on the flank.
-
Using blunt forceps, create a subcutaneous pocket.
-
(Optional) Mix the tumor fragment with Matrigel to improve engraftment rates.
-
Place a single tumor fragment into the subcutaneous pocket.
-
Close the incision with a wound clip or suture.
-
Administer post-operative analgesics as per institutional guidelines.
-
-
Monitoring and Passaging:
-
Monitor the mice regularly for tumor growth by caliper measurements.
-
When the tumor reaches a volume of approximately 1000-1500 mm³, euthanize the mouse and harvest the tumor.
-
The harvested tumor can then be passaged into a new cohort of mice for expansion. It is recommended to use tumors from early passages (P2-P4) for efficacy studies to maintain the characteristics of the original patient tumor.
-
This compound Efficacy Study in PDX Models
This protocol describes a typical efficacy study design once PDX tumors are established.
Materials:
-
Established PDX mice with tumor volumes of 100-200 mm³.
-
This compound formulated for intravenous (IV) injection.
-
Vehicle control solution (e.g., 30-60% PEG400, 10% ethanol in water).
-
Calipers for tumor measurement.
-
Animal balance.
Procedure:
-
Study Initiation:
-
Once PDX tumors reach an average volume of 100-200 mm³, randomize the mice into treatment and control groups (n=8-10 mice per group).
-
-
Dosing and Administration:
-
Administer this compound intravenously (IV) via the tail vein.
-
A common dosing schedule is 10 or 15 mg/kg administered once or twice weekly.[3]
-
The control group should receive the vehicle solution following the same schedule.
-
-
Monitoring:
-
Measure tumor volume with calipers 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
Monitor the body weight of the mice 2-3 times per week as an indicator of toxicity.[4]
-
Observe the general health and behavior of the mice daily.
-
-
Study Endpoint and Analysis:
-
The study can be terminated when tumors in the control group reach a predetermined size (e.g., 2000 mm³) or after a fixed duration.
-
At the end of the study, euthanize the mice and harvest the tumors for further analysis (e.g., pharmacodynamics).
-
Calculate tumor growth inhibition (TGI) for each treatment group.
-
Pharmacodynamic (PD) Biomarker Analysis
This protocol outlines the assessment of target engagement and downstream effects of this compound in PDX tumor tissue.
Materials:
-
PDX tumor-bearing mice treated with this compound or vehicle.
-
Reagents for protein extraction (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
Reagents for RNA extraction (e.g., TRIzol).
-
Antibodies for Western blotting (e.g., anti-p-RNAPII Ser2, anti-MYC, anti-MCL1, anti-cleaved PARP).
-
Reagents for quantitative real-time PCR (qRT-PCR).
Procedure:
-
Sample Collection:
-
At various time points after the final dose of this compound (e.g., 4, 8, 24 hours), euthanize a subset of mice from each group.
-
Harvest the tumors and either snap-freeze them in liquid nitrogen for protein and RNA analysis or fix them in formalin for immunohistochemistry.
-
-
Western Blotting:
-
Extract total protein from the frozen tumor tissue.
-
Perform SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Probe the membrane with primary antibodies against p-RNAPII Ser2, MYC, MCL1, and cleaved PARP to assess target engagement and induction of apoptosis.
-
Use a loading control (e.g., GAPDH or β-actin) to normalize the results.
-
-
qRT-PCR:
-
Extract total RNA from the frozen tumor tissue.
-
Synthesize cDNA from the RNA.
-
Perform qRT-PCR to measure the mRNA levels of MYC and MCL1.
-
Quantitative Data
The following tables summarize representative in vivo data for this compound from preclinical xenograft studies. While some studies have utilized PDX models, detailed quantitative data is more readily available from cell line-derived xenograft models.
Table 1: In Vivo Efficacy of this compound in Xenograft Models
| Xenograft Model | Dose and Schedule | Route of Administration | Tumor Growth Inhibition (TGI) / Effect | Reference |
| SU-DHL-10 (Lymphoma) | 10 mg/kg, once weekly | IV | T/C ratio = 0.19 on day 16 | [4] |
| SU-DHL-10 (Lymphoma) | 15 mg/kg, once weekly | IV | Complete regression (T/C ratio = 0.005 on day 20) | [4] |
| JeKo-1 (MCL) | 10 mg/kg, twice a week | IV | Markedly inhibited tumor growth and prolonged survival | [3] |
| PDX-1 (BTKi-resistant MCL) | Not specified | IV | Efficaciously inhibited in vivo PDX growth | [3] |
| PDX-2 (BTKi/Bcl-2i-resistant MCL) | Not specified | IV | Efficaciously inhibited in vivo PDX growth | [3] |
| PDX-3 (BTKi/CAR-T-resistant MCL) | Not specified | IV | Efficaciously inhibited in vivo PDX growth | [3] |
| JJN-3 (Multiple Myeloma) | 15 mg/kg, once weekly | IV | Reduced tumor volumes and prolonged survival | [1] |
| NCI-H929 (Multiple Myeloma) | 15 mg/kg, once weekly | IV | Reduced tumor volumes and prolonged survival | [1] |
| OPM-2 (Multiple Myeloma) | 15 mg/kg, once weekly | IV | Reduced tumor volumes and prolonged survival | [1] |
T/C ratio: Treatment/Control tumor volume ratio.
Table 2: In Vivo Pharmacodynamic Effects of this compound in a SU-DHL-10 Xenograft Model
| Dose | Biomarker | Time Point | Observation | Reference |
| 5 mg/kg | p-RNAPII Ser2 | 8 hours | >50% decrease | [4] |
| 10 mg/kg | p-RNAPII Ser2 | 8 hours | Depletion | [4] |
| 15 mg/kg | p-RNAPII Ser2 | 8 hours | Depletion | [4] |
| 10 mg/kg | MYC mRNA | 4 hours | Depletion | [4] |
| 15 mg/kg | MYC mRNA | 4 hours | Depletion | [4] |
Visualizations
References
- 1. Enitociclib, a selective CDK9 inhibitor: in vitro and in vivo preclinical studies in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Enitociclib, a Selective CDK9 Inhibitor, Induces Complete Regression of MYC+ Lymphoma by Downregulation of RNA Polymerase II Mediated Transcription - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The CDK9 inhibitor enitociclib overcomes resistance to BTK inhibition and CAR-T therapy in mantle cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Enitociclib, a Selective CDK9 Inhibitor, Induces Complete Regression of MYC+ Lymphoma by Downregulation of RNA Polymerase II Mediated Transcription - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for RNA-Seq Analysis of (-)-Enitociclib Treated Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
(-)-Enitociclib (also known as BAY 1251152) is a potent and selective inhibitor of cyclin-dependent kinase 9 (CDK9).[1][2] CDK9 is the catalytic subunit of the positive transcription elongation factor b (P-TEFb) complex, which plays a crucial role in regulating transcriptional elongation by phosphorylating the C-terminal domain of RNA Polymerase II (RNA Pol II).[2][3] By inhibiting CDK9, this compound effectively suppresses the transcription of short-lived anti-apoptotic proteins and key oncogenes, such as MYC and MCL1, leading to cell cycle arrest and apoptosis in various cancer cells.[2][3][4][5] This makes it a promising therapeutic agent, particularly in malignancies driven by transcriptional dysregulation, including multiple myeloma and MYC-positive lymphomas.[3][4][6][7]
RNA sequencing (RNA-seq) is a powerful tool for elucidating the genome-wide transcriptional changes induced by therapeutic agents like this compound.[8][9][10] A well-designed RNA-seq experiment can provide critical insights into the drug's mechanism of action, identify novel biomarkers of response or resistance, and reveal off-target effects.[8][9] These application notes provide a detailed experimental design and protocol for conducting an RNA-seq study to investigate the effects of this compound on cancer cell lines.
Mechanism of Action of this compound
This compound binds to and inhibits the kinase activity of CDK9, preventing the P-TEFb-mediated phosphorylation of RNA Pol II.[1][2] This leads to a stall in transcriptional elongation and a subsequent reduction in the mRNA levels of genes with short half-lives, many of which are critical for cancer cell survival and proliferation.[3][4] The primary downstream effects include the suppression of oncogenes like MYC and anti-apoptotic proteins like Mcl-1, ultimately inducing apoptosis.[3][4][5][11]
References
- 1. selleckchem.com [selleckchem.com]
- 2. Enitociclib | C19H18F2N4O2S | CID 139593425 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. ashpublications.org [ashpublications.org]
- 4. Enitociclib, a Selective CDK9 Inhibitor, Induces Complete Regression of MYC+ Lymphoma by Downregulation of RNA Polymerase II Mediated Transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ashpublications.org [ashpublications.org]
- 6. aacrjournals.org [aacrjournals.org]
- 7. aacrjournals.org [aacrjournals.org]
- 8. alitheagenomics.com [alitheagenomics.com]
- 9. RNA Sequencing in Drug Discovery and Development | Lexogen [lexogen.com]
- 10. biostate.ai [biostate.ai]
- 11. "The CDK9 Inhibitor Enitociclib Overcomes Resistance to Btk Inhibition " by Vivian Jiang, William Lee et al. [digitalcommons.library.tmc.edu]
Troubleshooting & Optimization
(-)-Enitociclib solubility issues in aqueous buffer
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the handling and use of (-)-Enitociclib, with a focus on addressing its aqueous solubility challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound (also known as BAY 1251152 or VIP152) is a potent and highly selective inhibitor of Cyclin-Dependent Kinase 9 (CDK9).[1][2][3] CDK9 is a key component of the positive transcription elongation factor b (P-TEFb) complex.[1][4] By inhibiting CDK9, this compound blocks the phosphorylation of the C-terminal domain of RNA Polymerase II, which in turn prevents transcriptional elongation of many genes, including those encoding anti-apoptotic proteins like Mcl-1 and oncogenes such as MYC.[1][2][3][5] This disruption of transcription can lead to cell cycle arrest and apoptosis in cancer cells that are highly dependent on these short-lived proteins.[5][6]
Q2: What are the basic physicochemical properties of this compound?
A2: Below is a summary of the key physicochemical properties of this compound.
| Property | Value | Reference |
| Molecular Formula | C₁₉H₁₈F₂N₄O₂S | [6] |
| Molecular Weight | 404.43 g/mol | [1][6] |
| Appearance | Solid powder | N/A |
| XLogP3 | 4.2 | [6] |
Q3: What is the solubility of this compound in common solvents?
A3: this compound is known to have poor aqueous solubility. The table below summarizes its solubility in common laboratory solvents.
| Solvent | Solubility | Reference |
| DMSO | 81 mg/mL (200.28 mM) | [1] |
| Water | Insoluble | [1] |
| Ethanol | Insoluble | [1] |
Q4: What is the recommended method for preparing a stock solution of this compound?
A4: The recommended solvent for preparing a stock solution of this compound is high-quality, anhydrous dimethyl sulfoxide (DMSO).[1] It is advisable to prepare a concentrated stock solution (e.g., 10 mM to 81 mg/mL) in DMSO.[1][2] This stock solution can then be aliquoted and stored at -20°C or -80°C to avoid repeated freeze-thaw cycles.[7][8]
Troubleshooting Guide: Aqueous Solubility Issues
This guide addresses common problems encountered when preparing aqueous working solutions of this compound from a DMSO stock.
Problem: Precipitation occurs when diluting the DMSO stock solution into aqueous buffer or cell culture medium.
This is a common issue due to the hydrophobic nature of this compound. Here are several strategies to mitigate this problem:
| Strategy | Detailed Explanation |
| Stepwise Dilution | Avoid adding the concentrated DMSO stock directly into a large volume of aqueous buffer. Instead, perform serial dilutions. First, create an intermediate dilution of the DMSO stock in a small volume of the aqueous buffer. Then, add this intermediate dilution to the final volume. This gradual change in solvent polarity can help keep the compound in solution.[7] |
| Maintain Low Final DMSO Concentration | It is crucial to keep the final concentration of DMSO in your assay low, typically below 0.5%, to avoid solvent-induced cytotoxicity and to minimize its effect on the experiment.[1][7] Always include a vehicle control with the same final DMSO concentration in your experiments. |
| Pre-warm the Aqueous Medium | Pre-warming the cell culture medium or buffer to 37°C before adding the this compound stock solution can sometimes improve solubility and prevent precipitation.[9][10] |
| Gentle Mixing | When adding the stock solution to the aqueous medium, do so slowly and with gentle agitation (e.g., swirling the tube or flask) to ensure rapid and uniform mixing.[9][10] |
| Sonication | If precipitation still occurs, gentle sonication in a water bath for a short period may help to redissolve the compound.[8] However, be cautious as prolonged sonication can generate heat and potentially degrade the compound. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
Materials:
-
This compound powder
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes or vials
Procedure:
-
Accurately weigh the required amount of this compound powder. For 1 mL of a 10 mM stock solution, you will need 4.04 mg (Molecular Weight = 404.43 g/mol ).
-
Add the appropriate volume of anhydrous DMSO to the powder.
-
Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming to 37°C can be used to aid dissolution if needed.
-
Aliquot the stock solution into smaller, single-use volumes in sterile tubes.
-
Store the aliquots at -20°C or -80°C.
Protocol 2: Preparation of a Working Solution for Cell-Based Assays
This protocol is for preparing a 1 µM working solution from a 10 mM DMSO stock, ensuring the final DMSO concentration is 0.1%.
Materials:
-
10 mM this compound stock solution in DMSO
-
Pre-warmed (37°C) sterile cell culture medium
-
Sterile conical tubes
Procedure:
-
Intermediate Dilution: In a sterile tube, add 99 µL of pre-warmed cell culture medium. To this, add 1 µL of the 10 mM this compound DMSO stock solution. Mix gently by pipetting up and down. This creates a 100 µM intermediate solution with 1% DMSO.
-
Final Dilution: In a separate sterile tube containing the final volume of pre-warmed cell culture medium for your experiment (e.g., 9.9 mL), add 100 µL of the 100 µM intermediate solution.
-
Mix the final solution gently but thoroughly by inverting the tube several times.
-
The final concentration of this compound will be 1 µM, and the final DMSO concentration will be 0.1%.
-
Use the prepared working solution immediately for your experiment.
Signaling Pathway and Experimental Workflow Diagrams
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Cyclin-dependent kinase 9 - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Enitociclib, a selective CDK9 inhibitor: in vitro and in vivo preclinical studies in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Enitociclib | C19H18F2N4O2S | CID 139593425 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. medchemexpress.cn [medchemexpress.cn]
- 8. file.selleckchem.com [file.selleckchem.com]
- 9. emulatebio.com [emulatebio.com]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Optimizing (-)-Enitociclib for In Vitro Assays
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the optimal use of (-)-Enitociclib in in vitro assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound (also known as BAY 1251152) is a potent and highly selective inhibitor of Cyclin-Dependent Kinase 9 (CDK9).[1] Its primary mechanism of action is the inhibition of the P-TEFb complex (positive transcription elongation factor b), of which CDK9 is a key component.[2] By inhibiting CDK9, this compound prevents the phosphorylation of the C-terminal domain (CTD) of RNA Polymerase II. This leads to a blockage of transcriptional elongation, resulting in the downregulation of short-lived anti-apoptotic proteins and oncogenes, such as MYC and MCL1, ultimately inducing apoptosis in cancer cells.[3][4][5]
Q2: What is the recommended starting concentration range for this compound in cell-based assays?
A2: The optimal concentration of this compound is cell-line dependent. For initial experiments, a concentration range of 10 nM to 1 µM is recommended for dose-response studies.[1][3] In multiple myeloma (MM) cell lines, IC50 values for cell viability after 96 hours of treatment ranged from 36 to 78 nM.[4][5][6] For lymphoma cell lines, IC50 values for cytotoxicity were observed between 0.043 to 0.152 µmol/L (43 to 152 nM).[7][8]
Q3: How should I dissolve and store this compound?
A3: this compound is soluble in DMSO.[1][4] For in vitro experiments, it is recommended to prepare a stock solution in fresh, anhydrous DMSO at a concentration of 10 mM or higher. It is crucial to use fresh DMSO as it is hygroscopic, and absorbed moisture can reduce the solubility of the compound. Stock solutions should be aliquoted and stored at -20°C or -80°C to avoid repeated freeze-thaw cycles.[4] The powder form can be stored at -20°C for up to 3 years.[4]
Q4: I am observing high variability between my replicate wells in a cell viability assay. What could be the cause?
A4: High variability can stem from several factors. Ensure accurate and consistent pipetting, especially for serial dilutions. Calibrate your pipettes regularly. Thoroughly mix all reagents, including the compound dilutions, before adding them to the wells. "Edge effects" in 96-well plates, where outer wells evaporate more quickly, can also contribute to variability. To mitigate this, avoid using the outer wells or fill them with sterile PBS or media.[9][10]
Q5: My ATP-based cell viability assay (e.g., CellTiter-Glo®) is showing a weaker than expected response to this compound. Why might this be?
A5: This is a known phenomenon with CDK inhibitors that induce cell cycle arrest without immediate cell death.[11] Cells may arrest in the G1 phase and continue to grow in size, leading to an increase in mitochondrial mass and ATP production.[11] This can mask the anti-proliferative effects of the inhibitor.[11] Consider switching to an endpoint that measures cell number more directly, such as a DNA-based assay (e.g., using a fluorescent dye) or direct cell counting.[11]
Data Presentation
Table 1: In Vitro Activity of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | Assay Type | Incubation Time (hours) | IC50 | Reference |
| MOLM-13 | Acute Myeloid Leukemia | Not Specified | Not Specified | 29 nM | [1] |
| NCI-H929 | Multiple Myeloma | Cell Viability (Alamar Blue) | 96 | 36 - 78 nM | [4][5] |
| MM1.S | Multiple Myeloma | Cell Viability (Alamar Blue) | 96 | 36 - 78 nM | [4][5] |
| OPM-2 | Multiple Myeloma | Cell Viability (Alamar Blue) | 96 | 36 - 78 nM | [4][5] |
| U266B1 | Multiple Myeloma | Cell Viability (Alamar Blue) | 96 | 36 - 78 nM | [4][5] |
| HeLa | Cervical Cancer | Not Specified | Not Specified | 19.06 nM | [2] |
| SiHa | Cervical Cancer | Not Specified | Not Specified | 16.57 nM | [2] |
| OVCAR-3 | Ovarian Cancer | Not Specified | Not Specified | 74.64 nM | [2] |
| Rh30 | Rhabdomyosarcoma | Cell Viability (Alamar Blue) | 96 | 48 - 182 nM | [12] |
| Rh41 | Rhabdomyosarcoma | Cell Viability (Alamar Blue) | 96 | 48 - 182 nM | [12] |
| LAN1 | Neuroblastoma | Cell Viability (Alamar Blue) | 96 | 39 - 123 nM | [12] |
| SK-N-AS | Neuroblastoma | Cell Viability (Alamar Blue) | 96 | 39 - 123 nM | [12] |
| SK-N-BE(2) | Neuroblastoma | Cell Viability (Alamar Blue) | 96 | 39 - 123 nM | [12] |
| SK-N-MC | Neuroblastoma | Cell Viability (Alamar Blue) | 96 | 39 - 123 nM | [12] |
| SU-DHL-4 | Diffuse Large B-cell Lymphoma | Cytotoxicity | Not Specified | 43 - 152 nM | [8] |
| SU-DHL-10 | Diffuse Large B-cell Lymphoma | Cytotoxicity | Not Specified | 43 - 152 nM | [7] |
Experimental Protocols
Protocol 1: Cell Viability (MTT) Assay
This protocol provides a general framework for assessing the effect of this compound on cancer cell proliferation.[13]
Materials:
-
This compound
-
DMSO (anhydrous)
-
96-well plates
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.[14]
-
Compound Treatment: Prepare serial dilutions of this compound in complete growth medium from a DMSO stock. The final DMSO concentration should be kept below 0.5%.[13] Remove the old medium and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with the same final DMSO concentration) and a blank control (medium only).[13]
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 72 or 96 hours).[3][5]
-
MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan crystals.[13][14]
-
Solubilization: Add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals. Gently shake the plate for 10-15 minutes.[13]
-
Data Acquisition: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.[13]
-
Data Analysis: Subtract the absorbance of the blank control from all other readings. Calculate cell viability as a percentage relative to the vehicle control and plot the results to determine the IC50 value.[13][14]
Protocol 2: Western Blot Analysis of Downstream Targets
This protocol outlines the steps to analyze the effect of this compound on the phosphorylation of RNA Polymerase II and the expression of downstream target proteins like c-Myc and Mcl-1.[3][5][15]
Materials:
-
This compound
-
6-well plates or culture flasks
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-RNA Pol II (Ser2), anti-c-Myc, anti-Mcl-1, anti-PARP, anti-cleaved Caspase-3, and a loading control like β-actin or GAPDH)
-
HRP-conjugated secondary antibody
-
ECL detection reagent
-
Chemiluminescence imaging system
Procedure:
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere. Treat cells with various concentrations of this compound (e.g., 0.5 - 1 µM) or a vehicle control (DMSO) for the desired time points (e.g., 6, 12, 24 hours).[3][5]
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them with RIPA buffer containing inhibitors.[16]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[15]
-
Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.[15]
-
SDS-PAGE and Transfer: Separate the proteins on an SDS-PAGE gel and transfer them to a PVDF or nitrocellulose membrane.[15]
-
Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with primary antibodies overnight at 4°C.[16]
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[15]
-
Signal Detection: After further washes, apply the ECL detection reagent and capture the chemiluminescent signal using an imaging system.[16]
Mandatory Visualizations
Caption: this compound inhibits CDK9, blocking transcriptional elongation and inducing apoptosis.
Caption: Workflow for assessing cell viability after this compound treatment.
Caption: A decision tree for troubleshooting common issues with in vitro assays.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Enitociclib ((±)-BAY-1251152, VIP152) | CDK9 inhibitor | Probechem Biochemicals [probechem.com]
- 3. Enitociclib, a selective CDK9 inhibitor: in vitro and in vivo preclinical studies in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. ashpublications.org [ashpublications.org]
- 6. Validate User [ashpublications.org]
- 7. Enitociclib, a Selective CDK9 Inhibitor, Induces Complete Regression of MYC+ Lymphoma by Downregulation of RNA Polymerase II Mediated Transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. aacrjournals.org [aacrjournals.org]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
(-)-Enitociclib stability in long-term storage and culture media
This technical support center provides essential information for researchers, scientists, and drug development professionals working with the selective CDK9 inhibitor, (-)-Enitociclib. Here you will find troubleshooting guides and frequently asked questions (FAQs) to ensure the successful design and execution of your experiments.
Frequently Asked Questions (FAQs)
1. What is the mechanism of action of this compound?
This compound is a potent and selective inhibitor of Cyclin-Dependent Kinase 9 (CDK9).[1] CDK9 is a key component of the Positive Transcription Elongation Factor b (P-TEFb) complex. This complex phosphorylates the C-terminal domain (CTD) of RNA Polymerase II (RNA Pol II), a critical step for the elongation of transcription. By inhibiting CDK9, this compound prevents this phosphorylation, leading to a global downregulation of transcription of short-lived mRNAs.[1][2] This disproportionately affects the expression of anti-apoptotic and pro-survival proteins with short half-lives, such as MYC and MCL1, thereby inducing apoptosis in cancer cells dependent on these proteins.[2][3]
2. What are the recommended long-term storage conditions for this compound?
Proper storage of this compound is crucial for maintaining its stability and activity. Recommendations from various suppliers are summarized below.
Table 1: Long-Term Storage Stability of this compound (Powder)
| Storage Temperature | Duration | Supplier Recommendation |
| -20°C | 3 years | Recommended for solid powder. |
| 4°C | 2 years | An alternative for solid powder. |
Table 2: Long-Term Storage Stability of this compound (in Solvent)
| Solvent | Storage Temperature | Duration | Supplier Recommendation |
| DMSO | -80°C | 2 years | Recommended for stock solutions. |
| DMSO | -20°C | 1 year | Suitable for shorter-term storage of stock solutions. |
It is highly recommended to aliquot stock solutions to avoid repeated freeze-thaw cycles, which can lead to degradation.
3. How stable is this compound in cell culture media?
The stability of this compound in cell culture media has not been extensively reported in peer-reviewed literature. While several studies describe successful experiments involving the incubation of cells with this compound for periods ranging from 24 to 96 hours, they do not provide quantitative data on its stability under these conditions.[1][3]
Factors that can influence the stability of a small molecule in culture media include:
-
Media components: The presence of serum, reducing agents, or other reactive components can affect compound stability.
-
pH and temperature: The pH of the media and the incubation temperature (typically 37°C) can promote degradation.
-
Light exposure: Some compounds are light-sensitive.
Given the lack of specific data, it is recommended to use freshly prepared dilutions of this compound in culture media for each experiment. If long-term incubation is required, it is advisable to determine the stability of this compound in your specific cell culture medium and under your experimental conditions. A general protocol for assessing stability is provided in the "Experimental Protocols" section.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Action(s) |
| Inconsistent or lower-than-expected potency (high IC50 values) | Compound Degradation: Improper storage of stock solutions or instability in culture media. | - Ensure stock solutions are stored correctly at -80°C and aliquoted to minimize freeze-thaw cycles. - Prepare fresh dilutions in culture media for each experiment. - If long incubations are necessary, consider replacing the media with freshly prepared compound at regular intervals. - Perform a stability test of this compound in your specific culture media (see Experimental Protocols). |
| Precipitation of Compound: The concentration used may exceed its solubility in the culture medium. | - Visually inspect the wells of your culture plates for any precipitate, especially at higher concentrations. - Ensure the final concentration of the solvent (e.g., DMSO) is low and consistent across all wells (typically ≤ 0.5%).[1] - If solubility is an issue, consider using a different solvent or formulation, though DMSO is standard. | |
| Cell Line Characteristics: The cell line may be resistant to CDK9 inhibition. | - Confirm that your cell line is dependent on the transcriptional regulation of pro-survival genes like MYC or MCL1. - Check for mutations in the CDK9 gene that could confer resistance. | |
| High variability between replicate wells | Inconsistent Cell Seeding: Uneven cell distribution at the start of the experiment. | - Ensure a homogenous cell suspension before seeding. - Be consistent with your pipetting technique. - Avoid using the outer wells of the plate, which are more prone to evaporation, or fill them with sterile PBS or media. |
| Edge Effects: Evaporation from the outer wells of a multi-well plate. | - As mentioned above, avoid using the outer wells for experimental samples. - Ensure proper humidification of the incubator. | |
| No effect on downstream signaling (e.g., p-RNA Pol II, MYC levels) | Insufficient Incubation Time or Concentration: The treatment duration or dose may be too low to observe a significant effect. | - Perform a time-course experiment (e.g., 6, 12, 24, 48 hours) to determine the optimal treatment duration. - Conduct a dose-response experiment to identify the effective concentration range for your cell line. |
| Poor Antibody Quality: The antibodies used for Western blotting may not be specific or sensitive enough. | - Use validated antibodies for phosphorylated RNA Polymerase II (Ser2), total RNA Polymerase II, MYC, and MCL1. - Run appropriate positive and negative controls for your Western blots. |
Experimental Protocols
Protocol for Assessing this compound Stability in Cell Culture Media
This protocol provides a general framework for determining the stability of this compound in your specific cell culture medium. The primary analytical method suggested is High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) for accurate quantification.
Materials:
-
This compound
-
Your specific cell culture medium (with and without serum)
-
HPLC or LC-MS system
-
Incubator (37°C, 5% CO2)
-
Sterile microcentrifuge tubes
-
Acetonitrile or other suitable organic solvent for protein precipitation and sample extraction
Procedure:
-
Prepare a Stock Solution: Prepare a concentrated stock solution of this compound in DMSO (e.g., 10 mM).
-
Spike the Media: Dilute the stock solution into your cell culture medium to the final working concentration you intend to use in your experiments (e.g., 1 µM). Prepare samples with and without fetal bovine serum (or other supplements) to assess their impact on stability.
-
Time Points: Aliquot the spiked media into sterile microcentrifuge tubes for each time point (e.g., 0, 6, 12, 24, 48, 72 hours). The t=0 sample represents 100% compound concentration.
-
Incubation: Place the tubes in a 37°C incubator with 5% CO2.
-
Sample Collection and Processing: At each time point, remove the designated tube. To stop any potential degradation and precipitate proteins, add a cold organic solvent (e.g., 3 volumes of acetonitrile). Vortex vigorously and then centrifuge at high speed (e.g., >12,000 x g) for 10 minutes.
-
Analysis: Carefully collect the supernatant and analyze the concentration of this compound using a validated HPLC or LC-MS method.
-
Data Interpretation: Calculate the percentage of this compound remaining at each time point relative to the t=0 sample. This will provide a stability profile of the compound in your specific culture medium.
Visualizations
Signaling Pathway of this compound Action
Caption: Mechanism of action of this compound as a CDK9 inhibitor.
Troubleshooting Workflow for Inconsistent Potency
Caption: A logical workflow for troubleshooting inconsistent experimental results.
References
Technical Support Center: Troubleshooting Inconsistent Results in (-)-Enitociclib Viability Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering inconsistent results in (-)-Enitociclib viability assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and selective inhibitor of Cyclin-Dependent Kinase 9 (CDK9).[1][2][3][4] CDK9 is a key component of the positive transcription elongation factor b (P-TEFb) complex, which regulates the transcriptional elongation of many genes, including oncogenes like MYC and anti-apoptotic proteins like MCL-1.[1][2][3][4] By inhibiting CDK9, this compound leads to a decrease in the transcription of these key survival proteins, ultimately inducing apoptosis in cancer cells.
Q2: We are observing a high IC50 value for this compound in our viability assay, which contradicts published data. What could be the reason?
Several factors could contribute to an unexpectedly high IC50 value. A primary consideration for CDK inhibitors like this compound is the choice of viability assay. Assays that measure metabolic activity (e.g., MTT, XTT, resazurin) or ATP content (e.g., CellTiter-Glo) can be misleading. This is because this compound can induce cell cycle arrest without causing immediate cell death. The arrested cells may still be metabolically active and can even increase in size, leading to an overestimation of cell viability.[5][6] Consider using an assay that measures cell number (e.g., crystal violet, CyQUANT) or a cytotoxicity assay that measures membrane integrity (e.g., LDH release, trypan blue exclusion) for a more accurate assessment.
Q3: Our replicate-to-replicate variability is high in our this compound experiments. What are the common causes?
High variability between replicates can stem from several sources:
-
Inconsistent Cell Seeding: Uneven distribution of cells across the plate is a major contributor to variability. Ensure a homogenous single-cell suspension before and during plating.
-
Edge Effects: Wells on the perimeter of the plate are prone to evaporation, which can concentrate media components and affect cell growth. It is best practice to fill the outer wells with sterile PBS or media and not use them for experimental data.
-
Compound Precipitation: this compound, like many small molecules, has limited aqueous solubility. If the compound precipitates in the culture medium, its effective concentration will vary. Visually inspect for any precipitation after adding the compound to the media.
-
Pipetting Errors: Inaccurate or inconsistent pipetting of cells, compound, or assay reagents can introduce significant errors. Ensure pipettes are calibrated and use proper pipetting techniques.
Q4: Can this compound directly interfere with the chemistry of viability assays?
While less common for CDK inhibitors, direct compound interference can occur. Some compounds can chemically reduce tetrazolium salts (like MTT) or have intrinsic fluorescence/absorbance, leading to false signals. To test for this, include control wells containing the same concentration of this compound in cell-free media.[7] If a signal is generated in the absence of cells, this indicates direct interference.
Troubleshooting Guides
Issue 1: Discrepancy between Metabolic Assays (MTT, CellTiter-Glo) and Expected Cytotoxicity
Symptoms:
-
High IC50 values despite expecting potent activity.
-
A plateau in the dose-response curve at a high viability percentage.
-
Microscopic observation shows a decrease in cell confluence and altered morphology, but the viability assay indicates a high percentage of viable cells.
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Cell Cycle Arrest without Immediate Cytotoxicity: this compound, as a CDK9 inhibitor, can cause cells to arrest in the cell cycle. These arrested cells can remain metabolically active and may even increase in size, thus confounding assays based on metabolic output or ATP levels. | Switch to an endpoint that measures cell number or cytotoxicity. Assays like Crystal Violet staining, which measures adherent cell biomass, or direct cell counting (e.g., using a hemocytometer with trypan blue or an automated cell counter) can provide a more accurate reflection of the anti-proliferative effect. Alternatively, use a cytotoxicity assay that measures membrane integrity, such as LDH release. |
| Incorrect Assay Endpoint Timing: The cytotoxic effects of this compound may be delayed. | Perform a time-course experiment. Assess viability at multiple time points (e.g., 24, 48, 72, and 96 hours) to determine the optimal endpoint for observing a significant cytotoxic effect. |
| Cell Line Resistance: The chosen cell line may have intrinsic or acquired resistance to CDK9 inhibition. | Use a sensitive control cell line. Include a cell line known to be sensitive to this compound in your experiments to validate your assay setup and compound activity. |
Issue 2: High Background Signal in Luminescent or Fluorescent Assays
Symptoms:
-
High signal in the "no cell" or "vehicle control" wells.
-
Low signal-to-noise ratio.
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Media Component Interference: Some components in the cell culture media, like phenol red, can interfere with absorbance readings. Serum proteins can also sometimes interact with assay reagents. | Use phenol red-free media for the assay. Include a "media only" blank for background subtraction. For luminescent assays, ensure there are no phosphorescent or chemiluminescent compounds in your media. |
| Compound's Intrinsic Properties: this compound might possess inherent fluorescent or luminescent properties at the wavelengths used for detection. | Run a compound-only control. Measure the signal of this compound in cell-free media at all tested concentrations to quantify any intrinsic signal and subtract it from the experimental values. |
| Contamination: Bacterial or yeast contamination can contribute to the signal in both metabolic and ATP-based assays. | Regularly test for microbial contamination. Visually inspect cultures for any signs of contamination and perform routine mycoplasma testing. |
Data Presentation
Table 1: Reported IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | Assay Type | Incubation Time (h) | IC50 (nM) | Reference |
| OPM-2 | Multiple Myeloma | Alamar Blue | 96 | 36-78 | [1] |
| NCI-H929 | Multiple Myeloma | Alamar Blue | 96 | 36-78 | [1] |
| MM.1S | Multiple Myeloma | Alamar Blue | 96 | 36-78 | [1] |
| U266B1 | Multiple Myeloma | Alamar Blue | 96 | 36-78 | [1] |
| JeKo-1 | Mantle Cell Lymphoma | Not Specified | Not Specified | 32-172 | [3] |
| Z138 | Mantle Cell Lymphoma | Not Specified | Not Specified | 32-172 | [3] |
| SU-DHL-4 | Diffuse Large B-cell Lymphoma | CellTiter-Glo | Not Specified | 43 | [2] |
| SU-DHL-10 | Diffuse Large B-cell Lymphoma | CellTiter-Glo | Not Specified | 74 | [2] |
Experimental Protocols
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
Materials:
-
This compound stock solution (in DMSO)
-
MTT reagent (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
-
Phosphate-buffered saline (PBS)
-
Complete cell culture medium
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment and recovery.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. The final DMSO concentration should be kept below 0.5%. Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include vehicle control (DMSO-treated) and blank (medium only) wells.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 48 or 72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium containing MTT. Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Data Acquisition: Gently shake the plate for 10-15 minutes to ensure complete dissolution. Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.
-
Data Analysis: Subtract the absorbance of the blank wells from all other readings. Calculate cell viability as a percentage of the vehicle control.
CellTiter-Glo® Luminescent Cell Viability Assay
Materials:
-
This compound stock solution (in DMSO)
-
CellTiter-Glo® Reagent
-
Opaque-walled 96-well or 384-well plates
-
Complete cell culture medium
-
Luminometer
Procedure:
-
Cell Seeding: Seed cells in an opaque-walled multiwell plate in 100 µL (96-well) or 25 µL (384-well) of complete culture medium. Incubate for 24 hours.
-
Compound Treatment: Add the desired concentrations of this compound to the wells. Include vehicle and no-cell controls.
-
Incubation: Incubate for the desired treatment period.
-
Reagent Preparation and Equilibration: Equilibrate the CellTiter-Glo® Reagent and the cell plate to room temperature for approximately 30 minutes before use.
-
Reagent Addition: Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium in a 96-well plate).
-
Lysis and Signal Stabilization: Mix the contents for 2 minutes on an orbital shaker to induce cell lysis. Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Data Acquisition: Record the luminescence using a luminometer.
-
Data Analysis: Subtract the background luminescence (from no-cell control wells) from all experimental readings. Express the results as a percentage of the vehicle control.
Visualizations
References
- 1. Enitociclib, a selective CDK9 inhibitor: in vitro and in vivo preclinical studies in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Enitociclib, a Selective CDK9 Inhibitor, Induces Complete Regression of MYC+ Lymphoma by Downregulation of RNA Polymerase II Mediated Transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The CDK9 inhibitor enitociclib overcomes resistance to BTK inhibition and CAR-T therapy in mantle cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Enitociclib, a Selective CDK9 Inhibitor, Induces Complete Regression of MYC+ Lymphoma by Downregulation of RNA Polymerase II Mediated Transcription [pubmed.ncbi.nlm.nih.gov]
- 5. Pitfalls of the MTT assay: Direct and off-target effects of inhibitors can result in over/underestimation of cell viability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Dissecting Drug-Induced Cytotoxicity and Metabolic Dysfunction in Conditionally Immortalized Human Proximal Tubule Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. zjubiolab.zju.edu.cn [zjubiolab.zju.edu.cn]
How to minimize toxicity in (-)-Enitociclib in vivo studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing toxicity during in vivo studies with (-)-Enitociclib.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound (also known as VIP152 or BAY 1251152) is a selective inhibitor of Cyclin-Dependent Kinase 9 (CDK9).[1][2] CDK9 is a key component of the positive transcription elongation factor b (P-TEFb) complex, which phosphorylates RNA Polymerase II (Pol II) to promote transcriptional elongation of many genes, including those encoding for short-lived oncoproteins. By inhibiting CDK9, this compound prevents the transcription of key survival proteins like MYC and MCL-1, leading to cell cycle arrest and apoptosis in cancer cells.[3][4][5]
Q2: What are the most common toxicities observed with this compound in in vivo studies?
A2: The most frequently reported dose-limiting toxicity in both preclinical and clinical studies is neutropenia.[6][7] Other common adverse events include mild to moderate gastrointestinal issues such as nausea and vomiting, as well as fatigue, fever, and other hematological toxicities like anemia and thrombocytopenia.[7]
Q3: What are some standard dosing regimens and vehicle formulations used for this compound in mouse models?
A3: In preclinical xenograft models, this compound is typically administered intravenously (i.v.) on a once-weekly schedule.[4][5] Common dosages that have shown anti-tumor efficacy range from 10 mg/kg to 15 mg/kg.[5][8] The intermittent dosing schedule is designed to allow for the recovery of normal cells, such as neutrophils, helping to create a wider therapeutic window.[5]
Vehicle formulations reported in the literature include:
-
30% or 60% PEG400, 10% ethanol, and water for infusion[8]
-
A solution of PEG400, ethanol, and water in a 60:10:30 ratio.
Troubleshooting Guides
Issue 1: Severe Neutropenia or Low White Blood Cell Counts
Symptoms: A significant drop in absolute neutrophil count (ANC) or total white blood cell (WBC) count in blood samples collected from study animals.
Potential Causes:
-
On-target effect of CDK9 inhibition, which can suppress the proliferation of hematopoietic progenitor cells.
-
Dose of this compound may be too high for the specific animal strain or model.
Troubleshooting Steps & Mitigation Strategies:
-
Dose Reduction: If severe neutropenia is observed, consider reducing the dose of this compound in subsequent treatment cycles.
-
Supportive Care with G-CSF: The administration of Granulocyte Colony-Stimulating Factor (G-CSF) has been shown to effectively manage neutropenia associated with CDK9 inhibitors.[6]
-
Prophylactic G-CSF: To prevent the onset of severe neutropenia, G-CSF can be administered starting 24 to 72 hours after this compound administration.[9]
-
Therapeutic G-CSF: If neutropenia has already developed, G-CSF can be administered to accelerate neutrophil recovery.
-
-
Intermittent Dosing Schedule: Adhering to a once-weekly dosing schedule allows for a recovery period for neutrophil counts between doses.[5]
Issue 2: Gastrointestinal Toxicity (Diarrhea, Nausea, Vomiting)
Symptoms:
-
Diarrhea: Observation of loose or liquid stools.
-
Nausea/Vomiting: Signs of nausea in mice can include pica (eating of non-nutritive substances like bedding). While mice do not vomit, they can experience emesis-like behaviors.
-
Weight Loss: Significant body weight loss can be an indicator of gastrointestinal distress.[8]
Troubleshooting Steps & Mitigation Strategies:
-
Anti-diarrheal Agents: For diarrhea, loperamide is a standard treatment.
-
Anti-emetic Agents: For signs of nausea, the use of a 5-HT3 receptor antagonist like ondansetron can be considered.
-
Dietary Support: Ensure animals have easy access to palatable, high-moisture food to prevent dehydration and weight loss.
-
Hydration: Monitor for signs of dehydration. Subcutaneous fluid administration may be necessary in severe cases.
Data Presentation
Table 1: Summary of Common Toxicities of this compound from Clinical Studies
| Toxicity | Grade 1/2 Incidence | Grade 3/4 Incidence | Management Strategies |
| Neutropenia | Low | High (Dose-limiting) | Dose reduction, G-CSF administration |
| Nausea | High | Low | Supportive care, anti-emetics |
| Vomiting | High | Low | Supportive care, anti-emetics |
| Low White Blood Cells | Moderate | Moderate | Supportive therapy, G-CSF administration |
| Fatigue | High | Low | Monitoring |
| Fever | Moderate | Low | Monitoring |
Data compiled from reported clinical trial findings. Specific percentages can vary between studies.
Experimental Protocols
Protocol 1: Prophylactic G-CSF Administration for this compound-Induced Neutropenia in Mice
-
This compound Administration: Administer this compound at the desired dose (e.g., 10-15 mg/kg) via intravenous injection on Day 0.
-
G-CSF Administration:
-
Monitoring:
-
Collect peripheral blood samples (e.g., via tail vein) at baseline and at regular intervals (e.g., twice weekly) to monitor complete blood counts (CBC).
-
Pay close attention to the absolute neutrophil count (ANC).
-
Monitor animal body weight and overall health daily.
-
Protocol 2: Management of Diarrhea in Mice
-
Observation: Monitor animals for the onset of diarrhea following this compound administration.
-
Loperamide Administration:
-
Supportive Care:
-
Provide a high-moisture diet or hydrogel to prevent dehydration.
-
Monitor body weight daily. If significant weight loss occurs, consider subcutaneous fluid administration.
-
Mandatory Visualizations
Caption: Mechanism of action of this compound.
Caption: Workflow for in vivo toxicity monitoring and mitigation.
References
- 1. Effect of Administration Timing of Post-chemotherapy Granulocyte Colony-Stimulating Factor on Host Immune Cell Recovery and CD8+ T-cell Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Managing Chemotherapy-Induced Diarrhea: Efficacy of Interventions for Cancer Patients – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 3. ovid.com [ovid.com]
- 4. Enitociclib, a selective CDK9 inhibitor: in vitro and in vivo preclinical studies in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Effectiveness of cytopenia prophylaxis for different filgrastim and pegfilgrastim schedules in a chemotherapy mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cllsociety.org [cllsociety.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. reference.medscape.com [reference.medscape.com]
- 11. Loperamide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. droracle.ai [droracle.ai]
Technical Support Center: Overcoming Resistance to (-)-Enitociclib in Cancer Cell Lines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering resistance to the selective CDK9 inhibitor, (-)-Enitociclib (also known as BAY1251152 or VIP152), in cancer cell lines.
I. Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a potent and selective inhibitor of Cyclin-Dependent Kinase 9 (CDK9).[1][2] CDK9 is a key component of the positive transcription elongation factor b (P-TEFb) complex, which phosphorylates the C-terminal domain of RNA Polymerase II (RNAPII).[1][2] By inhibiting CDK9, this compound prevents this phosphorylation, leading to a global suppression of transcription of short-lived mRNAs.[1] This results in the rapid depletion of key anti-apoptotic and oncogenic proteins with short half-lives, such as c-MYC and MCL-1, ultimately inducing apoptosis in cancer cells.[1][3][4][5]
Q2: My cancer cell line shows reduced sensitivity to this compound. What are the potential resistance mechanisms?
A2: Resistance to this compound and other CDK9 inhibitors can be acquired through several mechanisms:
-
Target Alteration: A point mutation in the kinase domain of CDK9, specifically L156F, has been identified in an AML cell line with acquired resistance to this compound (BAY1251152).[6][7] This mutation is thought to cause steric hindrance, preventing the inhibitor from binding effectively.[6][7]
-
Upregulation of Survival Pathways: Cancer cells can develop resistance by activating alternative survival pathways to compensate for CDK9 inhibition. This can include the upregulation of PIM kinases or the activation of the PI3K/AKT signaling pathway.[8][9]
-
Epigenetic Reprogramming: Following CDK9 inhibition, some cancer cells can undergo epigenetic remodeling, leading to the recovery of transcription of key oncogenes, which may contribute to resistance.[8][9]
Q3: How can I overcome resistance to this compound in my experiments?
A3: Several strategies can be employed to overcome resistance:
-
Combination Therapy: Combining this compound with other anti-cancer agents can be effective. A notable example is the synergistic effect observed with the BCL-2 inhibitor, venetoclax.[10][11][12][13] This combination has shown promise in relapsed/refractory lymphomas.[10][11] The rationale is that this compound-induced downregulation of MCL-1 sensitizes cells to BCL-2 inhibition by venetoclax.
-
Alternative CDK9 Inhibitors: For resistance driven by the CDK9 L156F mutation, a novel compound, IHMT-CDK9-36, has been shown to be effective against both wild-type and the L156F mutant CDK9.[6]
-
Targeting Parallel Pathways: If resistance is mediated by the upregulation of survival pathways, combining this compound with inhibitors of those pathways (e.g., PIM kinase inhibitors or PI3K inhibitors) could be a viable strategy.[8][9]
II. Troubleshooting Guides
Problem 1: Decreased Cell Death Observed After Initial this compound Treatment
| Possible Cause | Suggested Solution |
| Acquired Resistance | 1. Sequence CDK9: Perform Sanger sequencing of the CDK9 gene in your resistant cell line to check for mutations, particularly in the kinase domain (e.g., L156F).[6] 2. Assess Downstream Signaling: Use Western blotting to check the expression levels of downstream targets of CDK9 (p-RNAPII, c-MYC, MCL-1) after treatment. A lack of downregulation may indicate a block in the mechanism of action. 3. Evaluate Combination Therapies: Test the combination of this compound with venetoclax to see if it restores sensitivity. |
| Drug Efflux | 1. Use Efflux Pump Inhibitors: Co-treat cells with known ABC transporter inhibitors (e.g., verapamil or cyclosporin A) to see if sensitivity to this compound is restored. |
| Cell Line Heterogeneity | 1. Single-Cell Cloning: Perform single-cell cloning of your resistant population to isolate and characterize clones with varying degrees of resistance. |
Problem 2: High IC50 Value for this compound in a New Cell Line (Intrinsic Resistance)
| Possible Cause | Suggested Solution |
| Low Dependence on CDK9-regulated Genes | 1. Assess Baseline Protein Levels: Check the baseline expression levels of c-MYC and MCL-1. Cell lines that are not highly dependent on these proteins for survival may be intrinsically less sensitive to CDK9 inhibition. 2. Explore Alternative Therapies: Consider targeting other pathways that are critical for the survival of that specific cell line. |
| Pre-existing Mutations in CDK9 | 1. Sequence CDK9: As with acquired resistance, sequence the CDK9 gene to identify any pre-existing mutations that might affect drug binding. |
| High Expression of Anti-Apoptotic Proteins | 1. Profile BCL-2 Family Proteins: Use Western blotting or other methods to assess the expression levels of other anti-apoptotic proteins (e.g., BCL-2, BCL-xL). High levels of these proteins might confer intrinsic resistance. 2. Test Combination with BH3 Mimetics: Evaluate the synergistic effects of this compound with BH3 mimetics like venetoclax. |
III. Data Presentation
Table 1: Representative IC50 Values of this compound in Sensitive and Resistant Cancer Cell Lines
| Cell Line | Cancer Type | Resistance Status | This compound IC50 | Reference |
| MOLM13 | Acute Myeloid Leukemia (AML) | Sensitive (Wild-Type CDK9) | ~5-10 nM | [6] |
| MOLM13-BR | Acute Myeloid Leukemia (AML) | Acquired Resistance (CDK9 L156F) | >1 µM | [6] |
| JeKo-1 | Mantle Cell Lymphoma (MCL) | Sensitive | 32-172 nM | [14][15][16] |
| NCI-H929 | Multiple Myeloma (MM) | Sensitive | 36-78 nM | [3][17] |
| OPM-2 | Multiple Myeloma (MM) | Sensitive | 36-78 nM | [3][17] |
IV. Experimental Protocols
Protocol 1: Cell Viability Assessment using Alamar Blue Assay
This protocol is adapted for a 96-well plate format.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
This compound
-
Alamar Blue reagent
-
96-well cell culture plates
-
Plate reader (fluorescence or absorbance)
Procedure:
-
Cell Seeding:
-
Trypsinize and count your cells.
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours to allow cells to attach.
-
-
Drug Treatment:
-
Prepare serial dilutions of this compound in complete culture medium at 2x the final desired concentrations.
-
Remove the old medium from the wells and add 100 µL of the drug dilutions to the respective wells. Include a vehicle control (e.g., DMSO).
-
Incubate the plate for 72-96 hours at 37°C in a 5% CO2 incubator.
-
-
Alamar Blue Addition:
-
Add 20 µL of Alamar Blue reagent to each well.
-
Incubate the plate for 2-4 hours at 37°C, protected from light.
-
-
Measurement:
-
Data Analysis:
-
Subtract the background fluorescence/absorbance from the values of the wells with cells.
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
Plot the percentage of cell viability against the drug concentration and determine the IC50 value using a non-linear regression curve fit.
-
Protocol 2: Western Blot Analysis of p-RNAPII, c-MYC, and MCL-1
Materials:
-
Cancer cell line of interest
-
This compound
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (5% BSA in TBST for phosphorylated proteins)
-
Primary antibodies (anti-p-RNAPII Ser2, anti-c-MYC, anti-MCL-1, anti-GAPDH or β-actin)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
Procedure:
-
Cell Treatment and Lysis:
-
Seed cells in 6-well plates and treat with this compound at the desired concentrations and time points.
-
Wash cells with ice-cold PBS and lyse them in 100-200 µL of lysis buffer on ice for 30 minutes.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C.
-
-
Protein Quantification:
-
Determine the protein concentration of the supernatants using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer for 5 minutes.
-
Separate the proteins on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.[21]
-
Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Detection:
-
Incubate the membrane with ECL reagent and visualize the bands using a chemiluminescence imaging system.
-
Use a loading control (GAPDH or β-actin) to ensure equal protein loading.
-
V. Visualizations
Caption: Mechanism of action of this compound.
References
- 1. Advanced BioMatrix - AlamarBlue Assay Protocol [advancedbiomatrix.com]
- 2. Optimized alamarBlue assay protocol for drug dose-response determination of 3D tumor spheroids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Enitociclib, a selective CDK9 inhibitor: in vitro and in vivo preclinical studies in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Enitociclib, a Selective CDK9 Inhibitor, Induces Complete Regression of MYC+ Lymphoma by Downregulation of RNA Polymerase II Mediated Transcription - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Predicting and overcoming resistance to CDK9 inhibitors for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. lcsciences.com [lcsciences.com]
- 8. CDK9 inhibition induces epigenetic reprogramming revealing strategies to circumvent resistance in lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. targetedonc.com [targetedonc.com]
- 11. streetinsider.com [streetinsider.com]
- 12. ashpublications.org [ashpublications.org]
- 13. Combination strategies to overcome resistance to the BCL2 inhibitor venetoclax in hematologic malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 15. The CDK9 inhibitor enitociclib overcomes resistance to BTK inhibition and CAR-T therapy in mantle cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 16. digitalcommons.library.tmc.edu [digitalcommons.library.tmc.edu]
- 17. Validate User [ashpublications.org]
- 18. alamarBlue Assays for Cell Viability Protocol, for Microplates | Thermo Fisher Scientific - US [thermofisher.com]
- 19. allevi3d.com [allevi3d.com]
- 20. documents.thermofisher.com [documents.thermofisher.com]
- 21. researchgate.net [researchgate.net]
(-)-Enitociclib dose-response curve optimization
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (-)-Enitociclib. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent and selective inhibitor of Cyclin-Dependent Kinase 9 (CDK9).[1][2][3] CDK9 is a key component of the positive transcription elongation factor b (P-TEFb) complex, which phosphorylates the C-terminal domain of RNA Polymerase II (Pol II).[4][5] By inhibiting CDK9, this compound prevents this phosphorylation, leading to a global suppression of transcription of short-lived mRNAs.[4][5] This results in the downregulation of key anti-apoptotic and oncogenic proteins such as MYC and MCL-1, ultimately leading to cell cycle arrest and apoptosis in cancer cells.[4][5][6]
Q2: What are the typical IC50 values for this compound in cancer cell lines?
A2: The half-maximal inhibitory concentration (IC50) of this compound varies depending on the cell line. Below is a summary of reported IC50 values in various cancer cell lines.
| Cell Line Type | Cell Line Name | IC50 (nM) | Reference |
| Multiple Myeloma | NCI-H929 | 36 - 78 | [4][5] |
| MM1.S | 36 - 78 | [4] | |
| OPM-2 | 36 - 78 | [4][5] | |
| U266B1 | 36 - 78 | [4] | |
| MOLM13 | 29 | [7] | |
| Mantle Cell Lymphoma | Various | 32 - 172 | [6] |
| Lymphoma | Various (35 lines) | 43 - 152 | [1][8] |
Q3: How should this compound be prepared and stored for in vitro experiments?
A3: For in vitro experiments, this compound is typically dissolved in dimethyl sulfoxide (DMSO) to create a stock solution.[7] It is important to use fresh, anhydrous DMSO as moisture can reduce the solubility of the compound.[7] The stock solution should be stored at -20°C or -80°C. For cell-based assays, the final concentration of DMSO in the culture medium should be kept low (typically ≤ 0.5%) to avoid solvent-induced toxicity.[7]
Troubleshooting Guides
Problem 1: High variability in dose-response curves.
-
Possible Cause 1: Inconsistent cell seeding density.
-
Solution: Ensure a homogenous single-cell suspension before seeding. Optimize and strictly adhere to the cell seeding density for each cell line, as different densities can affect the assay window and drug response.[9]
-
-
Possible Cause 2: Pipetting errors.
-
Solution: Calibrate pipettes regularly. When preparing serial dilutions, ensure thorough mixing between each step. Use reverse pipetting for viscous solutions if necessary.[9]
-
-
Possible Cause 3: Edge effects in multi-well plates.
-
Solution: To minimize evaporation, which can concentrate the drug at the edges of the plate, fill the outer wells with sterile PBS or media without cells.
-
-
Possible Cause 4: Compound precipitation.
-
Solution: Visually inspect the media for any signs of precipitation after adding this compound. If precipitation occurs, consider preparing fresh dilutions or slightly increasing the DMSO concentration (while staying within the cell line's tolerance).
-
Problem 2: No significant decrease in cell viability observed.
-
Possible Cause 1: Incorrect drug concentration range.
-
Solution: Refer to the IC50 values in the table above as a starting point. Perform a broad dose-range finding experiment (e.g., 1 nM to 10 µM) to determine the effective concentration range for your specific cell line.
-
-
Possible Cause 2: Insufficient incubation time.
-
Possible Cause 3: Cell line resistance.
-
Possible Cause 4: Degraded compound.
-
Solution: Ensure proper storage of the stock solution. Avoid repeated freeze-thaw cycles. Prepare fresh dilutions from a new stock if degradation is suspected.
-
Problem 3: Difficulty detecting downstream effects (e.g., decreased MYC/MCL-1).
-
Possible Cause 1: Suboptimal time point for analysis.
-
Solution: The downregulation of short-lived mRNA transcripts like MYC and MCL1 can be rapid, occurring within a few hours of treatment.[8] Protein level changes will follow. Perform a time-course experiment (e.g., 2, 4, 8, 12, 24 hours) to identify the optimal time point for observing changes in both mRNA and protein levels.
-
-
Possible Cause 2: Insufficient drug concentration.
-
Solution: Use a concentration of this compound that is at or above the IC50 for your cell line to ensure sufficient target engagement.
-
-
Possible Cause 3: Issues with Western blot or qPCR.
-
Solution: Optimize your Western blot or qPCR protocols. Ensure the use of validated antibodies and primers. Include appropriate positive and negative controls.
-
Experimental Protocols
1. Cell Viability (Dose-Response) Assay using Alamar Blue
This protocol is adapted for determining the IC50 of this compound.
-
Materials:
-
Cells in logarithmic growth phase
-
This compound stock solution (in DMSO)
-
Complete cell culture medium
-
96-well clear-bottom black plates
-
Alamar Blue™ cell viability reagent
-
Fluorescence plate reader (Excitation: 560 nm, Emission: 590 nm)
-
-
Procedure:
-
Seed cells in a 96-well plate at a pre-determined optimal density in 100 µL of complete medium and incubate for 24 hours.
-
Prepare serial dilutions of this compound in complete medium.
-
Add 100 µL of the diluted compound or vehicle control (medium with the same final DMSO concentration) to the respective wells.
-
Add 20 µL (10% of the total volume) of Alamar Blue™ reagent to each well.
-
Incubate for 1-4 hours at 37°C, protected from light.[10]
-
Measure fluorescence using a plate reader.
-
Calculate percent viability relative to the vehicle control and plot the dose-response curve to determine the IC50.
-
2. Western Blot for MYC and MCL-1 Protein Levels
-
Procedure:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat cells with this compound at the desired concentration and for the optimal time determined from a time-course experiment.
-
Harvest cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with primary antibodies against MYC, MCL-1, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
3. qPCR for MYC and MCL1 mRNA Levels
-
Procedure:
-
Treat cells as described for the Western blot protocol.
-
Isolate total RNA using a commercial kit (e.g., RNeasy).
-
Synthesize cDNA using a reverse transcription kit.
-
Perform quantitative real-time PCR using SYBR Green or TaqMan probes with primers specific for MYC, MCL1, and a housekeeping gene (e.g., GAPDH or ACTB).
-
Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression compared to the vehicle-treated control.[8]
-
Visualizations
Caption: this compound inhibits CDK9, leading to transcriptional suppression and apoptosis.
Caption: Workflow for assessing this compound's effects on cells.
References
- 1. Enitociclib, a Selective CDK9 Inhibitor, Induces Complete Regression of MYC+ Lymphoma by Downregulation of RNA Polymerase II Mediated Transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Enitociclib, a selective CDK9 inhibitor: in vitro and in vivo preclinical studies in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ashpublications.org [ashpublications.org]
- 6. The CDK9 inhibitor enitociclib overcomes resistance to BTK inhibition and CAR-T therapy in mantle cell lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. aacrjournals.org [aacrjournals.org]
- 9. biocompare.com [biocompare.com]
- 10. alamarBlue® Cell Viability Assay Protocol [m.antpedia.com]
Technical Support Center: (-)-Enitociclib Animal Model Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and scientists utilizing (-)-Enitociclib in animal models.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent and selective inhibitor of Cyclin-Dependent Kinase 9 (CDK9).[1][2] CDK9 is the catalytic subunit of the Positive Transcription Elongation Factor b (P-TEFb).[3] By inhibiting CDK9, this compound prevents the phosphorylation of the C-terminal domain of RNA Polymerase II, which is crucial for transcriptional elongation.[4] This leads to the downregulation of short-lived anti-apoptotic proteins and oncogenes, such as MYC and MCL1, ultimately inducing apoptosis in cancer cells.[4][5]
Q2: What is the recommended route of administration for this compound in animal models?
A2: Based on preclinical studies, the recommended route of administration for this compound in animal models is intravenous (i.v.) injection.[4]
Q3: What are the effective dosages of this compound in mouse xenograft models?
A3: In xenograft models of lymphoma and multiple myeloma, intravenous doses of 10 mg/kg and 15 mg/kg administered once weekly have been shown to be effective, with the 15 mg/kg dose inducing complete tumor regression in some models.[5]
Q4: Is this compound orally bioavailable?
A4: The provided research focuses on intravenous administration. Oral drug delivery can be challenging due to factors like first-pass metabolism, poor solubility, and efflux transport.[6] There is no readily available public data on the oral bioavailability of this compound.
Troubleshooting Guides
Formulation and Administration
Issue: Precipitation or instability of the this compound formulation.
-
Possible Cause: this compound is poorly soluble in aqueous solutions. The use of an appropriate vehicle is critical.
-
Troubleshooting Steps:
-
Vehicle Preparation: A commonly used vehicle for intravenous administration of this compound in animal studies is a mixture of PEG400, ethanol, and water. A specific formulation cited is 60% PEG400, 10% ethanol, and 30% water.[7]
-
Solubilization: this compound is soluble in DMSO.[8] A stock solution in DMSO can be prepared first and then further diluted in the final vehicle. However, ensure the final concentration of DMSO is low to avoid toxicity.
-
Fresh Preparation: It is recommended to prepare the formulation fresh before each use to minimize the risk of precipitation or degradation.
-
Stability of Vehicle: PEG400 formulations are generally stable, but storage conditions can affect them. Store in airtight containers and protect from light.[7][8][9]
-
Issue: Difficulty with intravenous injection in mice.
-
Possible Cause: Mouse tail veins can be difficult to visualize and access.
-
Troubleshooting Steps:
-
Vasodilation: Warm the mouse's tail using a heat lamp or warm water (around 40°C) to dilate the veins, making them more visible and easier to cannulate.
-
Proper Restraint: Use an appropriate restraint device to keep the mouse immobile and the tail accessible.
-
Needle Size: Use a small gauge needle (e.g., 30G) to minimize injury to the vein.
-
Injection Technique: Insert the needle bevel-up at a shallow angle. You should see a "flash" of blood in the needle hub upon successful entry into the vein. Inject the solution slowly and steadily. If you feel resistance or see a bleb forming under the skin, the needle is not in the vein.
-
In Vivo Xenograft Studies
Issue: High variability in tumor growth between animals.
-
Possible Cause: Inconsistent cell implantation, differences in animal health, or variability in the tumor cell line.
-
Troubleshooting Steps:
-
Cell Viability: Ensure high viability of the cancer cells (>90%) before implantation.
-
Consistent Implantation: Inject the same number of viable cells in the same volume and at the same anatomical site for each animal. For subcutaneous models, inject into the flank.
-
Animal Health: Use healthy, age-matched animals for your studies. Monitor animal weight and overall health throughout the experiment.
-
Randomization: Once tumors are established and have reached a palpable size (e.g., 100 mm³), randomize the animals into treatment and control groups based on tumor volume.
-
Issue: Unexpected toxicity or weight loss in treated animals.
-
Possible Cause: The dose may be too high for the specific animal strain or the formulation vehicle may be causing adverse effects.
-
Troubleshooting Steps:
-
Dose-Response Study: If you are using a new animal model or strain, it is advisable to perform a preliminary dose-response study to determine the maximum tolerated dose (MTD).
-
Vehicle Control: Always include a vehicle-only control group to assess any toxicity related to the formulation components.
-
Monitor Animal Health: Closely monitor the animals for signs of toxicity, including weight loss, changes in behavior, and ruffled fur. A weight loss of up to 15% is often considered acceptable, but this can vary by institutional guidelines. One study noted a maximum body weight change of -12.5% at a 15 mg/kg dose, with recovery observed before the next weekly dose.[5]
-
Quantitative Data Summary
| Parameter | Value | Animal Model | Source |
| Effective Dose (Tumor Growth Control) | 10 mg/kg, i.v., once weekly | SCID mice with SU-DHL-10 lymphoma xenografts | [9] |
| Effective Dose (Complete Regression) | 15 mg/kg, i.v., once weekly | SCID mice with SU-DHL-10 lymphoma xenografts | [9] |
| Effective Dose (Reduced Tumor Volume) | 15 mg/kg, i.v., once weekly | NOD/SCID mice with JJN-3, NCI-H929, and OPM-2 multiple myeloma xenografts | [4] |
| Vehicle Formulation 1 | 60% PEG400, 10% ethanol, water | SCID mice | [7] |
| Vehicle Formulation 2 | 30% PEG400, 10% ethanol, water | SCID mice | [9] |
| Pharmacokinetic Data (Cmax, t1/2, AUC) | Not publicly available for animal models. | - | - |
Experimental Protocols
Protocol 1: In Vivo Antitumor Efficacy Study in a Lymphoma Xenograft Model
This protocol is based on studies with SU-DHL-10 human lymphoma cells.[9]
-
Cell Culture: Culture SU-DHL-10 cells in appropriate media and conditions to maintain exponential growth.
-
Animal Model: Use 6-8 week old female immunodeficient mice (e.g., SCID or NOD/SCID).
-
Tumor Cell Implantation: Subcutaneously inject 10 x 10^6 SU-DHL-10 cells in 100 µL of sterile PBS or culture medium into the right flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring the length and width of the tumor with calipers every 2-3 days. Calculate tumor volume using the formula: (Length x Width²) / 2.
-
Randomization: When tumors reach an average volume of approximately 100 mm³, randomize the mice into treatment and control groups.
-
Drug Preparation: Prepare the this compound formulation (e.g., 10 mg/kg or 15 mg/kg) in a vehicle of 60% PEG400, 10% ethanol, and water. Prepare a vehicle-only solution for the control group.
-
Treatment Administration: Administer the prepared solutions intravenously (i.v.) via the tail vein once weekly.
-
Efficacy Evaluation: Continue to monitor tumor volume and body weight throughout the study. The primary endpoint is typically tumor growth inhibition.
-
Pharmacodynamic Analysis (Optional): At selected time points after the final dose, tumors can be excised for analysis of target engagement (e.g., by measuring the phosphorylation of RNA Polymerase II or levels of MYC and MCL1 protein).
Signaling Pathway and Experimental Workflow Diagrams
Caption: CDK9 signaling pathway and the mechanism of action of this compound.
Caption: Experimental workflow for in vivo efficacy studies of this compound.
References
- 1. dovepress.com [dovepress.com]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Enitociclib, a selective CDK9 inhibitor: in vitro and in vivo preclinical studies in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Enitociclib, a Selective CDK9 Inhibitor, Induces Complete Regression of MYC+ Lymphoma by Downregulation of RNA Polymerase II Mediated Transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Drug design for cyclin-dependent kinase 9 (CDK9) inhibitors in silico - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Integration of PEG 400 into a self-nanoemulsifying drug delivery system improves drug loading capacity and nasal mucosa permeability and prolongs the survival of rats with malignant brain tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pharma.basf.com [pharma.basf.com]
- 9. kmim.wm.pwr.edu.pl [kmim.wm.pwr.edu.pl]
Preventing degradation of (-)-Enitociclib during experiments
Welcome to the technical support center for (-)-Enitociclib (also known as VIP152 or BAY 1251152). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the proper handling, storage, and use of this compound in experiments, with a focus on preventing its degradation and ensuring experimental reproducibility.
Frequently Asked Questions (FAQs)
Q1: How should I store this compound powder and its stock solutions to prevent degradation?
A1: Proper storage is critical for maintaining the stability and activity of this compound. Recommendations are summarized in the table below.
| Form | Storage Condition | Duration | Recommendations |
| Solid Powder | -20°C | Up to 3 years | Store in a dry, dark environment. |
| 0 - 4°C | Short-term (days to weeks) | Keep desiccated and protected from light.[1] | |
| Stock Solution in DMSO | -80°C | Up to 2 years | Aliquot to avoid repeated freeze-thaw cycles.[1] Use fresh, anhydrous DMSO as moisture can reduce solubility.[1] |
| -20°C | Up to 1 year | Aliquot and protect from light. Avoid more than a few freeze-thaw cycles. |
Q2: What is the recommended solvent for preparing this compound stock solutions?
A2: The recommended solvent for preparing stock solutions of this compound is high-quality, anhydrous Dimethyl Sulfoxide (DMSO).[1] this compound is highly soluble in DMSO, with concentrations of up to 81 mg/mL (200.28 mM) being reported.[1] It is poorly soluble in water and ethanol.[1]
Q3: My this compound precipitated when I added it to my cell culture medium. What should I do?
A3: Precipitation of this compound in aqueous solutions like cell culture media is a common issue due to its low aqueous solubility. Here are some troubleshooting steps:
-
Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium is low, typically ≤0.5%, to avoid solvent toxicity and precipitation.[1]
-
Pre-warm the Medium: Always pre-warm your cell culture medium to 37°C before adding the this compound stock solution.
-
Serial Dilutions: Prepare intermediate dilutions of your DMSO stock in pre-warmed medium rather than adding a highly concentrated stock directly to a large volume of medium.
-
Vortexing: After adding the compound to the medium, vortex the solution gently and immediately to ensure it is well-dispersed.
-
Solubility Limit: Be aware of the solubility limit of this compound in your specific medium. You may need to perform a solubility test if you suspect you are exceeding this limit.
Q4: I am observing inconsistent IC50 values in my cell viability assays. Could this be due to compound degradation?
A4: Yes, inconsistent IC50 values can be a result of compound degradation, among other factors. If you suspect degradation, consider the following:
-
Freshly Prepared Solutions: Always prepare fresh working solutions from a frozen DMSO stock for each experiment. Avoid using working solutions that have been stored for extended periods, even at 4°C.
-
Storage of Stock Solutions: Ensure your DMSO stock solutions are stored correctly (see Q1) and have not undergone excessive freeze-thaw cycles.
-
Light Exposure: Protect all solutions containing this compound from light during preparation and incubation. The pyridine core of the molecule suggests potential photosensitivity.
-
pH of Medium: While specific data on the pH stability of this compound is limited, the solubility and stability of many kinase inhibitors with basic moieties can be pH-dependent. Ensure your cell culture medium is properly buffered.
-
Cell Line Integrity: Verify the identity and p53 status of your cell line, as the efficacy of MDM2 inhibitors, which share some downstream pathways, is highly dependent on wild-type p53.
Troubleshooting Guide
This guide addresses specific issues that may arise during experiments with this compound.
| Issue | Potential Cause | Recommended Solution |
| Loss of Compound Activity Over Time | Degradation of this compound in working solutions. | Prepare fresh working solutions for each experiment from a properly stored DMSO stock. Avoid storing diluted aqueous solutions. |
| Precipitate Formation in Cell Culture Wells | Exceeding the aqueous solubility limit. Interaction with media components. | Pre-warm media to 37°C before adding the compound. Ensure the final DMSO concentration is minimal (e.g., <0.1%). Perform serial dilutions in the medium. If precipitation persists, consider using a lower top concentration. |
| Inconsistent Western Blot Results for Downstream Targets (e.g., p-RNA Pol II, MYC) | Compound degradation leading to variable effective concentrations. | Use freshly prepared dilutions of this compound for cell treatment. Standardize incubation times and ensure consistent cell seeding densities. |
| High Variability Between Replicate Wells in Viability Assays | Uneven compound distribution due to poor solubility or precipitation. | After adding this compound to the wells, mix thoroughly by gentle pipetting or plate shaking. Visually inspect plates for any signs of precipitation before and during incubation. |
Experimental Protocols & Methodologies
Protocol 1: Preparation of this compound Stock and Working Solutions
-
Stock Solution (10 mM in DMSO):
-
Allow the vial of solid this compound to equilibrate to room temperature before opening.
-
Add the appropriate volume of anhydrous DMSO to the vial to achieve a 10 mM concentration. For example, for 1 mg of this compound (MW: 404.43 g/mol ), add 247.2 µL of DMSO.
-
Vortex thoroughly to ensure complete dissolution.
-
Aliquot the stock solution into smaller volumes in light-protected tubes and store at -80°C for long-term storage or -20°C for shorter-term storage.
-
-
Working Solutions for Cell Culture:
-
Thaw a single aliquot of the 10 mM DMSO stock solution.
-
Pre-warm the cell culture medium to 37°C.
-
Perform serial dilutions of the DMSO stock into the pre-warmed medium to achieve the desired final concentrations for your experiment. Ensure the final DMSO concentration in the culture wells remains below 0.5%.
-
Use the freshly prepared working solutions immediately.
-
Protocol 2: Western Blot Analysis of Downstream Targets
This protocol is for analyzing the effect of this compound on the phosphorylation of RNA Polymerase II (RNA Pol II) and the expression of downstream targets like MYC and MCL-1.
-
Cell Seeding and Treatment:
-
Seed cells at an appropriate density in multi-well plates and allow them to adhere or stabilize for 18-24 hours.
-
Treat the cells with the desired concentrations of this compound (prepared as described in Protocol 1) or vehicle control (DMSO) for the specified duration (e.g., 4, 8, 24 hours).
-
-
Cell Lysis:
-
After treatment, wash the cells twice with ice-cold PBS.
-
Add ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes, vortexing intermittently.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C.
-
-
Protein Quantification and Sample Preparation:
-
Collect the supernatant and determine the protein concentration using a BCA or Bradford assay.
-
Mix 20-30 µg of protein from each sample with Laemmli sample buffer and boil at 95-100°C for 5 minutes.
-
-
SDS-PAGE and Western Blotting:
-
Separate the protein samples on an SDS-polyacrylamide gel.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against p-RNA Pol II (Ser2), total RNA Pol II, MYC, MCL-1, and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the bands using an ECL substrate and an imaging system.
-
Protocol 3: In Vitro Washout Experiment
This experiment assesses the duration of the pharmacodynamic effect of this compound after its removal from the culture medium.[2]
-
Cell Seeding and Treatment:
-
Washout Procedure:
-
After the 4-hour treatment, collect the cells by centrifugation.
-
Remove the supernatant containing this compound.
-
Wash the cells with fresh, pre-warmed culture medium.
-
Resuspend the cells in fresh medium without the compound and re-plate them.
-
-
Time-Course Collection:
-
Collect cell samples at various time points post-washout (e.g., 0, 1, 2, 4, 8, 12, 24, 48 hours).[2]
-
Prepare cell lysates from these samples for downstream analysis (e.g., Western blotting, qPCR) to assess the recovery of target protein expression or phosphorylation.
-
Visualizations
Caption: Mechanism of action of this compound as a selective CDK9 inhibitor.
Caption: Troubleshooting workflow for inconsistent results with this compound.
References
Interpreting unexpected phenotypes after (-)-Enitociclib treatment
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering unexpected phenotypes during experiments with (-)-Enitociclib.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent and selective inhibitor of Cyclin-Dependent Kinase 9 (CDK9).[1] CDK9 is a key component of the positive transcription elongation factor b (P-TEFb) complex, which phosphorylates the C-terminal domain of RNA Polymerase II (Pol II).[1] By inhibiting CDK9, this compound prevents this phosphorylation, leading to a global suppression of transcription, particularly of genes with short half-lives, such as the oncogenes MYC and MCL1.[2][3][4][5][6] This ultimately induces apoptosis in cancer cells.[2][5]
Q2: My cells are showing a phenotype inconsistent with simple apoptosis or cell cycle arrest. What could be the cause?
A2: While the primary effect of this compound is apoptosis due to transcriptional repression of key survival genes, unexpected phenotypes can arise from several factors:
-
Activation of Innate Immune Signaling: A recently discovered effect of CDK9 inhibition is the accumulation of mis-spliced RNA, which can form double-stranded RNA (dsRNA) structures.[7][8][9][10][11][12] These dsRNAs can be recognized by cellular sensors like Protein Kinase R (PKR), triggering a viral mimicry response and the activation of innate immune pathways, leading to the production of cytokines and interferons.[7][8][9][10][11][12]
-
Off-Target Effects: Although this compound is highly selective for CDK9, it may have off-target effects at higher concentrations. For instance, it has been shown to inhibit CDK2 with a significantly higher IC50 than for CDK9.[1][13] Inhibition of other kinases can lead to unexpected signaling pathway modulation.
-
Broad Effects of Transcriptional Repression: CDK9 is a global regulator of transcription.[14] Its inhibition can affect the expression of a wide range of genes beyond the commonly studied oncogenes, including non-coding RNAs (lncRNAs, snRNAs, miRNAs) that have diverse regulatory roles.[14]
-
Cell-Type Specific Responses: The cellular context, including the genetic background and the activity of other signaling pathways, can influence the response to this compound, leading to varied phenotypes across different cell lines.
Q3: How can I determine if the unexpected phenotype is due to an off-target effect?
A3: Investigating potential off-target effects is a critical step in understanding unexpected experimental results. A multi-step approach is recommended:
-
Dose-Response Analysis: Conduct a thorough dose-response experiment. If the concentration of this compound required to produce the unexpected phenotype is significantly higher than its IC50 for CDK9 inhibition, it may suggest an off-target effect.
-
Use of a Structurally Different Inhibitor: Employ another CDK9 inhibitor with a different chemical structure. If this control compound does not produce the same phenotype, it strengthens the likelihood of an off-target effect of this compound.
-
Target Engagement Assay: Confirm that this compound is engaging with CDK9 in your cells at the concentrations you are using. A Cellular Thermal Shift Assay (CETSA) is a valuable method for this.
-
Kinome Profiling: To identify potential off-target kinases, a kinome-wide profiling screen can be performed. This involves testing the inhibitor against a large panel of kinases.
Troubleshooting Guides
Issue 1: Observation of an Inflammatory Response or "Viral Mimicry"
Symptoms:
-
Increased expression of interferon-stimulated genes (ISGs).
-
Secretion of pro-inflammatory cytokines and chemokines (e.g., TNFα, CXCL10).
-
Activation of NF-κB signaling.
-
Detection of intracellular double-stranded RNA (dsRNA).
Troubleshooting Workflow:
Caption: Troubleshooting workflow for an unexpected inflammatory phenotype.
Quantitative Data Summary: Representative Cytokine Induction by a CDK9 Inhibitor
| Cytokine | Fold Increase in Expression |
| TNFα | 2 - 55 |
| CXCL10 | 2 - 55 |
Note: This data is from a study on a CDK9 inhibitor and is representative of the potential effects. Actual fold changes with this compound may vary.[12]
Issue 2: Unexpected Changes in Non-Coding RNA Profile
Symptoms:
-
Significant alterations in the expression levels of long non-coding RNAs (lncRNAs), small nuclear RNAs (snRNAs), or microRNAs (miRNAs) in RNA-Seq data.
-
Phenotypes that cannot be explained by changes in protein-coding gene expression alone.
Logical Relationship Diagram:
Caption: Impact of this compound on coding and non-coding RNA.
Detailed Experimental Protocols
Protocol 1: Immunofluorescence Staining for dsRNA
Objective: To visualize the accumulation of intracellular double-stranded RNA (dsRNA) following this compound treatment.
Methodology:
-
Cell Culture and Treatment:
-
Seed cells on coverslips in a 24-well plate and allow them to adhere overnight.
-
Treat cells with the desired concentration of this compound or vehicle control (DMSO) for the specified duration.
-
-
Fixation and Permeabilization:
-
Blocking and Staining:
-
Wash three times with ice-cold PBS.
-
Block with 1% BSA in PBST (PBS with 0.1% Tween 20) for 30 minutes at room temperature.[15]
-
Incubate with a primary antibody against dsRNA (e.g., J2 monoclonal antibody) diluted in blocking buffer overnight at 4°C.[15][16]
-
Wash three times with PBST.
-
Incubate with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488-conjugated anti-mouse IgG) diluted in blocking buffer for 1 hour at room temperature in the dark.
-
-
Mounting and Imaging:
-
Wash three times with PBST.
-
Counterstain with DAPI for 5 minutes to visualize nuclei.
-
Wash twice with PBS.
-
Mount coverslips on microscope slides with an anti-fade mounting medium.
-
Visualize using a fluorescence or confocal microscope.
-
Protocol 2: Measurement of Secreted Cytokines by ELISA
Objective: To quantify the concentration of specific cytokines secreted into the cell culture medium after this compound treatment.
Methodology:
-
Cell Culture and Supernatant Collection:
-
Seed cells in a 96-well plate and treat with this compound or vehicle control.
-
After the desired incubation period, centrifuge the plate at 300 x g for 5 minutes.
-
Carefully collect the culture supernatant without disturbing the cell pellet.
-
-
ELISA Procedure:
-
Use a commercially available ELISA kit for the cytokine of interest (e.g., TNFα, CXCL10).
-
Follow the manufacturer's instructions, which typically involve the following steps:
-
Coating a 96-well plate with a capture antibody.
-
Blocking the plate.
-
Adding standards and culture supernatants to the wells.
-
Incubating with a detection antibody.
-
Adding an enzyme-conjugated secondary antibody.
-
Adding a substrate and stopping the reaction.
-
-
-
Data Analysis:
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Generate a standard curve and calculate the concentration of the cytokine in the samples.
-
Protocol 3: Kinome Profiling for Off-Target Identification
Objective: To identify potential off-target kinases of this compound.
Experimental Workflow:
Caption: A simplified workflow for kinome profiling.
Methodology:
-
Utilize a commercial kinome profiling service (e.g., KINOMEscan™, Kinobeads).[17][18]
-
These services typically perform a competition binding assay where this compound competes with a labeled ligand for binding to a large panel of human kinases.[18]
-
The results will provide a selectivity profile, indicating the binding affinity of this compound to its intended target (CDK9) and any potential off-targets.
Data Presentation: Representative Kinase Selectivity Data
| Kinase | IC50 (nM) |
| On-Target | |
| CDK9 | 3 |
| Potential Off-Target | |
| CDK2 | 360 |
Data for this compound (BAY 1251152).[1][13]
References
- 1. Quantification of Extracellular Double-stranded RNA Uptake and Subcellular Localization Using Flow Cytometry and Confocal Microscopy [bio-protocol.org]
- 2. Quantification of transgene-derived double-stranded RNA in plants using the QuantiGene nucleic acid detection platform - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Screening and Profiling Kinase Inhibitors with a Luminescent ADP Detection Platform [france.promega.com]
- 4. researchgate.net [researchgate.net]
- 5. Enitociclib, a selective CDK9 inhibitor: in vitro and in vivo preclinical studies in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Enitociclib, a Selective CDK9 Inhibitor, Induces Complete Regression of MYC+ Lymphoma by Downregulation of RNA Polymerase II Mediated Transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. CDK9 inhibition activates innate immune response through viral mimicry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchportal.helsinki.fi [researchportal.helsinki.fi]
- 10. researchportal.helsinki.fi [researchportal.helsinki.fi]
- 11. researchportal.helsinki.fi [researchportal.helsinki.fi]
- 12. pure.qub.ac.uk [pure.qub.ac.uk]
- 13. selleckchem.com [selleckchem.com]
- 14. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay [en.bio-protocol.org]
- 15. 2.6. Double-stranded RNA (dsRNA) Staining [bio-protocol.org]
- 16. Double-Stranded RNA Is Detected by Immunofluorescence Analysis in RNA and DNA Virus Infections, Including Those by Negative-Stranded RNA Viruses - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
Technical Support Center: Managing Low White Blood Cell Counts in Preclinical Models
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low white blood cell (WBC) counts in preclinical models.
Frequently Asked Questions (FAQs)
1. What is considered a low white blood cell count (leukopenia/neutropenia) in common mouse strains?
Normal WBC counts can vary depending on the mouse strain, age, sex, and the blood collection site.[1][2] It is crucial to establish baseline values for your specific animal model and experimental conditions. However, general reference ranges are available for commonly used strains. A significant decrease from your established baseline or published reference ranges would be considered leukopenia. Neutropenia, a reduction specifically in neutrophils, is the most common form of leukopenia.[3][4]
2. What are the common causes of low WBC counts in preclinical models?
Low WBC counts can stem from several factors:
-
Drug-Induced Myelosuppression: This is a common side effect of many cytotoxic chemotherapy agents (e.g., cyclophosphamide, doxorubicin) that target rapidly dividing cells, including hematopoietic stem cells in the bone marrow.[5] Other drugs, such as certain antibiotics and anti-inflammatory agents, can also cause bone marrow suppression.
-
Infections: Certain viral or severe bacterial infections can lead to a temporary decrease in WBCs due to increased consumption at the site of infection or direct effects on the bone marrow.[6]
-
Genetic Factors: Some mouse strains may have inherently lower baseline WBC counts.[2]
-
Stress: Handling and experimental procedures can cause stress, leading to fluctuations in leukocyte counts, particularly lymphopenia.[7][8]
-
Radiation: Exposure to radiation can cause significant bone marrow suppression.[9]
3. What is Granulocyte-Colony Stimulating Factor (G-CSF) and how does it work?
G-CSF is a hematopoietic growth factor that plays a crucial role in regulating the production, differentiation, and function of neutrophils.[10][11] It is used clinically and preclinically to counteract neutropenia. G-CSF binds to its receptor (G-CSFR) on myeloid progenitor cells, activating downstream signaling pathways that promote their survival, proliferation, and maturation into functional neutrophils.[12][13]
4. When should I consider using G-CSF in my preclinical study?
G-CSF is typically administered to mitigate the severity and duration of neutropenia induced by myelosuppressive agents.[14] It can be used prophylactically (before a significant drop in neutrophils is expected) or therapeutically (after neutropenia has been established).[15] The timing of G-CSF administration relative to the myelosuppressive agent can significantly impact its efficacy.[14]
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments in a question-and-answer format.
Unexpected Leukopenia
Question: My control group (vehicle-treated) is showing a significant decrease in WBC counts. What could be the cause?
Answer:
Unexpected leukopenia in a control group can be alarming and points to confounding variables in your study. Here’s a troubleshooting workflow to identify the potential cause:
Caption: Troubleshooting unexpected leukopenia in control animals.
-
Vehicle Effects: Ensure the vehicle used for drug delivery is inert and not causing myelosuppression or a stress response.
-
Environmental Stressors: Fluctuations in housing conditions, such as temperature, noise, or overcrowding, can induce stress and affect hematological parameters.
-
Subclinical Infections: An underlying, asymptomatic infection in the colony could lead to decreased WBC counts.
-
Procedural Stress: Repeated or stressful procedures like handling and blood collection can impact leukocyte numbers.
High Variability in WBC Counts
Question: I'm observing high variability in WBC counts between animals within the same treatment group. How can I reduce this?
Answer:
High variability can mask true treatment effects. Several factors can contribute to this:
-
Blood Collection Technique: Inconsistent blood collection methods can lead to variable sample quality and cell counts. Ensure all technicians are using a standardized, well-practiced technique.
-
Time of Day: Circadian rhythms can influence WBC counts. Standardize the time of day for blood collection across all animals and groups.
-
Animal Strain and Genetics: Outbred stocks may have more inherent biological variability than inbred strains.[2]
-
Individual Stress Response: Animals may respond differently to handling and experimental procedures. Acclimatize animals to procedures to minimize stress.
References
- 1. Variability of clinical chemical and hematological parameters, immunological parameters, and behavioral tests in data sets of the Mouse Phenome Database - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cambridge.org [cambridge.org]
- 3. Disorders of White Blood Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. wagwalking.com [wagwalking.com]
- 5. tandfonline.com [tandfonline.com]
- 6. The Etiology and Management of Leukopenia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Practical Murine Hematopathology: A Comparative Review and Implications for Research - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Leukocyte Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 9. High variability in short and long-term recovery kinetic of blood cell count and blood chemistry in a partial body irradiation mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A review of granulocyte colony-stimulating factor receptor signaling and regulation with implications for cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. stemcell.com [stemcell.com]
- 12. GRANULOCYTE COLONY-STIMULATING FACTOR: MOLECULAR MECHANISMS OF ACTION DURING STEADY STATE AND ‘EMERGENCY’ HEMATOPOIESIS - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Granulocyte Colony Stimulating Factor Receptor (G-CSFR) signaling in severe congenital neutropenia, chronic neutrophilic leukemia and related malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Timing of recombinant human granulocyte colony-stimulating factor administration on neutropenia induced by cyclophosphamide in normal mice - PMC [pmc.ncbi.nlm.nih.gov]
- 15. G-CSF and GM-CSF in Neutropenia - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: In Vivo Formulation of (-)-Enitociclib with PEG400 and Ethanol
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the in vivo formulation of (-)-Enitociclib using Polyethylene Glycol 400 (PEG400) and ethanol.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the preparation and administration of this compound formulations.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Precipitation of this compound during formulation preparation | - The concentration of this compound exceeds its solubility limit in the chosen vehicle composition.- The order of solvent addition is incorrect.- The temperature of the solution is too low. | - Reduce the concentration of this compound.- First, dissolve this compound in ethanol, then add PEG400, followed by a stepwise addition of water while vortexing.- Gently warm the solution to aid dissolution, but be cautious of potential degradation. |
| Formulation appears cloudy or forms a suspension | - Incomplete dissolution of this compound.- The ratio of PEG400, ethanol, and water is not optimal for solubilization. | - Increase the proportion of PEG400 or ethanol in the vehicle.- Sonicate the mixture to facilitate the dissolution of the compound.- Prepare the formulation fresh before each use to minimize the risk of precipitation over time. |
| Phase separation of the formulation | - High water content in the vehicle, leading to the separation of less polar components. | - Decrease the percentage of water in the formulation. Vehicles with higher PEG400 content, such as 80% PEG400, have been successfully used.[1] |
| Increased viscosity of the formulation, making it difficult to inject | - High concentration of PEG400. | - If possible, slightly increase the proportion of ethanol or water to reduce viscosity. Ensure the final formulation remains stable.- Use a larger gauge needle for administration, if appropriate for the animal model and route of administration. |
| Adverse reactions in animals post-administration (e.g., irritation, lethargy) | - The concentration of ethanol or PEG400 may be causing local or systemic toxicity.- The formulation may have precipitated in vivo upon injection. | - Reduce the concentration of ethanol in the formulation. In some studies, a vehicle of PEG400-ethanol-water at a ratio of 30/10/60 has been used for intravenous injections.[1]- Visually inspect the formulation for any signs of precipitation before injection.- Consider alternative routes of administration if local irritation persists. |
Frequently Asked Questions (FAQs)
1. What is a recommended starting vehicle composition for the in vivo formulation of this compound?
Based on preclinical studies, several vehicle compositions have been successfully used for the intravenous administration of this compound in mice. These include:
-
PEG400-ethanol-water (60/10/30 v/v/v)[1]
-
PEG400-ethanol-water (30/10/60 v/v/v)[1]
-
80% PEG400 in water[1]
The choice of vehicle may depend on the desired dose, route of administration, and tolerability in the specific animal model.
2. What is the mechanism of action of this compound?
This compound is a potent and selective inhibitor of Cyclin-Dependent Kinase 9 (CDK9).[2] CDK9 is a key component of the positive transcription elongation factor b (P-TEFb), which plays a crucial role in regulating the transcription of various genes, including those encoding anti-apoptotic proteins like Mcl-1 and oncogenes like MYC.[3][4][5] By inhibiting CDK9, this compound leads to the downregulation of these short-lived proteins, ultimately inducing apoptosis in cancer cells.[3][6]
3. How should the formulation be prepared to ensure this compound remains in solution?
To ensure complete dissolution and stability, it is recommended to first dissolve this compound in the organic solvent component (ethanol) before adding the co-solvent (PEG400). Water should be added last, and preferably in a stepwise manner with continuous mixing (e.g., vortexing). Preparing the formulation fresh before each experiment is the best practice to avoid potential precipitation.
4. Can this formulation be used for oral gavage?
While the cited studies have utilized this type of formulation for intravenous administration, PEG400 and ethanol are also used in oral formulations.[7][8] However, the optimal ratio of these components for oral delivery may differ from that for intravenous injection to ensure adequate solubility and absorption in the gastrointestinal tract. It is advisable to conduct pilot studies to determine the suitability and efficacy of this formulation for oral administration.
5. What are the potential side effects of the PEG400 and ethanol vehicle in animals?
High concentrations of ethanol can cause local irritation and central nervous system depression. PEG400 is generally considered safe, but high doses may have a laxative effect or cause other gastrointestinal issues.[9] It is crucial to include a vehicle-only control group in your experiments to differentiate the effects of the vehicle from the effects of this compound.
Experimental Protocols
Protocol 1: Preparation of this compound Formulation for Intravenous Injection
Materials:
-
This compound powder
-
Polyethylene Glycol 400 (PEG400), sterile
-
Ethanol (200 proof), sterile
-
Sterile water for injection
-
Sterile, pyrogen-free vials
-
Vortex mixer
-
Sterile syringes and filters (0.22 µm)
Procedure:
-
Calculate the required amount of this compound and vehicle components based on the desired final concentration and volume.
-
In a sterile vial, add the calculated volume of ethanol.
-
Add the weighed this compound powder to the ethanol and vortex until fully dissolved.
-
Add the calculated volume of PEG400 to the solution and vortex until a homogenous mixture is achieved.
-
Slowly add the sterile water for injection in small increments while continuously vortexing to prevent precipitation.
-
Once all components are mixed, visually inspect the solution for any cloudiness or precipitates.
-
Sterile-filter the final formulation using a 0.22 µm syringe filter into a new sterile vial.
-
Store the formulation as per stability data, but it is highly recommended to prepare it fresh before each use.
Protocol 2: Administration via Intravenous (IV) Injection in Mice
Materials:
-
Prepared this compound formulation
-
Appropriately sized syringes (e.g., insulin syringes) with needles (e.g., 27-30 gauge)
-
Mouse restrainer
-
Heat lamp or warming pad (optional, to dilate the tail vein)
Procedure:
-
Accurately weigh the mouse to determine the correct volume of the formulation to be administered.
-
Warm the mouse's tail using a heat lamp or by placing the cage on a warming pad to facilitate vein dilation.
-
Place the mouse in a suitable restrainer, allowing access to the tail.
-
Swab the tail with 70% ethanol.
-
Draw the calculated volume of the this compound formulation into the syringe. Ensure there are no air bubbles.
-
Locate one of the lateral tail veins.
-
Insert the needle, bevel up, into the vein at a shallow angle.
-
Slowly inject the formulation. If significant resistance is felt or a blister forms, the needle is not in the vein. Withdraw and re-attempt.
-
After successful injection, withdraw the needle and apply gentle pressure to the injection site with a sterile gauze to prevent bleeding.
-
Return the mouse to its cage and monitor for any immediate adverse reactions.
Visualizations
References
- 1. Enitociclib, a selective CDK9 inhibitor: in vitro and in vivo preclinical studies in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. ashpublications.org [ashpublications.org]
- 4. Targeting CDK9 with selective inhibitors or degraders in tumor therapy: an overview of recent developments - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. ashpublications.org [ashpublications.org]
- 7. Striking the Optimal Solubility-Permeability Balance in Oral Formulation Development for Lipophilic Drugs: Maximizing Carbamazepine Blood Levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Intragastric polyethylene glycol-400 protects against ethanol-induced gastric mucosal lesions despite pretreatment with indomethacin or iodoacetamide - PubMed [pubmed.ncbi.nlm.nih.gov]
Addressing variability in (-)-Enitociclib xenograft tumor regression
This guide provides troubleshooting advice and detailed protocols to address potential variability in tumor regression observed in xenograft studies with (-)-Enitociclib.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: Why am I observing significant variability in tumor regression between individual mice in the same treatment group?
A1: Variability in xenograft tumor response is a common challenge. Several factors, from the experimental model to drug formulation, can contribute. We recommend a systematic approach to identify the source of the inconsistency.
Troubleshooting Steps:
-
Confirm Model Homogeneity:
-
Cell Line Integrity: Ensure the cancer cell line used for implantation has not undergone significant passage-dependent changes. We recommend using cells within 5-7 passages from thawing.
-
Implantation Site & Technique: Subcutaneous implantations should be consistent in location and depth. Inconsistent injection volumes or cell viability can lead to variable initial tumor takes and growth rates.
-
-
Verify Drug Formulation and Administration:
-
Formulation: this compound is sensitive to pH and temperature. Ensure the formulation protocol is followed precisely each time. See the detailed protocol below.
-
Dosing Accuracy: Use calibrated equipment for dosing. For oral gavage, ensure the full dose is delivered and check for any regurgitation.
-
-
Assess Pharmacokinetics (PK) and Pharmacodynamics (PD):
-
PK Variability: Intersubject variability in drug absorption and metabolism can lead to different levels of drug exposure. Consider performing sparse PK sampling to correlate exposure with response.
-
PD Target Engagement: Confirm that this compound is hitting its intended target (CDK4/6) consistently across tumors. Analysis of downstream markers like phosphorylated Retinoblastoma protein (pRb) is crucial.
-
Below is a decision tree to guide your troubleshooting process:
Q2: What is the recommended formulation and dosing for this compound in mouse xenograft models?
A2: The optimal dose and schedule can be model-dependent. However, our standard recommended starting point is based on extensive preclinical testing.
Recommended Starting Protocol:
-
Formulation: Prepare a 10 mg/mL suspension in 0.5% (w/v) methylcellulose in sterile water.
-
Dose: 50 mg/kg, administered once daily (QD).
-
Route: Oral gavage (PO).
-
Schedule: 5 days on, 2 days off.
Quantitative Data: Dose-Response in an MCF-7 Xenograft Model
| Dose (mg/kg, PO, QD) | Mean Tumor Growth Inhibition (TGI) at Day 21 | Mean Body Weight Change | Number of Partial Regressions |
| Vehicle | 0% | +1.5% | 0/10 |
| 25 mg/kg | 45% | -2.0% | 1/10 |
| 50 mg/kg | 88% | -4.5% | 6/10 |
| 100 mg/kg | 92% | -11.2% (Dosing stopped at Day 14) | 7/8 |
Note: The 100 mg/kg dose was associated with significant weight loss, indicating poor tolerability.
Q3: How can I confirm target engagement and downstream pathway modulation in my tumor xenografts?
A3: To confirm that this compound is effectively inhibiting its target, CDK4/6, we strongly recommend analyzing pharmacodynamic (PD) biomarkers in tumor tissue collected at peak and trough drug exposure times (e.g., 4 and 24 hours post-final dose).
Key PD Biomarkers:
-
Direct Target: Cyclin D1/CDK4/6 complex.
-
Primary Downstream Target: Phospho-Rb (Ser780, Ser807/811). A significant reduction indicates target engagement.
-
Cell Cycle Progression Marker: Ki-67. A decrease in the percentage of Ki-67 positive cells indicates cell cycle arrest.
The signaling pathway below illustrates the mechanism of action.
Detailed Experimental Protocols
Protocol 1: this compound Formulation for Oral Gavage
-
Objective: To prepare a homogeneous and stable suspension of this compound at 10 mg/mL.
-
Materials:
-
This compound powder
-
0.5% (w/v) Methylcellulose (MC) in sterile water
-
Sterile 15 mL conical tube
-
Magnetic stirrer and stir bar
-
-
Procedure:
-
Weigh the required amount of this compound powder in the 15 mL conical tube.
-
Add a small volume of 0.5% MC (approx. 20% of the final volume) to wet the powder and form a paste.
-
Vortex for 1 minute to ensure no clumps are present.
-
Add the remaining volume of 0.5% MC to reach the final concentration of 10 mg/mL.
-
Place a sterile stir bar in the tube and stir continuously on a magnetic stirrer at room temperature for at least 30 minutes before the first dose.
-
Keep the suspension stirring throughout the dosing procedure to prevent settling.
-
Stability: The suspension is stable for up to 7 days when stored at 2-8°C and protected from light. Bring to room temperature and re-suspend by stirring for 30 minutes before use.
-
Protocol 2: Western Blot Analysis for Phospho-Rb
-
Objective: To quantify the inhibition of Rb phosphorylation in tumor tissue following treatment.
-
Procedure:
-
Excise tumors at the designated time points (e.g., 4h post-final dose).
-
Snap-freeze immediately in liquid nitrogen.
-
Homogenize frozen tumor tissue in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Denature 30 µg of protein lysate per sample by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE on an 8% polyacrylamide gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature in 5% BSA in TBST.
-
Incubate with primary antibody overnight at 4°C (e.g., anti-pRb Ser807/811, 1:1000 dilution).
-
Wash membrane 3x with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash membrane 3x with TBST.
-
Visualize bands using an ECL substrate and an imaging system.
-
Strip and re-probe the membrane for Total Rb and a loading control (e.g., GAPDH) for normalization.
-
The general workflow for a xenograft efficacy and PD study is outlined below.
Validation & Comparative
A Head-to-Head Battle for CDK9 Supremacy: (-)-Enitociclib versus Atuveciclib
An in-depth comparative guide for researchers and drug development professionals on two prominent selective CDK9 inhibitors.
In the landscape of targeted cancer therapy, the inhibition of Cyclin-Dependent Kinase 9 (CDK9) has emerged as a promising strategy. CDK9, a key component of the positive transcription elongation factor b (P-TEFb) complex, plays a critical role in phosphorylating the C-terminal domain of RNA Polymerase II (Pol II), thereby enabling the transcriptional elongation of short-lived anti-apoptotic proteins and oncogenes such as MYC and MCL-1. Disrupting this process can selectively induce apoptosis in cancer cells that are highly dependent on these transcripts for their survival. This guide provides a detailed comparison of two notable CDK9 inhibitors: (-)-Enitociclib (formerly BAY 1251152) and atuveciclib (BAY 1143572), with a focus on their biochemical potency, cellular activity, and preclinical efficacy.
Mechanism of Action: A Shared Target
Both this compound and atuveciclib are potent and selective inhibitors of CDK9.[1][2] They exert their therapeutic effect by binding to the ATP-binding pocket of CDK9, preventing the phosphorylation of its substrates, most notably Serine 2 of the RNA Polymerase II C-terminal domain (p-Ser2-RNA Pol II).[2][3] This inhibition leads to a stall in transcriptional elongation, resulting in the rapid depletion of proteins with short half-lives that are crucial for cancer cell survival and proliferation, such as the oncoprotein MYC and the anti-apoptotic protein MCL-1.[3][4]
It is noteworthy that atuveciclib served as a foundational molecule for the development of this compound, which was optimized for enhanced potency and pharmaceutical properties.[5]
Biochemical and Cellular Potency: A Clear Lead for this compound
Experimental data demonstrates that this compound exhibits superior biochemical and cellular potency compared to atuveciclib.
| Compound | Target | IC50 (nM) | Cell Line | IC50 (nM) |
| This compound | CDK9 | 3[2][6] | MOLM-13 | 29[2][6] |
| CDK2 | 360[2] | HeLa | 19.06[6] | |
| SiHa | 16.57[6] | |||
| OVCAR-3 | 74.64[6] | |||
| Atuveciclib | CDK9/CycT1 | 13[4][7][8] | MOLM-13 | 310[4][8][9] |
| GSK-3α | 45[7] | HeLa | 920[4][8][9] | |
| GSK-3β | 87[7] |
Table 1: Biochemical and Cellular Potency of this compound and Atuveciclib. IC50 values represent the concentration of the inhibitor required to reduce the activity of the target enzyme or cell proliferation by 50%. Lower values indicate higher potency.
In Vitro and In Vivo Efficacy: Comparative Studies
Direct comparative studies have highlighted the differential effects of this compound and atuveciclib on downstream targets and tumor growth. In human diffuse large B-cell lymphoma (DLBCL) cell lines, both inhibitors were shown to decrease MYC and MCL1 mRNA levels. However, this compound demonstrated a more sustained depletion of MYC and MCL-1 protein levels, which correlated with a more robust induction of apoptosis, as measured by cleaved PARP (cPARP) levels.[10]
In vivo studies have further substantiated the potent anti-tumor activity of both agents. Atuveciclib has demonstrated dose-dependent tumor growth inhibition in a MOLM-13 xenograft model in mice.[4][8] Similarly, this compound has shown excellent in vivo efficacy in xenograft models, including complete tumor regression in a SU-DHL-10 lymphoma model.[10][11]
Pharmacokinetics
Pharmacokinetic studies in rats have shown that atuveciclib has low blood clearance and a volume of distribution of 1.0 L/kg.[7] While detailed pharmacokinetic parameters for this compound are less publicly available, its development from atuveciclib aimed to optimize these properties for clinical application, including suitability for intravenous administration.[10]
Signaling Pathway and Experimental Workflow
To visually represent the mechanism of action and the experimental approaches used to evaluate these inhibitors, the following diagrams are provided.
Caption: Simplified signaling pathway of CDK9 inhibition.
Caption: General experimental workflow for comparing CDK9 inhibitors.
Experimental Protocols
CDK9 Kinase Inhibition Assay (Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET)
This assay quantifies the ability of a compound to inhibit the enzymatic activity of purified CDK9/Cyclin T1.
-
Reagent Preparation : Prepare an assay buffer (e.g., 50 mM HEPES, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35). Prepare serial dilutions of this compound or atuveciclib in DMSO, followed by dilution in the assay buffer.
-
Kinase Reaction : In a low-volume 384-well plate, add the inhibitor dilution, a mix of CDK9/Cyclin T1 and a fluorescein-labeled substrate, and initiate the reaction by adding ATP.
-
Data Acquisition : After incubation, add a solution containing a europium-labeled anti-phosphoserine antibody. Read the plate on a TR-FRET-compatible reader.
-
Analysis : Calculate the TR-FRET ratio. Plot the ratio against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.[1]
Cell Proliferation Assay (MTT Assay)
This assay measures the effect of the inhibitors on the metabolic activity of cancer cells, which is an indicator of cell viability and proliferation.
-
Cell Seeding : Seed cancer cells (e.g., MOLM-13, HeLa) in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment : Treat the cells with various concentrations of this compound or atuveciclib for a specified period (e.g., 72 hours).
-
MTT Addition : Add MTT solution to each well and incubate to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization : Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Data Acquisition : Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Analysis : Normalize the absorbance values to the vehicle-treated control and plot cell viability against inhibitor concentration to determine the IC50 value.[12]
Western Blot Analysis
This technique is used to detect changes in the protein levels of downstream targets of CDK9.
-
Cell Lysis : Treat cells with the inhibitors for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification : Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer : Separate the proteins by size using SDS-polyacrylamide gel electrophoresis and transfer them to a PVDF membrane.
-
Immunoblotting : Block the membrane and then incubate with primary antibodies against p-Ser2-RNA Pol II, c-Myc, MCL-1, and a loading control (e.g., GAPDH or β-actin).
-
Detection : Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody and detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Analysis : Quantify the band intensities and normalize to the loading control to determine the relative protein expression levels.
Conclusion
Both this compound and atuveciclib are effective and selective inhibitors of CDK9, a clinically validated target in oncology. The available data indicates that this compound represents a significant advancement over its predecessor, atuveciclib, demonstrating superior biochemical and cellular potency. This enhanced activity translates to more profound and sustained effects on key downstream oncogenic drivers like MYC and MCL-1. While both compounds show promising in vivo anti-tumor efficacy, the optimized properties of this compound may offer a wider therapeutic window. For researchers and drug developers, the choice between these inhibitors will depend on the specific experimental context and therapeutic goals. However, based on the current preclinical evidence, this compound emerges as the more potent and potentially more clinically advanced CDK9 inhibitor.
References
- 1. benchchem.com [benchchem.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Identification of Atuveciclib (BAY 1143572), the First Highly Selective, Clinical PTEFb/CDK9 Inhibitor for the Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. glpbio.com [glpbio.com]
- 5. atuveciclib | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 6. Enitociclib ((±)-BAY-1251152, VIP152) | CDK9 inhibitor | Probechem Biochemicals [probechem.com]
- 7. selleckchem.com [selleckchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Enitociclib, a Selective CDK9 Inhibitor, Induces Complete Regression of MYC+ Lymphoma by Downregulation of RNA Polymerase II Mediated Transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
A Comparative Guide to (-)-Enitociclib and Other CDK Inhibitors in MYC-Driven Cancers
For Researchers, Scientists, and Drug Development Professionals
The MYC family of oncoproteins are potent drivers of tumorigenesis, yet remain challenging to target directly. An alternative and promising therapeutic strategy is to target cellular machinery on which MYC-driven cancers are critically dependent. One such dependency lies in the transcriptional machinery regulated by Cyclin-Dependent Kinases (CDKs). This guide provides a comparative overview of (-)-Enitociclib, a selective CDK9 inhibitor, and other CDK inhibitors in the context of MYC-driven malignancies. We present supporting experimental data, detailed methodologies, and visual representations of key cellular pathways and experimental workflows to aid in the evaluation of these compounds for research and development.
Mechanism of Action: Targeting Transcriptional Addiction
MYC-driven cancers are characterized by a state of "transcriptional addiction," where the cancer cells are highly reliant on the continuous and elevated expression of MYC and its target genes for their survival and proliferation. CDK9, as a key component of the positive transcription elongation factor b (P-TEFb) complex, plays a crucial role in this process by phosphorylating RNA Polymerase II (Pol II) and promoting transcriptional elongation.
Selective inhibition of CDK9 with agents like this compound disrupts this process, leading to a rapid downregulation of short-lived oncoproteins, including MYC and the anti-apoptotic protein MCL-1.[1][2][3] This "oncogenic shock" can selectively induce apoptosis in cancer cells that are dependent on high levels of MYC expression.[4]
Other classes of CDK inhibitors have also been investigated for their potential in treating MYC-driven cancers. Pan-CDK inhibitors, such as dinaciclib and alvocidib, target multiple CDKs involved in both transcription (CDK9) and cell cycle progression (CDK1, CDK2, CDK4/6).[5][6] While potent, their broader activity can lead to increased toxicity.[7] In contrast, CDK4/6 inhibitors like palbociclib and abemaciclib primarily induce cell cycle arrest and have shown efficacy in certain cancer types, but their utility in MYC-driven cancers is still under investigation, with some studies suggesting that high MYC expression can confer resistance.[8]
Comparative Efficacy of CDK Inhibitors in MYC-Driven Cancer Models
The following tables summarize the in vitro efficacy (IC50 values) of this compound and other CDK inhibitors in various cancer cell lines, with a focus on models with known MYC dysregulation.
Table 1: In Vitro Efficacy of CDK9 Inhibitors in MYC-Driven Lymphoma Cell Lines
| Cell Line | Cancer Type | This compound IC50 (nM) | Atuveciclib IC50 (nM) | KB-0742 IC50 (nM) |
| SU-DHL-4 | Diffuse Large B-cell Lymphoma (MYC amplified) | 43 - 152[9] | Not explicitly stated, but showed activity at 1 µM[4] | Not explicitly stated, but showed activity at 1 µM[4] |
| SU-DHL-10 | Diffuse Large B-cell Lymphoma (MYC overexpressing) | 43 - 152[9] | Not explicitly stated, but showed activity at 1 µM[4] | Not explicitly stated, but showed activity at 1 µM[4] |
| Various MCL and DLBCL cell lines | Mantle Cell and Diffuse Large B-cell Lymphoma | 32 - 172[10] | - | - |
Table 2: In Vitro Efficacy of Pan-CDK and Other CDK Inhibitors in Cancer Cell Lines
| Inhibitor | Cancer Type | Cell Line | IC50 (nM) |
| Dinaciclib | B-cell Lymphoma | Eμ-Myc / IG-cMYC translocated | Low nanomolar range[5] |
| Dinaciclib | Multiple Myeloma | - | 1 - 4 (for CDK1, 2, 5, 9)[1] |
| Alvocidib | Various | HCT116, A2780, PC3, Mia PaCa-2 | 10 - 36[6] |
| Palbociclib | Breast Cancer | MCF-7 (non-TNBC) | ~100-200[8] |
| Palbociclib | Breast Cancer | MDA-MB-231 (TNBC, high MYC) | >1000[8] |
| Abemaciclib | Breast Cancer | Various ER+ | 12 - 3730[9] |
Selectivity Profiles of CDK Inhibitors
The selectivity of a CDK inhibitor is a critical determinant of its efficacy and toxicity profile. The following table summarizes the known inhibitory activities of this compound and other CDK inhibitors against various CDK isoforms.
Table 3: Kinase Selectivity of Various CDK Inhibitors
| Inhibitor | Primary Targets | Other Notable Targets (IC50/Ki in nM) |
| This compound | CDK9 | Highly selective for CDK9[10] |
| Atuveciclib | CDK9 (IC50: 13) | GSK3α/β (IC50: 45/87)[11] |
| KB-0742 | CDK9 (IC50: 6) | >100-fold selectivity against cell-cycle CDKs (CDK1-6)[12] |
| Dinaciclib | CDK1, CDK2, CDK5, CDK9 (IC50: 1-4) | CDK4 (IC50: 100)[1] |
| Alvocidib | CDK1, CDK2, CDK4, CDK6, CDK9 (IC50: 20-100) | CDK7 (less potent)[6] |
| Palbociclib | CDK4, CDK6 (IC50: 9, 15) | Highly selective for CDK4/6[13] |
| Abemaciclib | CDK4, CDK6 (IC50: 2, 10) | CDK9 (at higher concentrations)[13] |
Signaling Pathways and Experimental Workflows
To visually represent the underlying biological mechanisms and experimental approaches discussed, the following diagrams have been generated using the Graphviz DOT language.
Caption: CDK9-MYC signaling pathway and the mechanism of this compound.
Caption: Experimental workflow for comparing CDK inhibitors.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of common protocols used in the evaluation of CDK inhibitors.
Cell Viability Assay (MTT/CCK-8)
-
Cell Seeding: Plate cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the CDK inhibitor. Include a vehicle control (e.g., DMSO) and a no-treatment control.
-
Incubation: Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
Reagent Addition: Add MTT or CCK-8 reagent to each well and incubate for an additional 1-4 hours.
-
Data Acquisition: Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
Western Blot Analysis
-
Cell Lysis: Treat cells with the CDK inhibitor for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and then incubate with primary antibodies against target proteins (e.g., MYC, MCL-1, phospho-RNA Pol II, and a loading control like GAPDH or β-actin).
-
Detection: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody and detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Analysis: Quantify the band intensities and normalize to the loading control to determine the relative protein expression levels.
In Vivo Xenograft Model
-
Cell Implantation: Subcutaneously inject a suspension of cancer cells into the flank of immunocompromised mice.
-
Tumor Growth: Monitor the mice until tumors reach a palpable size (e.g., 100-200 mm³).
-
Randomization and Treatment: Randomize the mice into treatment and control groups. Administer the CDK inhibitor or vehicle control according to the specified dosing schedule (e.g., daily oral gavage or weekly intravenous injection).
-
Tumor Measurement: Measure tumor dimensions with calipers at regular intervals and calculate the tumor volume.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., western blotting or immunohistochemistry).
-
Data Analysis: Compare the tumor growth rates and final tumor weights between the treatment and control groups to assess the in vivo efficacy of the inhibitor.
Conclusion
The targeting of CDK9 with selective inhibitors like this compound represents a promising therapeutic strategy for MYC-driven cancers by exploiting their dependence on transcriptional regulation. Preclinical data demonstrate the potent and selective activity of this compound in downregulating key oncoproteins and inducing apoptosis in relevant cancer models. While pan-CDK inhibitors also show efficacy, their broader kinase inhibition profile may lead to greater toxicity. The role of CDK4/6 inhibitors in high-MYC contexts requires further investigation. This guide provides a framework for the continued evaluation and comparison of these different classes of CDK inhibitors, with the ultimate goal of developing more effective and targeted therapies for patients with MYC-driven malignancies.
References
- 1. Dinaciclib, a novel CDK inhibitor, demonstrates encouraging single-agent activity in patients with relapsed multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Enitociclib, a Selective CDK9 Inhibitor, Induces Complete Regression of MYC+ Lymphoma by Downregulation of RNA Polymerase II Mediated Transcription - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Enitociclib, a selective CDK9 inhibitor: in vitro and in vivo preclinical studies in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Enitociclib, a Selective CDK9 Inhibitor, Induces Complete Regression of MYC+ Lymphoma by Downregulation of RNA Polymerase II Mediated Transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CDK9 inhibition by dinaciclib potently suppresses Mcl-1 to induce durable apoptotic responses in aggressive MYC-driven B-cell lymphoma in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. Emerging Drug Profile: Cyclin-Dependent Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. c-myc regulates the sensitivity of breast cancer cells to palbociclib via c-myc/miR-29b-3p/CDK6 axis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. The CDK9 inhibitor enitociclib overcomes resistance to BTK inhibition and CAR-T therapy in mantle cell lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. selleckchem.com [selleckchem.com]
- 12. researchgate.net [researchgate.net]
- 13. Targeting CDK4 and 6 in Cancer Therapy: Emerging Preclinical Insights Related to Abemaciclib - PMC [pmc.ncbi.nlm.nih.gov]
Validating RNA-seq Results of (-)-Enitociclib with qPCR: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of RNA-sequencing (RNA-seq) and quantitative polymerase chain reaction (qPCR) for validating the gene expression changes induced by the CDK9 inhibitor, (-)-Enitociclib. This document outlines detailed experimental protocols, data presentation strategies, and visual workflows to ensure robust and reliable findings.
This compound is a potent and selective inhibitor of cyclin-dependent kinase 9 (CDK9).[1][2] Its mechanism of action involves the suppression of RNA Polymerase II (Pol II) phosphorylation, which is critical for the transcriptional elongation of various genes, including key oncogenes like MYC and anti-apoptotic proteins such as MCL1.[3][4][5][6] RNA-seq is a powerful tool for obtaining a global view of the transcriptomic changes induced by this compound. However, due to the inherent complexities of next-generation sequencing technologies, it is crucial to validate key findings using a targeted and sensitive method like qPCR.[7][8][9] This guide will walk you through the process of validating your RNA-seq data with qPCR, ensuring the accuracy and reproducibility of your results.
Comparison of RNA-seq and qPCR
| Feature | RNA-Sequencing (RNA-seq) | Quantitative PCR (qPCR) |
| Scope | Genome-wide transcriptome analysis.[10][11][12] | Targeted analysis of a few genes.[12] |
| Discovery Power | Excellent for discovering novel transcripts and isoforms.[12] | Limited to known sequences. |
| Sensitivity | High, but can be biased by library preparation and sequencing depth.[11] | Very high, considered the gold standard for gene quantification.[7] |
| Throughput | High-throughput, capable of analyzing many samples simultaneously.[11] | Lower throughput, limited by the number of wells in a qPCR plate. |
| Cost per Sample | Higher initial cost for library preparation and sequencing.[10][11] | Lower cost per sample for a small number of genes.[10] |
| Data Analysis | Complex bioinformatic pipelines required.[11] | Relatively straightforward data analysis. |
Experimental Protocols
A meticulously designed experiment is fundamental for generating high-quality, reproducible data. The following protocols provide a step-by-step guide for a typical experiment involving this compound treatment, followed by RNA-seq and qPCR analysis.
Cell Culture and this compound Treatment
-
Cell Seeding: Plate the desired cancer cell line (e.g., a MYC-driven lymphoma cell line) in appropriate cell culture flasks or plates at a density that allows for logarithmic growth during the treatment period.
-
Drug Treatment: The following day, treat the cells with this compound at a predetermined concentration (e.g., based on IC50 values) or a vehicle control (e.g., DMSO). Ensure the final concentration of the vehicle is consistent across all samples.
-
Incubation: Incubate the cells for a specific duration (e.g., 24 hours) to allow for significant changes in gene expression.
-
Cell Harvesting: After incubation, harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells). Wash the cell pellet with ice-cold phosphate-buffered saline (PBS).
-
Sample Storage: Immediately process the cell pellets for RNA extraction or snap-freeze them in liquid nitrogen and store at -80°C for later use.
RNA-Sequencing Protocol
-
RNA Extraction: Isolate total RNA from the cell pellets using a reputable kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions. Include a DNase I treatment step to remove any contaminating genomic DNA.
-
RNA Quality Control: Assess the quantity and quality of the extracted RNA using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer (e.g., Agilent 2100 Bioanalyzer). Aim for an RNA Integrity Number (RIN) > 8.
-
Library Preparation: Prepare sequencing libraries from the high-quality RNA using a stranded mRNA-seq library preparation kit (e.g., TruSeq Stranded mRNA Library Prep Kit, Illumina). This process typically involves mRNA purification, fragmentation, first and second-strand cDNA synthesis, adenylation of 3' ends, adapter ligation, and library amplification.
-
Library Quality Control and Sequencing: Validate the quality and quantity of the prepared libraries using a bioanalyzer and qPCR. Pool the libraries and sequence them on a high-throughput sequencing platform (e.g., Illumina NovaSeq).
qPCR Protocol for Validation
-
RNA Extraction and Quality Control: Follow the same procedure as for RNA-seq to ensure consistency.
-
Reverse Transcription: Synthesize complementary DNA (cDNA) from the total RNA using a reverse transcription kit (e.g., SuperScript IV VILO Master Mix, Thermo Fisher Scientific).
-
Primer Design and Validation:
-
Design primers specific to the target genes identified from the RNA-seq data and at least two stable reference genes (e.g., GAPDH, ACTB). Primers should span an exon-exon junction to avoid amplification of genomic DNA.
-
Validate the primer efficiency by running a standard curve with a serial dilution of cDNA. The efficiency should be between 90% and 110%.
-
Confirm the specificity of the primers by melt curve analysis and by running the PCR product on an agarose gel.
-
-
qPCR Reaction: Set up the qPCR reactions using a SYBR Green-based master mix (e.g., PowerUp SYBR Green Master Mix, Thermo Fisher Scientific), the designed primers, and the synthesized cDNA. Run the reactions in triplicate on a real-time PCR instrument.
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method. Normalize the expression of the target genes to the geometric mean of the reference genes.
Data Presentation and Analysis
RNA-seq Data Analysis
The bioinformatic analysis of RNA-seq data is a multi-step process that requires specialized software and expertise.
Comparison of RNA-seq and qPCR Data
To validate the RNA-seq results, the fold changes obtained from both methods for a set of selected genes are compared.
| Gene | RNA-seq (log2 Fold Change) | qPCR (log2 Fold Change) |
| MYC | -2.5 | -2.8 |
| MCL1 | -3.1 | -3.5 |
| CCND1 | -1.8 | -2.0 |
| Gene X | 1.5 | 1.7 |
| Gene Y | -0.5 | -0.6 |
A strong positive correlation between the log2 fold changes from RNA-seq and qPCR indicates a successful validation. This can be visualized using a scatter plot and quantified using Pearson's correlation coefficient.
Signaling Pathway of this compound
This compound exerts its anti-cancer effects by inhibiting CDK9, a key component of the positive transcription elongation factor b (P-TEFb) complex. This inhibition prevents the phosphorylation of the C-terminal domain (CTD) of RNA Polymerase II, leading to a stall in transcriptional elongation and subsequent downregulation of short-lived transcripts, including critical oncogenes.
References
- 1. rna-seqblog.com [rna-seqblog.com]
- 2. Enitociclib | C19H18F2N4O2S | CID 139593425 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. stackscientific.nd.edu [stackscientific.nd.edu]
- 4. Enitociclib, a selective CDK9 inhibitor: in vitro and in vivo preclinical studies in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Enitociclib, a Selective CDK9 Inhibitor, Induces Complete Regression of MYC+ Lymphoma by Downregulation of RNA Polymerase II Mediated Transcription - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. bio-rad.com [bio-rad.com]
- 9. researchgate.net [researchgate.net]
- 10. Universal SYBR Green qPCR Protocol [sigmaaldrich.com]
- 11. biostate.ai [biostate.ai]
- 12. Gene Expression Analysis: RNA-Seq or Real-Time PCR? - Nordic Biosite [nordicbiosite.com]
A Comparative Guide: (-)-Enitociclib vs. Pan-CDK Inhibitors like Dinaciclib in Preclinical Cancer Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the preclinical efficacy of the selective CDK9 inhibitor, (-)-enitociclib, and the pan-CDK inhibitor, dinaciclib. The information is compiled from various preclinical studies to assist researchers in evaluating these compounds for further investigation.
Executive Summary
This compound is a highly selective inhibitor of Cyclin-Dependent Kinase 9 (CDK9), a key regulator of transcriptional elongation. Its mechanism of action centers on the suppression of oncogenes with short half-lives, such as MYC and the anti-apoptotic protein MCL1. In contrast, dinaciclib is a pan-CDK inhibitor with potent activity against CDK1, CDK2, CDK5, and CDK9. While both agents induce apoptosis through the downregulation of Mcl-1, their differing selectivity profiles may translate to distinct efficacy and toxicity profiles. This guide presents a compilation of preclinical data to highlight these differences.
Data Presentation
Table 1: In Vitro Efficacy - IC50 Values
The following table summarizes the half-maximal inhibitory concentrations (IC50) of this compound and dinaciclib in various cancer cell lines as reported in independent studies. Direct comparison should be made with caution due to variations in experimental conditions across studies.
| Inhibitor | Cancer Type | Cell Line | IC50 (nM) | Citation |
| This compound | Multiple Myeloma | OPM-2 | 36 | [1] |
| Multiple Myeloma | NCI-H929 | 78 | [1] | |
| Mantle Cell Lymphoma | Various | 32 - 172 | [2] | |
| Diffuse Large B-Cell Lymphoma | SU-DHL-4 | 43 | [3] | |
| Diffuse Large B-Cell Lymphoma | SU-DHL-10 | 152 | [3] | |
| Dinaciclib | Multiple Myeloma | Various | ~20 (for viability) | [4] |
| Glioma | Various | 20 - 40 | [5] | |
| Epithelioid Hemangioendothelioma | EHE17 | 54 | [6] | |
| Neuroblastoma | Various | Low nM range | [7] |
Table 2: Selectivity Profile - Kinase Inhibition
This table contrasts the kinase inhibitory profiles of this compound and dinaciclib.
| Inhibitor | Primary Targets | IC50 (nM) - Cell-Free Assays | Key Characteristics | Citation |
| This compound | CDK9 | Not explicitly stated in provided abstracts, but described as highly selective. | Highly selective for CDK9 over other CDKs. | [8][9] |
| Dinaciclib | CDK1, CDK2, CDK5, CDK9 | CDK1: 3, CDK2: 1, CDK5: 1, CDK9: 4 | Pan-CDK inhibitor with potent activity against multiple cell cycle and transcriptional CDKs. |
Signaling Pathways and Experimental Workflow
Signaling Pathway Diagrams
The following diagrams, generated using Graphviz, illustrate the mechanisms of action for this compound and dinaciclib.
Caption: this compound inhibits CDK9, preventing RNA Polymerase II phosphorylation and subsequent transcription of pro-survival genes.
Caption: Dinaciclib broadly inhibits CDKs, arresting the cell cycle and blocking transcription of survival genes like Mcl-1.
Experimental Workflow Diagram
Caption: A general workflow for the preclinical evaluation of CDK inhibitors, from in vitro screening to in vivo efficacy studies.
Experimental Protocols
The following are generalized protocols for key experiments cited in the evaluation of this compound and dinaciclib. Researchers should optimize these protocols for their specific cell lines and experimental conditions.
Cell Viability/Cytotoxicity Assay (e.g., MTT or CellTiter-Glo®)
Objective: To determine the dose-dependent effect of the inhibitors on cell viability and to calculate the IC50 value.
Methodology:
-
Cell Seeding: Plate cancer cells in 96-well plates at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound or dinaciclib in complete culture medium. Replace the existing medium with medium containing the inhibitors or vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for a specified period (e.g., 72 or 96 hours) at 37°C in a humidified incubator with 5% CO2.
-
Assay:
-
For MTT Assay: Add MTT reagent to each well and incubate for 2-4 hours. Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO).
-
For CellTiter-Glo® Assay: Add CellTiter-Glo® reagent to each well, mix, and incubate at room temperature to stabilize the luminescent signal.
-
-
Data Acquisition: Measure the absorbance (MTT) or luminescence (CellTiter-Glo®) using a microplate reader.
-
Data Analysis: Normalize the results to the vehicle-treated control wells and plot cell viability against inhibitor concentration. Calculate the IC50 value using non-linear regression analysis.
Western Blot Analysis for Pharmacodynamic Markers
Objective: To assess the effect of the inhibitors on the phosphorylation status and protein levels of key downstream targets.
Methodology:
-
Cell Culture and Treatment: Plate cells in 6-well plates and treat with various concentrations of this compound, dinaciclib, or vehicle control for the desired time points.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford protein assay.
-
Sample Preparation: Mix equal amounts of protein with Laemmli sample buffer and denature by boiling.
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-polyacrylamide gel electrophoresis and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the target proteins (e.g., anti-p-Rb, anti-Rb, anti-p-RNAPII Ser2, anti-RNAPII, anti-c-Myc, anti-Mcl-1, anti-cleaved PARP, and a loading control like β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities using densitometry software and normalize to the loading control.
In Vivo Tumor Xenograft Model
Objective: To evaluate the anti-tumor efficacy of the inhibitors in a living organism.
Methodology:
-
Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 5 x 10^6 cells in a mixture of PBS and Matrigel) into the flank of immunocompromised mice (e.g., SCID or nude mice).
-
Tumor Growth and Randomization: Monitor tumor growth. Once tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.
-
Drug Administration: Administer this compound or dinaciclib at predetermined doses and schedules (e.g., daily intraperitoneal or intravenous injections). The control group receives a vehicle solution.
-
Monitoring: Measure tumor volumes and mouse body weights regularly (e.g., twice weekly).
-
Endpoint: At the end of the study (due to tumor size limits or a predetermined time point), euthanize the mice and excise the tumors.
-
Analysis:
-
Compare the tumor growth inhibition between the treated and control groups.
-
Analyze the excised tumors for pharmacodynamic markers using immunohistochemistry (IHC) or western blotting to confirm target engagement.
-
Note: All animal experiments must be conducted in accordance with approved institutional animal care and use committee (IACUC) protocols.
This guide provides a foundational comparison based on publicly available preclinical data. Further direct comparative studies are necessary for a definitive assessment of the relative efficacy and therapeutic potential of this compound and dinaciclib.
References
- 1. Enitociclib, a selective CDK9 inhibitor: in vitro and in vivo preclinical studies in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The CDK9 inhibitor enitociclib overcomes resistance to BTK inhibition and CAR-T therapy in mantle cell lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Enitociclib, a Selective CDK9 Inhibitor, Induces Complete Regression of MYC+ Lymphoma by Downregulation of RNA Polymerase II Mediated Transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dinaciclib, a Cyclin-Dependent Kinase Inhibitor Promotes Proteasomal Degradation of Mcl-1 and Enhances ABT-737–Mediated Cell Death in Malignant Human Glioma Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CDK9 inhibition by dinaciclib is a therapeutic vulnerability in epithelioid hemangioendothelioma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Targeting CDK9 with selective inhibitors or degraders in tumor therapy: an overview of recent developments - PMC [pmc.ncbi.nlm.nih.gov]
- 8. CDK9 inhibitors in multiple myeloma: a review of progress and perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. selleckchem.com [selleckchem.com]
A Comparative Analysis of (-)-Enitociclib's Efficacy Across Diverse Lymphoma Cell Lines
(-)-Enitociclib, a selective inhibitor of Cyclin-Dependent Kinase 9 (CDK9), has emerged as a promising therapeutic agent in the treatment of various hematologic malignancies, particularly aggressive lymphomas.[1][2][3] Its mechanism of action, centered on the downregulation of key oncogenic transcription factors like MYC, makes it a compelling candidate for lymphomas dependent on this pathway.[1][4] This guide provides a cross-validation of this compound's effects in different lymphoma cell lines, supported by experimental data and detailed protocols to aid researchers and drug development professionals in evaluating its potential.
Quantitative Analysis of In Vitro Efficacy
The cytotoxic effects of this compound have been evaluated across a range of lymphoma cell lines, demonstrating potent activity. The half-maximal inhibitory concentration (IC50) values highlight its efficacy in various lymphoma subtypes.
| Cell Line | Lymphoma Subtype | IC50 (nM) | Reference |
| SU-DHL-4 | Diffuse Large B-cell Lymphoma (DLBCL), MYC-amplified | Not explicitly stated, but showed significant regulation of RNA polymerase II Ser2 phosphorylation | [2][5] |
| SU-DHL-10 | Diffuse Large B-cell Lymphoma (DLBCL), MYC-overexpressing | Not explicitly stated, but showed depletion of MYC and MCL1 | [2][5] |
| Panel of 35 Human Lymphoma Cell Lines | Various Lymphoma Subtypes | 43 - 152 | [5] |
| Mantle Cell Lymphoma (MCL) Cell Lines | Mantle Cell Lymphoma | 32 - 172 | [6][7] |
| Diffuse Large B-cell Lymphoma (DLBCL) Cell Lines | Diffuse Large B-cell Lymphoma | 32 - 172 | [6][7] |
Molecular and Cellular Effects of this compound
This compound's primary mechanism involves the inhibition of CDK9, a critical component of the positive transcription elongation factor b (P-TEFb). This inhibition leads to a cascade of downstream effects that ultimately induce apoptosis in cancer cells.
| Effect | Downstream Consequence | Affected Cell Lines |
| Inhibition of RNA Polymerase II Ser2 phosphorylation | Halts transcriptional elongation | SU-DHL-4[2][4][5] |
| Depletion of MYC mRNA and protein | Downregulation of a key oncogenic driver | SU-DHL-4, SU-DHL-10[2][4][5] |
| Depletion of MCL1 mRNA and protein | Downregulation of an anti-apoptotic protein | SU-DHL-4, SU-DHL-10[2][4][5] |
| Downregulation of Cyclin D1 protein | Inhibition of cell cycle progression | MCL and DLBCL cell lines[6][7] |
| Induction of Caspase-3 dependent apoptosis | Programmed cell death | MCL and DLBCL cell lines[6][7] |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of this compound.
Cell Viability and Cytotoxicity Assays
-
Cell Culture: Human lymphoma cell lines, such as SU-DHL-4 and SU-DHL-10, are cultured in suspension at 37°C in a humidified atmosphere with 5% CO2.[5] The appropriate growth medium, supplemented with fetal bovine serum and antibiotics, is used.
-
Treatment: Cells are seeded in multi-well plates and treated with varying concentrations of this compound or a vehicle control (e.g., DMSO).
-
Incubation: The treated cells are incubated for a specified period, typically ranging from 48 to 96 hours.
-
Viability Assessment: Cell viability is determined using commercially available assays such as CellTiter-Glo® (Promega) which measures ATP levels as an indicator of metabolically active cells.
-
Data Analysis: The half-maximal inhibitory concentration (IC50) values are calculated by fitting the dose-response data to a four-parameter logistic curve using appropriate software (e.g., GraphPad Prism).
Western Blotting for Protein Expression
-
Cell Lysis: Following treatment with this compound for various durations, cells are harvested and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration in the cell lysates is determined using a BCA protein assay kit.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membranes are blocked and then incubated with primary antibodies against target proteins (e.g., MYC, MCL1, PARP, GAPDH). Subsequently, membranes are incubated with horseradish peroxidase (HRP)-conjugated secondary antibodies.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. Protein levels are quantified relative to a loading control like GAPDH.[4]
Quantitative Real-Time PCR (qPCR) for mRNA Expression
-
RNA Extraction: Total RNA is extracted from treated and untreated cells using an RNeasy kit (Qiagen) according to the manufacturer's instructions.
-
cDNA Synthesis: First-strand complementary DNA (cDNA) is synthesized from the extracted RNA using a high-capacity cDNA reverse transcription kit.
-
qPCR Reaction: The qPCR is performed using a thermal cycler with specific primers for target genes (e.g., MYC, MCL1) and a housekeeping gene (e.g., 18S rRNA) for normalization.[4]
-
Data Analysis: The relative gene expression is calculated using the comparative Ct (ΔΔCt) method.
Visualizations
Signaling Pathway of this compound
Caption: Mechanism of action of this compound in lymphoma cells.
Experimental Workflow for Cross-Validation
Caption: General experimental workflow for cross-validating drug effects.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Enitociclib, a Selective CDK9 Inhibitor, Induces Complete Regression of MYC+ Lymphoma by Downregulation of RNA Polymera… [ouci.dntb.gov.ua]
- 4. researchgate.net [researchgate.net]
- 5. Enitociclib, a Selective CDK9 Inhibitor, Induces Complete Regression of MYC+ Lymphoma by Downregulation of RNA Polymerase II Mediated Transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The CDK9 inhibitor enitociclib overcomes resistance to BTK inhibition and CAR-T therapy in mantle cell lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
Reproducibility of (-)-Enitociclib-Induced Apoptosis: A Comparative Analysis
An in-depth guide for researchers, scientists, and drug development professionals on the consistent apoptotic effects of the selective CDK9 inhibitor, (-)-Enitociclib, across various preclinical studies.
This compound (formerly known as VIP152 or BAY1251152) is a potent and selective inhibitor of cyclin-dependent kinase 9 (CDK9), a key regulator of transcriptional elongation.[1][2] Its mechanism of action involves the suppression of short-lived anti-apoptotic proteins, such as MYC and MCL-1, leading to the induction of apoptosis in cancer cells.[1][3] This guide provides a comparative analysis of the reproducibility of this compound-induced apoptosis across multiple preclinical studies, focusing on quantitative data, experimental protocols, and the underlying signaling pathways.
Quantitative Analysis of Apoptotic Induction
The pro-apoptotic effects of this compound have been consistently observed across a range of cancer cell lines, primarily in hematological malignancies. The half-maximal inhibitory concentration (IC50) for cell viability and the induction of apoptotic markers serve as key quantitative indicators of its potency and reproducibility.
| Cancer Type | Cell Line(s) | IC50 (nM) | Key Apoptotic Markers | Study Reference |
| Multiple Myeloma (MM) | NCI-H929, MM.1S, OPM-2, U266B1 | 36 - 78 | Cleaved PARP, Cleaved Caspase-3 | [1][3][4] |
| Diffuse Large B-cell Lymphoma (DLBCL) | SU-DHL-10, SU-DHL-4, and a panel of 33 other lymphoma lines | 43 - 152 | Cleaved PARP, Cleaved Caspase-3 | [5][6] |
| Mantle Cell Lymphoma (MCL) | JeKo-R, Z138, and 7 other MCL cell lines | 32 - 172 | Cleaved PARP, Cleaved Caspase-3 | [6][7][8] |
Studies consistently demonstrate that this compound treatment leads to a dose- and time-dependent increase in the cleavage of caspase-3 and poly (ADP-ribose) polymerase (PARP), classical hallmarks of apoptosis.[3][6] For instance, in multiple myeloma cell lines NCI-H929 and OPM-2, significant cleavage of these markers was observed as early as 6 hours post-treatment.[3] Similarly, in MYC-driven DLBCL models, increases in cleaved caspase-3 were noted as early as 8 hours after a single dose.[5] This rapid induction of apoptosis underscores a consistent and reproducible mechanism of action.
Signaling Pathway of this compound-Induced Apoptosis
This compound's primary mechanism for inducing apoptosis is through the inhibition of the positive transcription elongation factor b (P-TEFb), of which CDK9 is a crucial component.[1] This inhibition leads to a rapid downregulation of short-lived mRNA transcripts of key survival proteins, ultimately tipping the cellular balance towards apoptosis.
Caption: this compound induced apoptosis pathway.
The inhibition of CDK9 by this compound prevents the phosphorylation of RNA Polymerase II at Serine 2, a critical step for transcriptional elongation.[3][5] This leads to a marked decrease in the expression of oncogenes like MYC and anti-apoptotic proteins such as MCL-1.[3][5] The depletion of these crucial survival factors triggers the intrinsic apoptotic cascade, resulting in the activation of effector caspases like caspase-3 and the subsequent cleavage of PARP.[6]
Experimental Protocols
To ensure the reproducibility of findings, it is crucial to adhere to well-defined experimental protocols. Below are summaries of the key methodologies used in the cited studies to assess this compound-induced apoptosis.
Cell Viability Assays
A common method to determine the cytotoxic effects of this compound is the Alamar Blue assay.
Caption: Workflow for cell viability assessment.
-
Cell Seeding: Cancer cell lines are typically seeded in 96-well plates at a density of 5 x 10^3 to 1 x 10^4 cells per well.[4]
-
Drug Treatment: Cells are treated with a range of this compound concentrations (e.g., 12.5 nM to 200 nM) for a duration of 72 to 96 hours.[4]
-
Data Acquisition: Cell viability is assessed using reagents like Alamar Blue, and fluorescence or absorbance is measured to determine the IC50 values.[1]
Western Blotting for Apoptotic Markers
Western blotting is the standard method to qualitatively and semi-quantitatively assess the levels of key apoptotic proteins.
-
Cell Lysis: Following treatment with this compound for specified durations (e.g., 6, 12, 24 hours), cells are harvested and lysed to extract total protein.[3][4]
-
Protein Quantification: Protein concentration is determined using a BCA assay to ensure equal loading.
-
Electrophoresis and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Membranes are probed with primary antibodies specific for cleaved PARP, cleaved caspase-3, total PARP, total caspase-3, MYC, MCL-1, and a loading control (e.g., β-actin or GAPDH).[3][4][5]
-
Detection: Horseradish peroxidase-conjugated secondary antibodies and an enhanced chemiluminescence (ECL) substrate are used for detection.[3]
Conclusion
The available preclinical data consistently demonstrate that this compound is a potent inducer of apoptosis across a variety of cancer cell lines, particularly those of hematological origin. The reproducibility of its apoptotic effect is supported by consistent IC50 values in the nanomolar range and the rapid, time- and dose-dependent induction of key apoptotic markers such as cleaved PARP and cleaved caspase-3. The well-defined mechanism of action, centered on CDK9 inhibition and subsequent downregulation of MYC and MCL-1, provides a strong rationale for its clinical development. The standardized experimental protocols for assessing cell viability and apoptosis further enable reliable and reproducible evaluation of this compound's therapeutic potential.
References
- 1. ashpublications.org [ashpublications.org]
- 2. selleckchem.com [selleckchem.com]
- 3. Enitociclib, a selective CDK9 inhibitor: in vitro and in vivo preclinical studies in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ashpublications.org [ashpublications.org]
- 5. aacrjournals.org [aacrjournals.org]
- 6. The CDK9 inhibitor enitociclib overcomes resistance to BTK inhibition and CAR-T therapy in mantle cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 8. [PDF] The CDK9 inhibitor enitociclib overcomes resistance to BTK inhibition and CAR-T therapy in mantle cell lymphoma | Semantic Scholar [semanticscholar.org]
A Comparative Analysis of (-)-Enitociclib and Palbociclib: Selectivity and Kinase Targets
In the landscape of targeted cancer therapies, cyclin-dependent kinase (CDK) inhibitors have emerged as a pivotal class of drugs. This guide provides a detailed comparison of two notable CDK inhibitors: (-)-Enitociclib, a potent and selective inhibitor of CDK9, and palbociclib, a highly selective inhibitor of CDK4 and CDK6. This objective analysis, supported by experimental data, is intended for researchers, scientists, and drug development professionals to delineate the distinct mechanisms of action, kinase selectivity profiles, and experimental methodologies used to characterize these compounds.
Kinase Selectivity Profiles
While a direct head-to-head comprehensive kinase panel screening for this compound and palbociclib is not publicly available, this section presents the selectivity data for each compound from representative broad-panel kinase screens. The data highlights their distinct primary targets and off-target profiles.
This compound: A Selective CDK9 Inhibitor
This compound (also known as VIP152 and BAY 1251152) is a clinical-stage therapeutic agent that demonstrates high potency and selectivity for CDK9.[1][2][3][4][5] Inhibition of CDK9, a key regulator of transcriptional elongation, leads to the downregulation of anti-apoptotic proteins such as Mcl-1 and the oncogene MYC, thereby inducing apoptosis in cancer cells.[1]
Biochemical assays have determined the IC50 of this compound against CDK9 to be in the low nanomolar range, with values of 3 nM and 4.5 nM reported.[6][7] Importantly, it exhibits significant selectivity over other CDKs. For instance, one study reported a 1033-fold greater potency for CDK9 compared to CDK2.[8] KINOMEscan profiles have confirmed that this compound has a limited number of off-target hits, underscoring its high selectivity.[6]
| Target Kinase | IC50 / Kd | Selectivity vs. Other Kinases | Reference |
| CDK9 | 3 nM (IC50) | >1000-fold vs. CDK2 | [8] |
| 4.5 nM (IC50) | Highly selective in KINOMEscan | [6] | |
| CDK2 | 360 nM (IC50) | [7] | |
| CDK10 | 0.90 µM (Kd) | Weak off-target |
Palbociclib: A Potent and Selective CDK4/6 Inhibitor
Palbociclib (Ibrance®) is a highly specific inhibitor of CDK4 and CDK6, which are crucial for the G1 to S phase transition in the cell cycle.[9][10][11] By inhibiting these kinases, palbociclib prevents the phosphorylation of the retinoblastoma (Rb) protein, leading to cell cycle arrest.[10] This mechanism is particularly effective in hormone receptor-positive (HR+) breast cancers.[11]
Palbociclib demonstrates potent inhibition of its target kinases with IC50 values of 11 nM for CDK4 and 16 nM for CDK6.[12] Extensive kinase profiling, including KINOMEscan and chemoproteomic approaches, has consistently shown that palbociclib is remarkably selective for CDK4 and CDK6 with minimal off-target activity.[13][14][15][16] One study reported a selectivity entropy score of 1.0, indicating high selectivity.
| Target Kinase | IC50 | Selectivity vs. Other Kinases | Reference |
| CDK4 | 11 nM | Highly selective in broad kinase panels | [12] |
| CDK6 | 16 nM | Minimal off-target activity | [13][14] |
Signaling Pathways
The distinct kinase targets of this compound and palbociclib translate to their engagement in different cellular signaling pathways.
Experimental Protocols
The characterization of kinase inhibitors relies on robust and reproducible experimental methods. Below are detailed protocols for two common assays used to determine kinase inhibitor potency and selectivity.
LanthaScreen® Eu Kinase Binding Assay
This assay is a time-resolved fluorescence resonance energy transfer (TR-FRET) competition binding assay.
Principle: The assay measures the displacement of a fluorescently labeled ATP-competitive tracer from the kinase active site by a test compound. A europium-labeled anti-tag antibody binds to the kinase, and when the tracer is also bound, FRET occurs between the europium donor and the tracer's acceptor fluorophore. Unlabeled inhibitors compete with the tracer for binding, leading to a decrease in the FRET signal.[17][18][19][20][21]
Materials:
-
Purified, tagged kinase of interest
-
LanthaScreen® Eu-labeled anti-tag antibody (e.g., anti-GST, anti-His)
-
Fluorescently labeled kinase tracer specific for the kinase family
-
Test compound (e.g., this compound or palbociclib) serially diluted in DMSO
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
384-well microplates
Procedure:
-
Reagent Preparation: Prepare a 2X kinase/antibody mix and a 2X tracer solution in assay buffer.
-
Compound Plating: Dispense a small volume (e.g., 2.5 µL) of the serially diluted test compound or DMSO (vehicle control) into the wells of a 384-well plate.
-
Kinase/Antibody Addition: Add 5 µL of the 2X kinase/antibody mixture to each well.
-
Tracer Addition and Incubation: Add 2.5 µL of the 2X tracer solution to initiate the binding reaction. Incubate the plate at room temperature for a specified time (e.g., 60 minutes), protected from light.
-
Signal Detection: Read the plate on a TR-FRET-capable plate reader, measuring the emission at two wavelengths (e.g., 665 nm for the acceptor and 615 nm for the donor).
-
Data Analysis: Calculate the emission ratio (665 nm / 615 nm). Plot the emission ratio against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
ADP-Glo™ Kinase Assay
This is a luminescent assay that measures kinase activity by quantifying the amount of ADP produced during the kinase reaction.
Principle: The assay is performed in two steps. First, after the kinase reaction, the ADP-Glo™ Reagent is added to terminate the reaction and deplete the remaining ATP. In the second step, the Kinase Detection Reagent is added to convert the ADP produced into ATP, which is then used in a luciferase/luciferin reaction to generate a luminescent signal that is proportional to the initial kinase activity.[22][23][24][25][26]
Materials:
-
Purified kinase of interest
-
Kinase substrate (peptide or protein)
-
ATP
-
Test compound (e.g., this compound or palbociclib) serially diluted in DMSO
-
ADP-Glo™ Kinase Assay Kit (containing ADP-Glo™ Reagent and Kinase Detection Reagent)
-
Kinase reaction buffer
-
White, opaque 384-well microplates
Procedure:
-
Kinase Reaction: Set up the kinase reaction in the wells of a 384-well plate by combining the kinase, substrate, ATP, and either the test compound or DMSO. Incubate at the optimal temperature for the kinase (e.g., 30°C) for a defined period.
-
Reaction Termination and ATP Depletion: Add an equal volume of ADP-Glo™ Reagent to each well to stop the kinase reaction and consume the unreacted ATP. Incubate at room temperature for approximately 40 minutes.
-
ADP to ATP Conversion and Signal Generation: Add the Kinase Detection Reagent to each well. This reagent converts the ADP generated in the kinase reaction into ATP and provides luciferase and luciferin to produce a luminescent signal. Incubate at room temperature for 30-60 minutes.
-
Signal Detection: Measure the luminescence using a plate-reading luminometer.
-
Data Analysis: The luminescent signal is directly proportional to the amount of ADP produced and thus to the kinase activity. Plot the luminescence against the logarithm of the inhibitor concentration and fit the data to determine the IC50 value.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Enitociclib (VIP152), venetoclax and prednisone in relapsed or refractory aggressive non-Hodgkin lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. targetedonc.com [targetedonc.com]
- 4. Facebook [cancer.gov]
- 5. Enitociclib | C19H18F2N4O2S | CID 139593425 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. P1269: VIP152 IS A NOVEL CDK9 INHIBITOR WITH IMPROVED SELECTIVITY, TARGET MODULATION, AND CARDIAC SAFETY IN PATIENTS WITH LYMPHOMA - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Targeting cyclin-dependent kinase 9 in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Safety and efficacy profile of cyclin‐dependent kinases 4/6 inhibitor palbociclib in cancer therapy: A meta‐analysis of clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Palbociclib: A Novel Cyclin-Dependent Kinase Inhibitor for Hormone Receptor–Positive Advanced Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Profile of palbociclib in the treatment of metastatic breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
- 13. Multiomics profiling establishes the polypharmacology of FDA approved CDK4/6 inhibitors and the potential for differential clinical activity. | CCSP [ccsp.hms.harvard.edu]
- 14. researchgate.net [researchgate.net]
- 15. Chemoproteomic Evaluation of Target Engagement by the Cyclin-Dependent Kinase 4 and 6 Inhibitor Palbociclib Correlates with Cancer Cell Response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. KINOMEscan data - HMS LINCS Project [lincs.hms.harvard.edu]
- 17. assets.fishersci.com [assets.fishersci.com]
- 18. documents.thermofisher.com [documents.thermofisher.com]
- 19. documents.thermofisher.com [documents.thermofisher.com]
- 20. LanthaScreen® Kinase Activity Assays | Thermo Fisher Scientific - JP [thermofisher.com]
- 21. LanthaScreen Eu Kinase Binding Assay | Thermo Fisher Scientific - HK [thermofisher.com]
- 22. worldwide.promega.com [worldwide.promega.com]
- 23. ADP-Glo™ Kinase Assay Protocol [promega.jp]
- 24. ulab360.com [ulab360.com]
- 25. ADP-Glo: A Bioluminescent and homogeneous ADP monitoring assay for kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. bmglabtech.com [bmglabtech.com]
Validating c-Myc Protein Depletion: A Comparative Guide to (-)-Enitociclib and Alternatives
For Researchers, Scientists, and Drug Development Professionals
The c-Myc oncogene is a critical driver of cellular proliferation and a key target in cancer therapy. Its rapid turnover makes it a challenging but attractive molecule to target for therapeutic intervention. This guide provides a comparative analysis of (-)-Enitociclib, a selective CDK9 inhibitor, and other common laboratory agents used to deplete c-Myc protein levels. We present supporting experimental data, detailed protocols for validation, and visual diagrams of the underlying mechanisms and workflows.
Performance Comparison: this compound vs. Alternatives
This compound has demonstrated robust and sustained depletion of both MYC mRNA and c-Myc protein in various cancer cell lines.[1][2][3] This is achieved through the inhibition of Cyclin-Dependent Kinase 9 (CDK9), a key component of the positive transcription elongation factor b (P-TEFb) complex.[1][3] Inhibition of CDK9 prevents the phosphorylation of RNA Polymerase II, leading to a downstream reduction in the transcription of short-lived mRNAs, including that of MYC.[1][3]
This guide compares the efficacy of this compound with other CDK9 inhibitors such as Atuveciclib and KB-0742, as well as compounds with different mechanisms of action, namely the BET bromodomain inhibitor JQ1 and the proteasome inhibitor Bortezomib.
Quantitative Data Summary
The following table summarizes the quantitative effects of this compound and its alternatives on c-Myc mRNA and protein levels as reported in various studies. It is important to note that experimental conditions such as cell lines, drug concentrations, and treatment durations vary between studies, which may influence the observed efficacy.
| Compound | Mechanism of Action | Cell Line | Concentration | Time Point | Effect on MYC mRNA | Effect on c-Myc Protein | Reference |
| This compound | CDK9 Inhibitor | SU-DHL-10 | 1 µmol/L | 16-48 hours | ~75% depletion | Sustained depletion | [1] |
| SU-DHL-4 | 1 µmol/L | 48 hours | Durable depletion | Sustained depletion | [1] | ||
| Atuveciclib | CDK9 Inhibitor | SU-DHL-10 | 1 µmol/L | up to 16 hours | ~50% depletion | Not specified | [1] |
| KB-0742 | CDK9 Inhibitor | SU-DHL-10 | 1 µmol/L | up to 16 hours | ~50% depletion | Not specified | [1] |
| JQ1 | BET Bromodomain Inhibitor | Raji | 25 mg/kg (in vivo) | 4-8 hours | 60-80% reduction | Not specified | [4] |
| Thyroid Tumor (in vivo) | 50 mg/kg/day | 10 weeks | 40% suppression | 71.4% reduction in positive cells | [5] | ||
| Bortezomib | Proteasome Inhibitor | Daudi | Not specified | Dose- and time-dependent | No change | Decrease | [6] |
Signaling Pathway and Experimental Workflow
To visually represent the processes involved in c-Myc depletion, the following diagrams have been generated using the DOT language.
This compound Mechanism of Action
References
- 1. Enitociclib, a Selective CDK9 Inhibitor, Induces Complete Regression of MYC+ Lymphoma by Downregulation of RNA Polymerase II Mediated Transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Enitociclib, a Selective CDK9 Inhibitor, Induces Complete Regression of MYC+ Lymphoma by Downregulation of RNA Polymerase II Mediated Transcription - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Bortezomib inhibits Burkitt's lymphoma cell proliferation by downregulating sumoylated hnRNP K and c-Myc expression - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to P-TEFb/CDK9 Inhibitors: Profiling (-)-Enitociclib Against Key Competitors
For Researchers, Scientists, and Drug Development Professionals
The positive transcription elongation factor b (P-TEFb), a heterodimer of cyclin-dependent kinase 9 (CDK9) and a cyclin T partner, has emerged as a critical regulator of transcriptional elongation. Its role in promoting the expression of short-lived anti-apoptotic proteins, such as MYC and MCL1, makes it a compelling target in oncology. This guide provides a detailed comparison of (-)-Enitociclib (VIP152), a selective CDK9 inhibitor, with other notable P-TEFb inhibitors, offering insights into their distinct biochemical and clinical profiles.
Mechanism of Action: A Shared Strategy of Transcriptional Repression
P-TEFb inhibitors, including this compound, primarily function as ATP-competitive inhibitors of the CDK9 kinase domain. By blocking the catalytic activity of CDK9, these molecules prevent the phosphorylation of the C-terminal domain (CTD) of RNA Polymerase II (Pol II) at serine 2 residues. This phosphorylation event is a crucial step for the release of paused Pol II from promoter-proximal regions, allowing for productive transcript elongation. Consequently, inhibition of P-TEFb leads to a global downregulation of transcription, with a particularly profound impact on genes with short-lived mRNA transcripts, many of which are key oncogenic drivers. This ultimately results in cell cycle arrest and apoptosis in cancer cells that are dependent on these transcripts for survival.
Comparative Analysis of P-TEFb Inhibitors
The landscape of P-TEFb inhibitors includes both highly selective agents and broader-spectrum cyclin-dependent kinase inhibitors. This compound distinguishes itself through its high potency and selectivity for CDK9. The following tables provide a comparative overview of key inhibitors based on available preclinical data.
Table 1: Potency and Selectivity of P-TEFb Inhibitors
| Inhibitor | Target(s) | CDK9 IC50 (nM) | Selectivity Profile |
| This compound (VIP152) | P-TEFb/CDK9 | 3 [1] | Highly selective for CDK9 (>50-fold over other CDKs) [1] |
| Alvocidib (Flavopiridol) | Pan-CDK | 20-100 | Broad-spectrum CDK inhibitor (CDK1, 2, 4, 6, 9)[2] |
| Dinaciclib (SCH 727965) | Pan-CDK | 4 | Potent inhibitor of CDK1, 2, 5, and 9[3][4] |
| Atuveciclib (BAY 1143572) | P-TEFb/CDK9 | 13 | Highly selective for CDK9 (~100-fold over CDK2)[1][5] |
| KB-0742 | P-TEFb/CDK9 | 6 | Highly selective for CDK9 (>50-fold over other CDKs)[6] |
IC50 values can vary depending on assay conditions.
Table 2: Cellular Activity and Clinical Status of P-TEFb Inhibitors
| Inhibitor | Cellular IC50 Range (nM) | Key Preclinical Findings | Clinical Status (as of late 2025) |
| This compound (VIP152) | 36-172 (in MM and lymphoma cell lines) [5][7] | Induces apoptosis; downregulates MYC and MCL1; synergistic with other anti-cancer agents [5][8] | Phase 1/2 trials ongoing for various hematological malignancies and solid tumors (e.g., NCT02635672, NCT04978779) [9] |
| Alvocidib (Flavopiridol) | 16-130 (in various tumor cell lines)[2] | Induces G1 or G2 cell cycle arrest; cytotoxic to a wide range of tumor cells[2] | Multiple clinical trials completed and ongoing, often in combination therapies for leukemia (e.g., NCT03969420, NCT03441555)[10] |
| Dinaciclib (SCH 727965) | 4 (A2780 cells, for DNA incorporation)[11] | Suppresses retinoblastoma phosphorylation; induces apoptosis[3] | Phase 3 trial completed for CLL; other trials in various cancers ongoing (e.g., NCT01580228)[12] |
| Atuveciclib (BAY 1143572) | 310 (MOLM-13 cells) | Potent antiproliferative activity; well-tolerated in in vivo models[13] | Phase 1 trials initiated for advanced solid tumors and leukemia (e.g., NCT01938638, NCT02345382)[14] |
| KB-0742 | 183-288 (in prostate cancer and AML cell lines)[6] | Orally bioavailable; demonstrates anti-tumor activity in MYC-amplified models | Phase 1/2 trial ongoing for relapsed/refractory solid tumors and non-Hodgkin lymphoma (NCT04718675)[7][11] |
Key Differentiators of this compound
Based on the available data, this compound exhibits several key features that differentiate it from other P-TEFb inhibitors:
-
High Potency and Selectivity: With a CDK9 IC50 of 3 nM and over 50-fold selectivity against other CDKs, this compound stands out as a highly specific inhibitor of P-TEFb.[1] This selectivity may translate to a more favorable therapeutic window with fewer off-target effects compared to pan-CDK inhibitors like Alvocidib and Dinaciclib.
-
Intravenous Administration and Pharmacokinetics: this compound is administered intravenously once weekly.[13] This dosing schedule is designed to provide intermittent, high-level target engagement, which may be sufficient to induce apoptosis in cancer cells while allowing for the recovery of normal cells, potentially improving tolerability.
-
Promising Preclinical and Early Clinical Activity: Preclinical studies have demonstrated the potent anti-tumor activity of this compound in models of multiple myeloma and MYC-driven lymphomas.[5][8] Early clinical trial data have shown a manageable safety profile and preliminary signs of efficacy in heavily pretreated patients with various hematological malignancies.[3][9]
Experimental Protocols
The characterization and comparison of P-TEFb inhibitors rely on a suite of standardized in vitro and cell-based assays. Below are outlines of key experimental protocols.
In Vitro Kinase Inhibition Assay
This assay is fundamental for determining the potency (IC50) of a compound against its target kinase. A common method is the Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay.
Principle: The assay measures the phosphorylation of a substrate peptide by CDK9. A terbium-labeled antibody that specifically recognizes the phosphorylated substrate acts as the FRET donor, and a fluorescent label on the substrate acts as the acceptor. When the substrate is phosphorylated, the antibody binds, bringing the donor and acceptor into close proximity and generating a FRET signal. An inhibitor prevents this phosphorylation, leading to a decrease in the FRET signal.
Brief Protocol:
-
Reagent Preparation: Prepare serial dilutions of the test inhibitor. Prepare a solution containing the CDK9/Cyclin T1 enzyme and a fluorescein-labeled substrate peptide.
-
Reaction Setup: In a low-volume 384-well plate, add the inhibitor dilutions and the enzyme/substrate mixture.
-
Initiation: Start the kinase reaction by adding a solution of ATP.
-
Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes).
-
Detection: Stop the reaction and add detection reagents, including a terbium-labeled anti-phospho-substrate antibody.
-
Measurement: Read the plate on a TR-FRET-compatible plate reader, measuring the emission at two wavelengths (for the donor and acceptor).
-
Analysis: Calculate the ratio of the acceptor to donor fluorescence. Plot this ratio against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Cell Viability Assay (MTT Assay)
This colorimetric assay is widely used to assess the cytotoxic or cytostatic effects of a compound on cultured cells.
Principle: The assay measures the metabolic activity of cells. Viable cells contain mitochondrial dehydrogenases that reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.
Brief Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the test inhibitor and incubate for a specific period (e.g., 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Measurement: Measure the absorbance of the solution at a wavelength of ~570 nm using a microplate reader.
-
Analysis: Normalize the absorbance values to the vehicle-treated control cells to determine the percentage of cell viability. Plot the percentage of viability against the inhibitor concentration to calculate the IC50 value.[3][8]
Conclusion
This compound represents a promising, highly selective P-TEFb/CDK9 inhibitor with a distinct profile compared to other agents in its class. Its high potency and selectivity for CDK9 may offer a therapeutic advantage by minimizing off-target effects associated with broader-spectrum CDK inhibitors. The ongoing clinical trials will be crucial in further defining its safety and efficacy profile and its potential role in the treatment of various cancers. This guide provides a framework for understanding the key differences between this compound and other P-TEFb inhibitors, supported by available preclinical and clinical data, to aid researchers and drug development professionals in their evaluation of this important class of anti-cancer agents.
References
- 1. researchhub.com [researchhub.com]
- 2. selleckchem.com [selleckchem.com]
- 3. texaschildrens.org [texaschildrens.org]
- 4. selleckchem.com [selleckchem.com]
- 5. selleckchem.com [selleckchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. ascopubs.org [ascopubs.org]
- 8. MTT assay protocol | Abcam [abcam.com]
- 9. broadpharm.com [broadpharm.com]
- 10. scientificarchives.com [scientificarchives.com]
- 11. firstwordpharma.com [firstwordpharma.com]
- 12. The CDK Inhibitor Dinaciclib Improves Cisplatin Response in Nonseminomatous Testicular Cancer: A Preclinical Study [mdpi.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. The Novel, Orally Bioavailable CDK9 Inhibitor Atuveciclib Sensitises Pancreatic Cancer Cells to TRAIL-induced Cell Death | Anticancer Research [ar.iiarjournals.org]
Safety Operating Guide
Safeguarding Health and Environment: Proper Disposal of (-)-Enitociclib
For Immediate Release
Proper management and disposal of the potent cyclin-dependent kinase 9 (CDK9) inhibitor, (-)-Enitociclib, is a critical component of laboratory safety and environmental responsibility. This guide provides essential information for researchers, scientists, and drug development professionals on the appropriate procedures for handling and disposing of this compound, ensuring the safety of personnel and minimizing environmental impact.
This compound is a pharmacologically active and hazardous compound. A Safety Data Sheet (SDS) for the racemic mixture, (±)-Enitociclib, indicates that it is harmful if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation.[1] Therefore, strict adherence to safety protocols during handling and disposal is mandatory.
Key Safety and Disposal Information
All waste materials contaminated with this compound must be treated as hazardous pharmaceutical waste. This includes unused or expired compounds, contaminated personal protective equipment (PPE), labware, and cleaning materials. Disposal of such waste must comply with all federal, state, and local regulations.
| Hazard Classification & Handling | Personal Protective Equipment (PPE) | Disposal Route |
| Hazard Class: Harmful if swallowed, Skin Irritant, Eye Irritant, Potential Respiratory Irritant.[1] | Gloves: Chemical-resistant gloves (e.g., nitrile) must be worn. Inspect gloves prior to use and dispose of them as contaminated waste. | Solid Waste: Collect in a dedicated, clearly labeled, sealed container for hazardous chemical waste. |
| Handling Precautions: Avoid breathing dust, fumes, gas, mist, vapors, or spray. Wash hands and skin thoroughly after handling. Do not eat, drink, or smoke when using this product. Use in a well-ventilated area.[1] | Eye Protection: Wear safety glasses or goggles. | Liquid Waste (e.g., solutions in DMSO): Collect in a dedicated, clearly labeled, sealed container for hazardous chemical waste. Do not dispose of down the drain. |
| Storage: Store in a tightly closed container in a well-ventilated place. | Lab Coat/Clothing: Wear a protective lab coat. Contaminated clothing should be removed and decontaminated or disposed of as hazardous waste. | Contaminated Materials (PPE, labware, etc.): Double-bag in sealed, labeled bags and place in the designated hazardous waste container. |
| Spill Management: In case of a spill, collect the material using an absorbent and place it in a sealed container for disposal. | Final Disposal: All this compound waste must be disposed of through a licensed hazardous waste management company, typically via incineration. |
Experimental Protocols Referenced
The toxicological data for (±)-Enitociclib is based on standard hazard identification protocols as outlined in Safety Data Sheets compliant with OSHA Hazard Communication Standards.[1] The disposal recommendations are derived from general best practices for cytotoxic and hazardous pharmaceutical waste management.
Disposal Workflow and Decision Process
The following diagram illustrates the decision-making process for the proper disposal of this compound and associated materials. Adherence to this workflow is crucial for maintaining a safe laboratory environment.
Caption: Decision workflow for the safe disposal of this compound.
Signaling Pathway and Logical Relationships
The proper disposal of this compound is a critical final step in the lifecycle of this research chemical. The logical relationship between handling, waste segregation, and final disposal is designed to prevent accidental exposure and environmental contamination.
Caption: Logical steps for safe this compound waste management.
By implementing these procedures, laboratories can ensure they are handling and disposing of this compound in a manner that is safe, compliant, and environmentally responsible. Always consult your institution's specific safety and disposal protocols.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
